Coproporphyrin I
描述
属性
分子式 |
C36H34N4O8-4 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC 名称 |
3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChI 键 |
VCCUOZSDXVZCSK-UHFFFAOYSA-J |
产品来源 |
United States |
Foundational & Exploratory
The Non-Functional Isomer: A Technical Guide to the Biological Role of Coproporphyrin I in Heme Synthesis
Abstract
Heme synthesis is a critical and highly regulated metabolic pathway essential for life. While the intermediates of this pathway are precisely synthesized and utilized, the formation of non-functional isomers can occur, leading to pathological conditions. This technical guide provides an in-depth exploration of coproporphyrin I, a non-functional isomer of the heme precursor coproporphyrin III. We will delve into its biochemical origins, its lack of a known biological function in heme synthesis, its accumulation in disease states, and its utility as a diagnostic biomarker. This document will also present detailed experimental protocols for the quantification of coproporphyrin isomers and visualize the relevant metabolic pathways.
Introduction: The Heme Synthesis Pathway and the Emergence of Isomers
Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[1] Its synthesis is a conserved eight-step enzymatic cascade that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria.[2] A critical juncture in this pathway is the formation of uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane (B3061235), a reaction catalyzed by uroporphyrinogen III synthase (UROS).[3][4] This enzyme ensures the asymmetric arrangement of the D-ring of the porphyrinogen (B1241876) macrocycle.
However, in the event of UROS deficiency or inactivation, hydroxymethylbilane can spontaneously cyclize to form the symmetric isomer, uroporphyrinogen I.[1][5] This non-functional isomer is subsequently acted upon by uroporphyrinogen decarboxylase to produce coproporphyrinogen I.[6] Unlike its functional counterpart, coproporphyrinogen III, coproporphyrinogen I cannot be further metabolized by the enzyme coproporphyrinogen oxidase and thus represents a metabolic dead-end in the heme synthesis pathway.[6] The oxidized form, this compound, subsequently accumulates in various tissues and is excreted in urine and feces.[7]
The Biological "Function" of this compound: A Marker of Metabolic Dysfunction
This compound has no known positive biological function in the human body.[2][5] Its significance lies in its accumulation, which is a direct indicator of a dysfunctional heme synthesis pathway, specifically a deficiency in uroporphyrinogen III synthase.[6] This accumulation is the hallmark of a rare and severe genetic disorder known as Congenital Erythropoietic Porphyria (CEP), or Günther's disease.[8][9]
In CEP, the massive buildup of uroporphyrin I and this compound in erythrocytes, plasma, urine, and feces leads to severe photosensitivity, blistering skin lesions, hemolytic anemia, and splenomegaly.[6][8][9] The deposition of these porphyrins in teeth and bones can cause a reddish-brown discoloration known as erythrodontia.[9] Therefore, the "function" of this compound from a clinical and research perspective is that of a critical biomarker for CEP and other conditions associated with altered porphyrin metabolism.
Beyond CEP, altered ratios of this compound to coproporphyrin III can also be indicative of other conditions. For instance, an elevated urinary this compound to III ratio is a key diagnostic feature of Dubin-Johnson syndrome, a rare genetic disorder affecting bilirubin (B190676) metabolism.[10] Furthermore, coproporphyrins I and III are recognized as endogenous biomarkers for the activity of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug uptake by the liver.[11]
Quantitative Analysis of Coproporphyrin Isomers
The accurate quantification of this compound and III is paramount for the diagnosis and monitoring of porphyrias and for assessing drug-transporter interactions. The following table summarizes typical concentrations and ratios of these isomers in various biological matrices in healthy individuals and in patients with Congenital Erythropoietic Porphyria.
| Biological Matrix | Analyte | Healthy Individuals | Congenital Erythropoietic Porphyria (CEP) Patients | Reference |
| Urine | Total Coproporphyrin | < 35 nmol/mmol creatinine | Markedly increased | [12] |
| This compound | Lower than Coproporphyrin III | Predominant isomer, extremely increased | [2][7][12] | |
| Coproporphyrin III | Higher than this compound | Increased, but significantly lower than isomer I | [2][12] | |
| Coproporphyrin III/I Ratio | ~1.5 | < 1 (often < 0.1) | [7][13] | |
| Feces | Total Coproporphyrin | Variable | Markedly increased | [12] |
| This compound | Lower than Coproporphyrin III | Predominant isomer, extremely high levels | [12][14] | |
| Coproporphyrin III | Higher than this compound | Increased, but significantly lower than isomer I | [12][14] | |
| Coproporphyrin III/I Ratio | > 1 | < 1 (often ~0.1) | [7][14] | |
| Plasma | Total Porphyrins | Normal | Significantly increased | [15][16] |
| This compound | Low levels | Markedly increased | [15][16] | |
| Coproporphyrin III | Low levels | Increased | [15][16] | |
| Erythrocytes | Total Porphyrins | Normal | Markedly increased | [17] |
| This compound | Not typically measured | Markedly increased | [17] |
Experimental Protocols for Coproporphyrin Isomer Analysis
The following protocols provide a general framework for the quantification of coproporphyrin isomers in urine. Method optimization and validation are essential for any specific laboratory application.
Sample Collection and Preparation
-
Urine Sample Collection: A spot urine sample (preferably a first-morning void) should be collected in a sterile, screw-top plastic container.[3][18] The sample must be protected from light immediately after collection by wrapping the container in aluminum foil.[3][18]
-
Sample Storage: Samples should be refrigerated or frozen until analysis.[3] For long-term storage, freezing at -20°C or lower is recommended.[10]
-
Urine Sample Preparation for HPLC/LC-MS/MS:
-
Centrifuge the urine sample to remove any particulate matter.[13]
-
Acidify the clear supernatant with hydrochloric acid (HCl).[13] For LC-MS/MS, a simple one-step extraction can be performed by adding 30 µL of 6.0 M formic acid to 75 µL of urine, vortexing, and centrifuging. The supernatant can then be directly injected.[19]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a well-established technique for the separation and quantification of porphyrin isomers.
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column is commonly used (e.g., C18 Symmetry®, 5 µm, 4.8 mm x 250 mm).[10]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 1 M ammonium (B1175870) acetate (B1210297) with 9% acetonitrile (B52724) (pH adjusted to 5.16 with glacial acetic acid).[1]
-
Solvent B: Methanol with 9% acetonitrile.[1]
-
-
Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over 20 minutes, followed by a 3-minute hold at 100% Solvent B, and a 3-minute re-equilibration with 100% Solvent A.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Fluorescence Detection: Excitation at approximately 400-405 nm and emission at approximately 620-625 nm.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of porphyrins.
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column suitable for UHPLC applications.
-
Mobile Phase:
-
Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over a suitable time frame to achieve separation (e.g., 20 minutes).[1]
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and III should be optimized.
-
Visualizing the Metabolic and Diagnostic Pathways
Heme Synthesis Pathway and the Formation of this compound
The following diagram illustrates the normal heme synthesis pathway and the diversion that leads to the formation of coproporphyrinogen I in the case of uroporphyrinogen III synthase deficiency.
Caption: Heme synthesis pathway and the formation of this compound.
Diagnostic Workflow for Porphyrias Based on Coproporphyrin Isomer Analysis
The following diagram outlines a simplified workflow for the differential diagnosis of porphyrias, highlighting the importance of coproporphyrin isomer analysis.
Caption: Diagnostic workflow for porphyrias.
Conclusion
This compound, while devoid of a constructive biological role in heme synthesis, serves as an indispensable biomarker for diagnosing and understanding disorders of this vital pathway. Its accumulation, particularly in Congenital Erythropoietic Porphyria, provides a direct window into the metabolic consequences of uroporphyrinogen III synthase deficiency. The precise quantification of coproporphyrin isomers through robust analytical methods like HPLC and LC-MS/MS is crucial for accurate diagnosis, disease management, and for advancing research in drug development and toxicology. This technical guide provides a comprehensive overview for researchers and clinicians working in these fields, underscoring the importance of understanding even the "non-functional" molecules in complex biological systems.
References
- 1. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. porphyriafoundation.org [porphyriafoundation.org]
- 4. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porphyria - Wikipedia [en.wikipedia.org]
- 9. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 10. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of coproporphyrin and its precursors as endogenous biomarkers for drug-drug interactions involving OATP1B1 and OATP1B3 in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Studies on coproporphyrin isomers in urine and feces in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma porphyrins in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating OATP1B-Mediated Drug Interactions: A Technical Guide to Coproporphyrin I as a Core Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug development is continually evolving, with a growing emphasis on predicting and mitigating the risk of drug-drug interactions (DDIs). A significant contributor to such interactions is the inhibition of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). These transporters are crucial for the hepatic clearance of a wide array of endogenous compounds and xenobiotics, including many commonly prescribed drugs.[1] Inhibition of OATP1B transporters can lead to elevated plasma concentrations of substrate drugs, potentially causing toxicity.[2] To address this challenge, the use of endogenous biomarkers to assess OATP1B activity in vivo has gained considerable traction. Among these, coproporphyrin I (CP-I) has emerged as a highly sensitive and specific biomarker for OATP1B-mediated DDIs.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing CP-I in the assessment of OATP1B-mediated DDIs.
The Role of this compound in OATP1B-Mediated Transport
This compound is an endogenous porphyrin, a byproduct of heme synthesis. Its disposition is significantly influenced by hepatic uptake mediated by OATP1B1 and, to a lesser extent, OATP1B3.[5][6] CP-I is a substrate for these transporters, and its plasma concentration is a direct reflection of their activity.[5] Inhibition of OATP1B transporters by a perpetrator drug leads to a decrease in the hepatic uptake of CP-I, resulting in a measurable increase in its plasma concentration.[7] This change in CP-I levels serves as a sensitive indicator of the potential for a DDI with other drugs that are substrates of OATP1B.[2]
The selectivity of CP-I for OATP1B transporters, coupled with its stable baseline levels and low interindividual variability, makes it a superior biomarker compared to other endogenous compounds.[8] Furthermore, genetic polymorphisms in the SLCO1B1 gene, which encodes for OATP1B1, are known to affect transporter function and consequently influence baseline CP-I concentrations. This genetic link further solidifies the role of CP-I as a reliable indicator of OATP1B1 activity.
Quantitative Data on OATP1B Inhibition by Various Drugs
The impact of OATP1B inhibitors on CP-I plasma concentrations is typically quantified by the area under the concentration-time curve ratio (AUCR) and the maximum concentration ratio (CmaxR). A significant body of clinical research has generated valuable data on the effects of various drugs on CP-I levels. The following tables summarize these findings, providing a clear comparison of the inhibitory potential of different compounds.
Table 1: Effect of OATP1B Inhibitors on this compound (CP-I) Pharmacokinetics
| Perpetrator Drug | Dose | Victim Drug | CP-I AUCR (Geometric Mean Ratio) | CP-I CmaxR (Geometric Mean Ratio) | Reference |
| Rifampicin | 600 mg single dose | - | 5.8 | 6.5 | [7] |
| Glecaprevir/Pibrentasvir | 300 mg/120 mg | - | Increased with GLE exposure | Increased with GLE exposure | [2][6] |
| Cyclosporine | 100 mg | Rosuvastatin | 2.6 | 3.3 | [9][10] |
| Atorvastatin | 80 mg | - | 1.5 | 1.8 | [7] |
| Gemfibrozil | 600 mg twice daily | - | 1.9 | 2.4 | [7] |
Table 2: Correlation of CP-I Changes with OATP1B Substrate Drug DDIs
| Perpetrator Drug | OATP1B Substrate | Substrate AUCR | CP-I AUCR | Reference |
| Rifampicin | Atorvastatin | 9.2 | 5.8 | [7] |
| Rifampicin | Rosuvastatin | 5.0 | 4.6 | [8] |
| Cyclosporine | Pitavastatin | 4.6 | 2.6 | [8] |
Experimental Protocols
In Vitro OATP1B1 Inhibition Assay using this compound
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on OATP1B1-mediated transport of CP-I.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing OATP1B1 (or mock-transfected cells as a control) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic).[10]
-
Cells are seeded in 96-well plates and grown to confluence.
2. Inhibition Assay:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with pre-warmed Krebs-Henseleit buffer.
-
Cells are pre-incubated with the test compound at various concentrations (typically in triplicate) in Krebs-Henseleit buffer for a specified time (e.g., 30 minutes) at 37°C.
-
A solution containing CP-I (at a concentration near its Km for OATP1B1, e.g., 0.1 µM) and the test compound is then added to the wells.[5]
-
The incubation is carried out for a short, linear uptake period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold Krebs-Henseleit buffer.
3. Sample Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., methanol (B129727)/water).
-
The intracellular concentration of CP-I is determined by a validated LC-MS/MS method.
4. Data Analysis:
-
The OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in OATP1B1-expressing cells.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of CP-I uptake) is determined by non-linear regression analysis.
Clinical Study Protocol for Assessing OATP1B-Mediated DDIs using this compound
This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on OATP1B activity using CP-I as a biomarker.
1. Study Design:
-
A single-center, open-label, two-period, fixed-sequence study in healthy volunteers.
2. Study Periods:
-
Period 1 (Baseline): Subjects receive a single dose of a probe OATP1B substrate (e.g., rosuvastatin) or no drug (for baseline CP-I measurement). Serial blood samples are collected over 24-48 hours to determine the baseline pharmacokinetic profile of the probe drug and/or CP-I.
-
Period 2 (Treatment): Subjects receive the investigational drug for a specified duration to reach steady-state concentrations. On the last day of treatment, a single dose of the OATP1B probe substrate is co-administered. Serial blood samples are collected over 24-48 hours to determine the pharmacokinetic profile of the probe drug and CP-I in the presence of the investigational drug.
3. Pharmacokinetic Sampling:
-
Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).
-
Plasma is separated and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the probe drug, its metabolites, and CP-I are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, t1/2) for the probe drug and CP-I are calculated for both periods.
-
The geometric mean ratios of AUC and Cmax (Period 2 / Period 1) and their 90% confidence intervals are calculated to assess the magnitude of the DDI.
Bioanalytical Method for this compound Quantification in Human Plasma
1. Sample Preparation:
-
A small volume of human plasma (e.g., 100 µL) is used.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724) or methanol containing an internal standard (e.g., 13C-labeled CP-I).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent.
2. Liquid Chromatography:
-
A reversed-phase C18 column is typically used for chromatographic separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed.
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
Specific precursor-to-product ion transitions for CP-I and its internal standard are monitored for quantification.
4. Method Validation:
-
The method is fully validated according to regulatory guidelines, including assessment of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations: Pathways, Workflows, and Decision Making
OATP1B-Mediated Transport of this compound and Inhibition
Caption: OATP1B-mediated hepatic uptake of CP-I and its inhibition.
Experimental Workflow for Clinical DDI Assessment
Caption: Workflow for a clinical DDI study using CP-I.
Decision Tree for OATP1B DDI Risk Assessment
Caption: Decision tree for OATP1B DDI risk assessment using CP-I.
Conclusion
This compound has been robustly validated as a sensitive and specific endogenous biomarker for assessing OATP1B-mediated drug-drug interactions.[4] Its integration into early clinical development provides a powerful tool for de-risking drug candidates and optimizing the design of later-phase clinical trials.[3] By following the detailed methodologies outlined in this guide, researchers and drug development professionals can effectively leverage CP-I to make informed decisions regarding the DDI potential of new chemical entities, ultimately contributing to the development of safer and more effective medicines. The continued refinement of PBPK models incorporating CP-I data will further enhance our ability to quantitatively predict the clinical consequences of OATP1B inhibition.[8]
References
- 1. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Coproporphyrin I in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrin I is a naturally occurring porphyrin isomer that, while typically a minor byproduct of heme synthesis, assumes significant importance in specific metabolic disorders and has emerged as a critical biomarker in clinical pharmacology. This technical guide provides an in-depth examination of the role of this compound in cellular metabolism. It details its formation within the context of the heme biosynthetic pathway, its accumulation in disease states such as Congenital Erythropoietic Porphyria (CEP), and its utility as an endogenous biomarker for assessing the function of hepatic OATP1B transporters in drug development. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the core biochemical and experimental pathways.
Introduction to Porphyrins and Heme Synthesis
Porphyrins are a class of heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected by methine bridges. Their unique tetrapyrrolic structure allows them to chelate metal ions to form essential "pigments of life," such as heme (with iron) and chlorophyll (B73375) (with magnesium).[1] In humans, the most vital metalloporphyrin is heme, the prosthetic group for a multitude of critical proteins including hemoglobin, myoglobin, and the cytochromes.[2]
The biosynthesis of heme is an eight-step enzymatic pathway that begins in the mitochondria, moves to the cytosol, and is completed back in the mitochondria.[3][4] This intricate process is essential for nearly all mammalian cells, with the liver and erythroid tissue being the most significant sites of production.[5]
A critical juncture in this pathway is the formation of uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane (B3061235), a reaction catalyzed by the enzyme uroporphyrinogen III synthase (UROS).[6] In the presence of functional UROS, the fourth pyrrole ring (ring D) is inverted, leading to the asymmetric, physiologically crucial "type III" isomer.[7] If UROS is deficient, hydroxymethylbilane spontaneously cyclizes to form the symmetric, non-functional "type I" isomer, uroporphyrinogen I.[8]
Both uroporphyrinogen I and III are then acted upon by the enzyme uroporphyrinogen decarboxylase, which converts them to coproporphyrinogen I and coproporphyrinogen III, respectively.[3] Herein lies the metabolic divergence: coproporphyrinogen III is the substrate for the next enzyme in the pathway, coproporphyrinogen oxidase (CPOX), which transports it into the mitochondria for the final steps of heme synthesis.[9] In contrast, coproporphyrinogen I is not a substrate for CPOX and is considered a metabolic dead-end.[10] It is subsequently oxidized to this compound and excreted.[11]
The Metabolic Bifurcation: Coproporphyrinogen I vs. III
The fundamental difference between coproporphyrinogen I and III lies in the arrangement of their peripheral side chains. Both molecules have four methyl (M) and four propionate (B1217596) (P) groups attached to the tetrapyrrole core.
-
Coproporphyrinogen I: Possesses a symmetric arrangement of side chains (MP-MP-MP-MP).[3]
-
Coproporphyrinogen III: Features an asymmetric arrangement on the final ring (MP-MP-MP-PM).[6]
This structural nuance, originating from the action (or lack thereof) of uroporphyrinogen III synthase, is the reason for their different metabolic fates. The active site of coproporphyrinogen oxidase is stereospecific and only recognizes the "type III" isomer for subsequent oxidative decarboxylation to protoporphyrinogen (B1215707) IX.[9][12]
Pathophysiological Significance: Congenital Erythropoietic Porphyria (CEP)
The primary clinical relevance of this compound arises in the context of Congenital Erythropoietic Porphyria (CEP) , also known as Günther's disease. CEP is a rare, autosomal recessive disorder caused by a severe deficiency in the UROS enzyme.[13][14] This enzymatic block leads to the massive accumulation of the non-functional "type I" isomers, uroporphyrin I and this compound.[15]
These porphyrins accumulate in bone marrow, red blood cells, urine, teeth, and bones.[15] The clinical manifestations of CEP are severe and include:
-
Extreme Photosensitivity: Porphyrins deposited in the skin are photo-activated by sunlight, leading to blistering, erosions, and potential mutilation of light-exposed areas.[13][15]
-
Reddish-Pink Urine: High levels of uroporphyrin I and this compound are excreted in the urine, often being the first sign noticed in newborns.[13][16]
-
Erythrodontia: Porphyrins deposit in the teeth, staining them reddish-brown.[14]
-
Hemolytic Anemia: The accumulation of porphyrins can lead to the premature breakdown of red blood cells.[13]
Diagnosis of CEP is confirmed by finding markedly elevated levels of uroporphyrin I and this compound in urine, feces, and red blood cells.[13] In CEP, the urinary proportion of this compound can be as high as 90%.[17]
Quantitative Data on Coproporphyrin Levels
The measurement of coproporphyrin isomers is crucial for diagnosing porphyrias and is increasingly used in clinical pharmacology. The following tables summarize typical quantitative values in various biological matrices.
Table 1: Normal Reference Ranges for Coproporphyrins
| Analyte | Matrix | Normal Range | Citation(s) |
|---|---|---|---|
| Total Coproporphyrins (I & III) | 24-Hour Urine | 100-300 mcg/24 hours | [14] |
| Coproporphyrins (Isomer III) | Random Urine | 4.1 - 76.4 mcg/g creatinine | [18] |
| Coproporphyrins (Isomer I) | Random Urine | 0 - 15 µg/L | [19] |
| Total Coproporphyrins | Feces | <200 mcg/24 hours | [14] |
| Coproporphyrin | Plasma/Blood | <2 mcg/dL (<30 nmol/L) | [19][20] |
| This compound | Plasma | Approx. 0.15 - 1.5 ng/mL | [2] |
| Coproporphyrin III | Plasma | Approx. 0.025 - 0.15 ng/mL |[2] |
Table 2: Coproporphyrin Isomer Ratios in Porphyrias (Urine)
| Condition | % this compound | % Coproporphyrin III | Citation(s) |
|---|---|---|---|
| Normal | ~15% | ~85% | [21] |
| Congenital Erythropoietic Porphyria (CEP) | 90.0 ± 1.9% | Low | [17] |
| Acute Hepatic Porphyrias | 13.2 ± 5.3% | 80.9 ± 5.2% | [17] |
| Chronic Hepatic Porphyrias | 31.4 ± 11.5% | 62.2 ± 10.9% |[17] |
Role in Drug Development: A Biomarker for OATP1B Function
Beyond its role in porphyria, this compound has gained significant attention in drug development as a sensitive and specific endogenous biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATP), specifically OATP1B1 and OATP1B3.[9][17][22] These transporters are crucial for the uptake of many drugs from the blood into the liver, which is often the first step in their metabolism and elimination.
Inhibition of OATP1B transporters by an investigational drug can lead to clinically significant drug-drug interactions (DDIs), causing elevated plasma concentrations of co-administered drugs and potential toxicity.[9] Assessing this DDI risk early in development is critical.
This compound is a substrate of OATP1B transporters.[23] When an investigational drug inhibits OATP1B, the uptake of this compound into the liver is reduced, leading to a measurable increase in its plasma concentration.[24] Monitoring plasma this compound levels in early-phase clinical trials provides a real-time assessment of a new drug's potential to cause OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies with probe drugs.[17][25] Studies have shown that changes in this compound plasma levels correlate well with the DDI risk for known OATP1B substrates.[26][27]
Experimental Protocols
Sample Collection and Handling
Proper sample handling is critical for accurate porphyrin analysis, as these compounds are light-sensitive.
-
Urine: A 24-hour or random spot urine sample can be used.[28] For 24-hour collections, 5 grams of sodium carbonate should be added to the collection container as a preservative.[29] All urine samples must be protected from light (e.g., by wrapping the container in aluminum foil) and kept refrigerated or frozen.[28]
-
Blood/Plasma: Whole blood should be collected in a heparin (green top) or EDTA (lavender top) tube.[28] The sample should be protected from light and placed on ice immediately. For plasma analysis, the blood is centrifuged, and the plasma is separated and frozen. Hemolysis must be avoided as red blood cells contain high concentrations of protoporphyrin, which can invalidate the results.[5]
-
Feces: A solid stool sample of approximately 15 grams is collected in a light-proof, watertight container.[30]
Methodology: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
The gold standard for separating and quantifying coproporphyrin isomers I and III is reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[31]
-
Principle: The method separates porphyrins based on their polarity. The different arrangements of the propionate side chains give this compound and III slightly different polarities, allowing for their separation on a nonpolar (C18) stationary phase.
-
Sample Preparation: Porphyrins are first extracted from the biological matrix (urine, plasma, or feces). For plasma or fecal samples, this typically involves protein precipitation and extraction with an organic solvent mixture, followed by re-extraction into an acidic aqueous phase to remove interfering substances like heme.[32]
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically used (e.g., 5 µm particle size, 4.6 mm x 250 mm).[4]
-
Mobile Phase: A gradient or isocratic system is employed, commonly consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4).[4][31] The precise composition and gradient profile are optimized to achieve baseline separation of the isomers.
-
Detection: Porphyrins are naturally fluorescent. Detection is achieved using a fluorescence detector with an excitation wavelength typically around 400-405 nm and an emission wavelength around 620-630 nm.[4]
-
-
Quantification: The concentration of each isomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from certified reference materials of this compound and III.[4]
Conclusion
This compound, while often overlooked in normal physiology, plays a central role in the pathophysiology of Congenital Erythropoietic Porphyria. Its accumulation serves as the definitive diagnostic marker for this severe metabolic disease. Furthermore, the unique metabolic fate of this compound and its interaction with hepatic transporters have positioned it as an invaluable, sensitive, and specific endogenous biomarker in modern drug development. The ability to monitor plasma this compound provides a non-invasive window into the potential for OATP1B-mediated drug-drug interactions, enhancing the safety and efficiency of clinical trials. A thorough understanding of the metabolism, quantification, and clinical application of this compound is therefore essential for researchers in metabolic disease and professionals in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 4. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 6. Coproporphyrinogen III - Wikipedia [en.wikipedia.org]
- 7. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]
- 10. This compound / Coproporphyrin III Ratio - Urinary Porphyrins Panel (Porphyrins; Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coproporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Composition of urinary coproporphyrin isomers I-IV in human porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coproporphyrin III - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 19. Coproporphyrin (CP) I - Porphyrins, Quantitative, Random Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
- 24. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. porphyriafoundation.org [porphyriafoundation.org]
- 28. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 29. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
- 30. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to Coproporphyrin I: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrin I is a tetrapyrrole molecule that serves as a critical biomarker for certain metabolic disorders, most notably the porphyrias. As an isomer of the heme biosynthesis intermediate, coproporphyrin III, its accumulation in tissues and biological fluids is indicative of specific enzymatic defects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic context of this compound. Detailed experimental protocols for its extraction, purification, and quantification from biological matrices are presented to aid researchers and clinicians in their analytical endeavors.
Chemical Structure and Identification
This compound is a type I porphyrin, a class of organic macrocyclic compounds composed of four pyrrole (B145914) rings linked by methine bridges. The defining characteristic of this compound is the symmetrical arrangement of its peripheral substituents on the pyrrole rings. Specifically, it possesses four methyl (-CH₃) groups and four propionic acid (-CH₂CH₂COOH) groups. This symmetrical arrangement (MP-MP-MP-MP) distinguishes it from its biologically crucial isomer, coproporphyrin III, which has an asymmetrical arrangement (MP-MP-MP-PM). This structural difference is fundamental to their distinct roles in biochemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | [1] |
| Molecular Formula | C₃₆H₃₈N₄O₈ | [1][2] |
| Molecular Weight | 654.71 g/mol | [1][2] |
| CAS Number | 531-14-6 | [2] |
| Appearance | Purple to brown powder | [3] |
| Melting Point | Data for the free acid is not readily available. | |
| Melting Point (Tetramethyl ester) | 252-254 °C | [3][4] |
| Solubility (Free Acid) | Water: 0.031 g/L | [5] |
| Solubility (Tetramethyl ester) | Soluble in chloroform (B151607) (10 mg/mL), dichloromethane, and tetrahydrofuran. | [4] |
| UV-Vis Absorption (λmax) | Approximately 395-400 nm (Soret band) in acidic solution. | [6] |
| Fluorescence Emission (λmax) | Approximately 618-620 nm. | [7] |
Biosynthesis and Pathophysiological Significance
In the normal heme synthesis pathway, the enzyme uroporphyrinogen III synthase isomerizes hydroxymethylbilane (B3061235) to form uroporphyrinogen III. However, in the case of a deficiency in this enzyme, as seen in Congenital Erythropoietic Porphyria (CEP), hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I.[8] Uroporphyrinogen decarboxylase then acts on uroporphyrinogen I to produce coproporphyrinogen I.[8] This molecule is subsequently auto-oxidized to this compound, which accumulates in the body as it cannot be further metabolized in the heme pathway.[8]
Heme biosynthesis pathway highlighting the formation of this compound.
Experimental Protocols
Accurate quantification of this compound is crucial for the diagnosis and management of porphyrias. Below are detailed protocols for the extraction and analysis of this compound from urine and erythrocytes.
Extraction of this compound from Urine
Objective: To extract and concentrate porphyrins from a urine sample for subsequent analysis.
Materials:
-
24-hour or random urine sample, protected from light.
-
Hydrochloric acid (HCl), concentrated
-
Solid Phase Extraction (SPE) columns (C18)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Storage: Collect a 24-hour or random urine sample in a light-protected container.[9][10] If a 24-hour collection is performed, 5 grams of sodium carbonate should be added to the collection container as a preservative.[9][11] The sample should be refrigerated or frozen if not analyzed immediately.[9][11]
-
Acidification: To a known volume of urine (e.g., 5 mL), add concentrated HCl dropwise to adjust the pH to approximately 3.0.
-
SPE Column Conditioning: Condition a C18 SPE column by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE column.
-
Washing: Wash the column with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the porphyrins from the column with 5 mL of a methanol:acetonitrile (1:1, v/v) solution.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.[2]
Extraction of this compound from Erythrocytes
Objective: To extract porphyrins from washed erythrocytes for analysis.
Materials:
-
Whole blood collected in a heparin or EDTA tube.
-
0.9% Saline solution, cold
-
Centrifuge
-
Ethyl acetate:acetic acid (4:1, v/v) extraction solvent
-
1.5 M Hydrochloric acid (HCl)
-
Vortex mixer
Procedure:
-
Erythrocyte Preparation: Centrifuge the whole blood sample to separate the plasma and buffy coat.[12]
-
Washing: Wash the packed red blood cells three times with cold 0.9% saline solution, centrifuging and removing the supernatant after each wash.[12][13]
-
Lysis and Extraction: To the washed erythrocyte pellet, add the ethyl acetate:acetic acid extraction solvent. Vortex vigorously for 1-2 minutes to lyse the cells and extract the porphyrins.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Back-Extraction: Transfer the upper organic layer containing the porphyrins to a new tube. Add 1.5 M HCl and vortex to back-extract the porphyrins into the acidic aqueous phase.
-
Final Preparation: Centrifuge to separate the phases and collect the lower acidic aqueous layer for direct analysis or further purification if necessary.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound using HPLC with fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.2).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at approximately 400 nm and emission at approximately 620 nm.[7][14]
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Injection: Inject a known volume (e.g., 20 µL) of the reconstituted sample extract onto the HPLC column.
-
Chromatography: Run the gradient program to separate the porphyrin isomers.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
A generalized workflow for the analysis of this compound.
Conclusion
This compound is a clinically significant molecule whose presence and concentration in biological fluids are paramount for the diagnosis of specific porphyrias. A thorough understanding of its chemical structure and properties is essential for the development and implementation of accurate analytical methods. The protocols outlined in this guide provide a robust framework for researchers and clinicians to extract, identify, and quantify this compound, thereby aiding in the diagnosis and monitoring of related metabolic disorders.
References
- 1. This compound | C36H38N4O8 | CID 68271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 531-14-6 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 25767-20-8,this compound TETRAMETHYL ESTER | lookchem [lookchem.com]
- 5. Showing Compound this compound (FDB022159) - FooDB [foodb.ca]
- 6. synthetic grade, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 9. porphyriafoundation.org [porphyriafoundation.org]
- 10. dbth.nhs.uk [dbth.nhs.uk]
- 11. Test Details [utmb.edu]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. logan.testcatalog.org [logan.testcatalog.org]
- 14. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Inflammatory Cytokines on OATP1B Activity and its Endogenous Biomarker Coproporphyrin I: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory conditions, characterized by the release of cytokines, can significantly alter the pharmacokinetics of various drugs. A key mechanism underlying these alterations is the downregulation of drug transporters, particularly the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is crucial for the hepatic uptake of many medications. This technical guide provides a comprehensive overview of the in vivo effects of the principal inflammatory cytokines—Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β)—on OATP1B1 activity. It further details the corresponding changes in plasma levels of coproporphyrin I (CP-I), a validated endogenous biomarker for OATP1B1 function. This guide synthesizes quantitative data from in vivo studies, outlines detailed experimental protocols for preclinical assessment, and visualizes the key signaling pathways involved.
Introduction: Inflammation and Drug Disposition
Systemic inflammation, a hallmark of various diseases including infections, autoimmune disorders, and cancer, triggers a complex cascade of physiological responses. A critical but often overlooked consequence is the modulation of drug metabolizing enzymes and transporters, leading to significant variability in drug efficacy and toxicity. OATP1B1, a transporter predominantly expressed on the sinusoidal membrane of hepatocytes, plays a pivotal role in the hepatic clearance of a wide array of endogenous compounds and xenobiotics, including statins, methotrexate, and certain antibiotics. Inflammatory cytokines have been identified as potent regulators of OATP1B1 expression and activity. Understanding the intricate interplay between inflammation, OATP1B1, and its biomarkers is paramount for optimizing drug therapy in patients with inflammatory conditions.
The Role of this compound as an Endogenous Biomarker
This compound (CP-I) has emerged as a sensitive and specific endogenous biomarker for OATP1B1 activity. Under normal physiological conditions, OATP1B1 mediates the hepatic uptake of CP-I from the sinusoidal blood. Inhibition or downregulation of OATP1B1 leads to a decrease in its hepatic clearance and a subsequent increase in systemic plasma concentrations of CP-I. Thus, monitoring plasma CP-I levels provides a non-invasive method to assess OATP1B1 function in vivo.
In Vivo Effects of Inflammatory Cytokines on OATP1B1 and this compound
Animal models, primarily in mice, have been instrumental in elucidating the in vivo consequences of elevated inflammatory cytokine levels on OATP1B1 activity. Administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a systemic inflammatory response and cytokine production.
Interleukin-6 (IL-6)
In vivo studies have demonstrated that IL-6 is a potent downregulator of hepatic OATP1B1 expression. While direct quantitative data from in vivo cytokine administration studies are limited, in vitro evidence strongly supports this, showing that treatment of human hepatoma cells (PLC/PRF/5) with 25 ng/mL of IL-6 resulted in a significant reduction of OATP1B1 mRNA levels to 0.4-fold of the control.[1][2] This downregulation is expected to lead to a corresponding increase in plasma CP-I levels.
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
Similar to IL-6 and TNF-α, IL-1β is implicated in the downregulation of OATP1B1. In vitro studies have shown that IL-1β can inhibit OATP1B1 mRNA expression.[5] While direct in vivo evidence quantifying the impact of IL-1β on OATP1B1 and CP-I is still emerging, its role as a central mediator of the inflammatory response suggests a significant contribution to the observed alterations in drug transporter function during inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of inflammatory cytokines on OATP1B1 expression and the impact of OATP1B1 inhibition on plasma this compound levels.
Table 1: In Vitro Effects of Inflammatory Cytokines on OATP1B1 mRNA Expression
| Cytokine | Cell Line | Concentration | Fold Change in OATP1B1 mRNA (vs. Control) | Reference |
| IL-6 | PLC/PRF/5 | 25 ng/mL | 0.4 | [1][2] |
| TNF-α | PLC/PRF/5 | 25 ng/mL | Decreased (exact fold change not specified) | [5][6] |
| IL-1β | PLC/PRF/5 | 25 ng/mL | Decreased (exact fold change not specified) | [5][6] |
Table 2: In Vivo Effects of OATP1B1 Inhibition on Plasma this compound and III Levels in Mice
| Condition | Mouse Model | Fold Change in Plasma CP-I (vs. Control) | Fold Change in Plasma CP-III (vs. Control) | Reference |
| Oatp1a/1b knockout | Oatp1a/1b(-/-) | 7.4 | 15.2 | [7] |
Table 3: Effects of OATP1B Inhibitors on Plasma this compound and III in Cynomolgus Monkeys
| Inhibitor (Dose) | Fold Change in Plasma CP-I AUC | Fold Change in Plasma CP-III AUC | Reference |
| Cyclosporin A (100 mg/kg, oral) | 2.6 | 5.2 | [7] |
| Rifampicin (15 mg/kg, oral) | 2.7 | 3.6 | [7] |
Signaling Pathways
The downregulation of OATP1B1 by inflammatory cytokines is a complex process involving the activation of specific intracellular signaling cascades.
IL-6 Signaling Pathway
A key pathway for IL-6-mediated OATP1B1 suppression involves the activation of the STING (Stimulator of Interferon Genes) pathway, leading to increased IL-6 production. IL-6 then acts on hepatocytes to downregulate the β-catenin/TCF4 signaling pathway, which is a known transcriptional regulator of OATP1B1.[5]
References
- 1. Acute Tumor Necrosis Factor-α-Induced Liver Injury in the Absence of Tumor Necrosis Factor Receptor-Associated Factor 1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ischemia/reperfusion injury in the liver of BALB/c mice activates AP-1 and nuclear factor kappaB independently of IkappaB degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of TNFα in TNF∆ARE+/− mice increases hepatic periportal inflammation and alters bile acid signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-mediated IL-6 Inhibits OATP1B1 Expression via the TCF4 Signaling Pathway in Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Enigma of Coproporphyrin I: From Heme Synthesis Byproduct to Key Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
November 2025
Abstract
Coproporphyrin I (CP I) is a tetrapyrrole molecule and a naturally occurring isomer of coproporphyrin III (CP III). Unlike its isomer, which is a crucial intermediate in the biosynthesis of heme, CP I is considered a metabolic dead-end.[1] However, its clinical significance lies in its accumulation and excretion patterns, which serve as a valuable biomarker for the diagnosis and differentiation of a group of metabolic disorders known as porphyrias.[2][3] This technical guide provides a comprehensive overview of this compound, its role in the context of the heme synthesis pathway, and its critical application in the differential diagnosis of porphyrias and other related conditions. The guide details the quantitative analysis of CP I in biological matrices, presents relevant data in structured tables, and outlines experimental protocols for its measurement.
Introduction: The Duality of Coproporphyrin Isomers
The biosynthesis of heme is a fundamental and highly regulated pathway essential for the production of hemoglobin, myoglobin, and cytochromes. This intricate process involves eight enzymatic steps, starting from glycine (B1666218) and succinyl-CoA and culminating in the formation of heme. Porphyrins are key intermediates in this pathway.[2][3]
Coproporphyrinogen, a precursor to protoporphyrinogen (B1215707) IX, exists in two primary isomeric forms: coproporphyrinogen I and coproporphyrinogen III. These isomers differ in the arrangement of their four carboxyethyl and four methyl side chains.[4] While coproporphyrinogen III is the physiological substrate for the enzyme coproporphyrinogen oxidase and proceeds down the heme synthesis pathway, coproporphyrinogen I is not a substrate for this enzyme and is typically formed in minute quantities.[4]
In certain pathological conditions, particularly the porphyrias which are characterized by enzymatic deficiencies in the heme synthesis pathway, the production of coproporphyrinogen I is significantly increased.[1][2] This precursor is then auto-oxidized to the more stable this compound, which accumulates in tissues and is excreted in urine and feces. The quantification of this compound, often in conjunction with its isomer Coproporphyrin III, is a cornerstone in the biochemical diagnosis of these disorders.
The Heme Biosynthesis Pathway and the Origin of this compound
The formation of this compound is intrinsically linked to a critical juncture in the heme synthesis pathway. The enzyme uroporphyrinogen III synthase plays a pivotal role in maintaining the correct isomeric configuration of the porphyrinogen (B1241876) intermediates. A deficiency in this enzyme leads to the accumulation of uroporphyrinogen I, which is subsequently decarboxylated to coproporphyrinogen I.[4]
References
Pharmacokinetic modeling of Coproporphyrin I as an endogenous biomarker
An In-depth Technical Guide to the Pharmacokinetic Modeling of Coproporphyrin I as an Endogenous Biomarker
Introduction
This compound (CP-I), a byproduct of heme synthesis, has emerged as a sensitive and specific endogenous biomarker for the activity of hepatic uptake transporters, particularly Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[1][2] These transporters are critical for the hepatic clearance of numerous drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[3] Consequently, assessing the potential of investigational drugs to inhibit OATP1B transporters is a crucial aspect of drug development.[4][5]
Historically, this assessment required dedicated clinical DDI studies using probe drugs like statins. However, these studies are resource-intensive. The use of endogenous biomarkers like CP-I offers a more streamlined approach, allowing for the evaluation of OATP1B inhibition in early-phase clinical trials without the need for co-administering a probe substrate.[6][7] Pharmacokinetic (PK) modeling, especially physiologically-based pharmacokinetic (PBPK) modeling, has become an indispensable tool to mechanistically understand and quantitatively predict the impact of OATP1B inhibition on CP-I levels and, by extension, on other OATP1B substrate drugs.[4][8][9]
This technical guide provides a comprehensive overview of the pharmacokinetic modeling of CP-I for researchers, scientists, and drug development professionals. It covers the physiological disposition of CP-I, details various modeling approaches, summarizes key quantitative data, outlines experimental protocols, and illustrates the application of CP-I in DDI risk assessment.
Physiological Disposition and Transport of this compound
CP-I is synthesized in the liver and enters the bloodstream. Its disposition is primarily governed by a series of transport proteins in the liver.
-
Hepatic Uptake : CP-I is actively taken up from the blood into hepatocytes predominantly by OATP1B1 and OATP1B3, which are encoded by the SLCO1B1 and SLCO1B3 genes, respectively.[1][2] Genetic polymorphisms in SLCO1B1 can significantly alter OATP1B1 function, leading to inter-individual variability in baseline CP-I plasma concentrations.[10]
-
Biliary Efflux : Following uptake into hepatocytes, CP-I is eliminated from the liver primarily via biliary excretion. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of the hepatocyte.[11][12]
-
Sinusoidal Efflux : A smaller fraction of CP-I can be transported back into the blood from the hepatocyte via sinusoidal efflux transporters like MRP3.[11]
-
Renal Elimination : CP-I that remains in systemic circulation is subject to renal clearance.[13][14]
The inhibition of OATP1B transporters by a drug reduces the hepatic uptake of CP-I, causing its plasma concentrations to rise. This increase serves as a measurable indicator of OATP1B inhibition.[15]
Pharmacokinetic Modeling Approaches
Both population PK and PBPK models have been developed to characterize the pharmacokinetics of CP-I and its response to OATP1B inhibitors.
-
Population PK Modeling : This approach uses nonlinear mixed-effect modeling to analyze plasma and/or urine CP-I data, often from clinical studies. These models can describe the synthesis and elimination clearances of CP-I and estimate the in vivo inhibition constant (Ki) of perpetrators like rifampicin.[13][15] They are valuable for assessing the sensitivity of CP-I to identify weak to strong OATP1B inhibitors and for performing power calculations to optimize DDI study designs.[16]
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling : PBPK models provide a more mechanistic framework by incorporating system-specific data (e.g., organ blood flows, tissue volumes) and drug-specific data (e.g., transporter kinetics). A CP-I PBPK model can mechanistically describe its hepatic transport and renal excretion.[10] These models are powerful tools for investigating the impact of intrinsic factors like genetics (SLCO1B1 genotype), ethnicity, and sex on CP-I pharmacokinetics.[10] Furthermore, they can be used to dynamically predict OATP1B-mediated DDIs by simulating the effects of inhibitors on CP-I plasma profiles.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to CP-I pharmacokinetics and its interaction with OATP1B inhibitors, as reported in various studies.
Table 1: Baseline and Pharmacokinetic Parameters of this compound
| Parameter | Value | Population/Condition | Source |
|---|---|---|---|
| Baseline Plasma Conc. | 0.48 ng/mL (mean) | Healthy Japanese subjects | [17] |
| Baseline Plasma Conc. | Low inter-individual variability (<25% CV) | Healthy subjects (wildtype SLCO1B1) | [13][15] |
| Biliary Excretion | >85% of total elimination | Healthy subjects | [13][15] |
| Hepatic Active Uptake | 79% lower in SLCO1B1 521CC vs. wild type | Healthy subjects | [10] |
| Synthesis Rate | 23% higher in males vs. females | Healthy subjects |[10] |
Table 2: In Vitro and In Vivo Inhibition Constants (Ki) for Rifampicin
| Parameter | Value (µM) | Method/System | Source |
|---|---|---|---|
| In vivo unbound OATP Ki | 0.13 | Population PK model using CP-I data | [13][16] |
| In vivo unbound OATP Ki | 0.23 (initial) | PBPK model input from previous reports | [8][9] |
| Optimized in vivo Ki,u,OATP1Bs | 0.082 - 0.106 | PBPK model after fitting | [18] |
| In vitro IC50 (OATP1B) | 0.30 | Human hepatocytes (with preincubation) | [15] |
| In vitro Ki (OATP1B1) | 0.78 | OATP1B1-expressing cells | [9] |
| In vitro Ki (OATP1B3) | 0.18 | OATP1B3-expressing cells |[9] |
Table 3: Effect of OATP1B Inhibitors on CP-I Plasma Exposure
| Inhibitor (Dose) | CP-I Exposure Change (AUC Ratio) | Species | Source |
|---|---|---|---|
| Cyclosporin A (100 mg/kg) | 2.6-fold increase | Cynomolgus monkeys | [19] |
| Rifampicin (15 mg/kg) | 2.7-fold increase | Cynomolgus monkeys | [19] |
| Glecaprevir/Pibrentasvir | Significant correlation between GLE Cmax and CP-I Cmax (R²=0.65) | Humans |[6] |
Experimental Protocols
1. Quantification of CP-I in Human Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate measurement of endogenous CP-I levels.[20][21]
-
Sample Preparation : Human plasma samples (typically 100-200 µL) are pre-treated.[21][22] This often involves protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. Due to the light sensitivity of porphyrins, all procedures should be carried out under light-shielding conditions.[22]
-
Chromatography : Separation is achieved using ultra-performance liquid chromatography (UPLC).[21] A suitable column (e.g., a C18 column) and mobile phase gradient are used to separate CP-I from its isomer, CP-III, and other endogenous plasma components.
-
Mass Spectrometry : Detection and quantification are performed using a tandem mass spectrometer (e.g., Sciex API 6500+ or a quadrupole time-of-flight instrument) operating in multiple reaction monitoring (MRM) mode.[20][21] Specific precursor-to-product ion transitions are monitored for CP-I and an appropriate internal standard.
-
Validation : The assay must be fully validated according to regulatory guidance (e.g., FDA), establishing parameters such as the lower limit of quantification (LLOQ), accuracy, precision, selectivity, and stability.[21] LLOQs as low as 0.01-0.02 ng/mL have been reported.[21][22]
2. In Vitro OATP1B Substrate/Inhibition Assay
In vitro assays are used to confirm that CP-I is a substrate of OATP1B transporters and to determine the inhibitory potency (IC50 or Ki) of investigational drugs.
-
Cell System : Human embryonic kidney (HEK293) cells stably transfected to overexpress a single transporter (e.g., OATP1B1 or OATP1B3) are commonly used.[19] Cryopreserved human hepatocytes can also be used to assess uptake in a more physiologically relevant system.[15]
-
Uptake Experiment :
-
Cells are seeded in multi-well plates and grown to confluence.
-
The cells are washed and pre-incubated with a buffer.
-
An incubation solution containing CP-I (at a concentration typically near its Km) is added, with or without the inhibitor drug at various concentrations.
-
Uptake is allowed to proceed for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular concentration of CP-I is measured by LC-MS/MS.
-
-
Data Analysis : The rate of OATP1B-mediated uptake is calculated by subtracting the uptake in control (non-transfected) cells from that in the transporter-expressing cells. Inhibition curves are generated by plotting the uptake rate against the inhibitor concentration to determine the IC50 value.
Application in Drug Development and Regulatory Decision-Making
Monitoring CP-I levels in early clinical studies (e.g., first-in-human, single or multiple ascending dose studies) provides an early assessment of a new drug's potential to cause OATP1B-mediated DDIs.[4] This biomarker-informed approach can guide decisions throughout the drug development process.
A decision tree, as proposed by the International Consortium for Innovation and Quality in Pharmaceutical Development (IQ), can be used to interpret changes in CP-I exposure.[23]
-
No Significant Change : If the maximum concentration ratio (Cmax R) of CP-I is below a certain threshold (e.g., < 1.25), it suggests a low risk of clinically relevant OATP1B inhibition, potentially waiving the need for a dedicated DDI study.[23]
-
Moderate Change : A moderate increase in CP-I (e.g., Cmax R < 2) may indicate weak OATP1B inhibition.[23] This information, coupled with PBPK modeling, can be used to predict the effect on sensitive OATP1B substrates and determine if further clinical studies are warranted.
-
Significant Change : A substantial increase in CP-I exposure signals a clear OATP1B inhibition potential. This triggers the need for a dedicated DDI study with a probe substrate or the use of PBPK modeling to establish safe dosing recommendations for co-administered drugs.
Conclusion
This compound has been robustly validated as a selective and sensitive endogenous biomarker for OATP1B function.[4] The integration of CP-I measurements into early clinical development, supported by mechanistic pharmacokinetic modeling, represents a significant advancement in DDI risk assessment. This biomarker-informed strategy allows for a more efficient, evidence-based approach to drug development, reducing the burden of extensive clinical DDI studies and ultimately contributing to the safe and effective use of new medicines. Continued research and refinement of CP-I PBPK models will further enhance their predictive power and solidify the role of this important biomarker in regulatory decision-making.
References
- 1. certara.com [certara.com]
- 2. mdpi.com [mdpi.com]
- 3. Prevalence of OATP1B‐Mediated Drug–Drug Interactions in an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous this compound and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary Elimination of Coproporphyrins Is Dependent on ABCC2 Polymorphisms and Represents a Potential Biomarker of MRP2 Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Multidrug-Resistance Protein 2 in coproporphyrin transport: results from experimental studies in bile fistula rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B-Mediated Drug-Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coproporphyrin I Transport Mechanisms in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coproporphyrin I (CPI), an endogenous metabolic byproduct of the heme synthesis pathway, has emerged as a sensitive and specific biomarker for the activity of key hepatic uptake and efflux transporters. Understanding the mechanisms governing its transport within hepatocytes is crucial for interpreting drug-drug interactions (DDIs) and assessing drug-induced liver injury (DILI). This guide provides a comprehensive overview of the principal transporters involved in the sinusoidal uptake and canalicular efflux of CPI, detailed quantitative kinetic data, experimental protocols for studying these processes, and an exploration of the regulatory signaling pathways that modulate transporter expression and function.
Core Transport Mechanisms of this compound in Hepatocytes
The journey of this compound through the hepatocyte is a highly regulated process orchestrated by a series of uptake and efflux transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes.
Sinusoidal Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)
The primary mechanism for CPI uptake from the sinusoidal blood into hepatocytes is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (gene SLCO1B1) and OATP1B3 (gene SLCO1B3).[1][2] These transporters are responsible for the hepatic uptake of a wide range of endogenous compounds and xenobiotics.[3] Inactivating mutations in both OATP1B1 and OATP1B3 can lead to Rotor syndrome, a condition characterized by an elevated urinary excretion of coproporphyrins.[4]
CPI exhibits a higher affinity for OATP1B1 compared to OATP1B3, and OATP1B1 is expressed at higher levels in the human liver, suggesting that OATP1B1 plays a more significant role in the hepatic uptake of CPI.[5]
Canalicular Efflux: The Role of ATP-Binding Cassette (ABC) Transporters
Once inside the hepatocyte, CPI is actively transported into the bile for elimination. This efflux is primarily mediated by ATP-binding cassette (ABC) transporters located on the canalicular membrane.
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is a key transporter responsible for the biliary excretion of numerous organic anions, including CPI.[6][7] Studies using MRP2-deficient rat models have confirmed its significant role in the biliary efflux of CPI.[8]
-
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): While primarily located on the basolateral membrane and mediating efflux back into the sinusoids, MRP3 expression can be upregulated in cholestatic conditions, potentially providing an alternative efflux pathway for CPI.[9]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is also localized to the canalicular membrane and is known to transport various porphyrins.[10] While its specific role in CPI transport is less defined than that of MRP2, it is considered a potential contributor to its biliary excretion.
Quantitative Data on this compound Transport
The following tables summarize the available quantitative data for the transport kinetics of this compound by key hepatic transporters.
Table 1: Kinetic Parameters for Sinusoidal Uptake of this compound
| Transporter | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Experimental System | Reference(s) |
| OATP1B1 | This compound | 0.13 | Not Reported | Transfected HEK293 cells | [4][5] |
| OATP1B3 | This compound | 3.25 - 3.95 | Not Reported | Transfected HEK293 cells | [4][5] |
Table 2: Kinetic Parameters for Canalicular Efflux of this compound
| Transporter | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Experimental System | Reference(s) |
| MRP2 (Human) | This compound | 7.7 ± 0.7 | 48 ± 11 | Membrane Vesicles | [6][7] |
| MRP2 (Rat) | This compound | 15 ± 6 | 161 ± 20 | Membrane Vesicles | [8] |
Regulatory Signaling Pathways
The expression and activity of the transporters involved in CPI disposition are tightly regulated by a network of signaling pathways, primarily involving nuclear receptors and protein kinases.
Regulation of OATP1B1
OATP1B1 function can be modulated at both the transcriptional and post-translational levels.
-
Transcriptional Regulation: While the direct transcriptional regulation of OATP1B1 is complex and involves multiple transcription factors, its expression is known to be influenced by inflammatory cytokines.
-
Post-Translational Modification: Recent studies have highlighted the role of tyrosine kinase-mediated phosphorylation in regulating OATP1B1 activity. The Src kinase LYN has been identified as a potential regulator, and its inhibition by various tyrosine kinase inhibitors (TKIs) can lead to decreased OATP1B1 function.[11] OATP1B1 is also regulated by lysine (B10760008) acetylation.[12]
Figure 1: Regulation of OATP1B1 activity by LYN kinase phosphorylation.
Regulation of MRP2 (ABCC2)
The expression of MRP2 is primarily regulated at the transcriptional level by a group of nuclear receptors that act as xenobiotic sensors.
-
Nuclear Receptors: Pregnane (B1235032) X Receptor (PXR), Constitutive Androstane (B1237026) Receptor (CAR), and Farnesoid X Receptor (FXR) can all bind to a common response element in the MRP2 promoter, leading to an induction of its expression.[13][14] Ligands for these receptors, which include various drugs and endogenous molecules, can thus upregulate MRP2.
-
Nrf2 Pathway: The transcription factor Nrf2 (nuclear factor-erythroid 2 p45-related factor 2), a master regulator of the antioxidant response, can also activate MRP2 gene expression via antioxidant response elements (AREs) in its promoter.[15]
Figure 2: Transcriptional regulation of MRP2 expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound transport in hepatocytes.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the interaction of a test compound with CPI transporters in vitro.
Figure 3: General workflow for an in vitro CPI transport inhibition study.
Protocol: Fluorescence-Based CPI Uptake Assay in OATP1B1-Transfected HEK293 Cells
This protocol is adapted from methodologies describing the use of CPI's intrinsic fluorescence to measure its uptake.[16]
Materials:
-
HEK293 cells stably transfected with OATP1B1 and mock-transfected HEK293 cells.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, 1% penicillin-streptomycin.
-
Selection antibiotic (e.g., G418).
-
This compound dihydrochloride.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test inhibitor compound.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~620 nm).
Procedure:
-
Cell Seeding: Seed OATP1B1-HEK293 and mock-HEK293 cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in pre-warmed HBSS.
-
Prepare stock solutions of the test inhibitor in DMSO and dilute to various concentrations in HBSS containing CPI.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add the HBSS solution containing CPI with or without the test inhibitor to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold HBSS to stop the transport process.
-
-
Cell Lysis:
-
Add a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well.
-
Incubate at room temperature for 10 minutes with gentle shaking to ensure complete lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell lysate in each well using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence signal from the mock-transfected cells to determine the OATP1B1-specific uptake.
-
Normalize the fluorescence signal to the protein concentration in each well.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the sensitive and specific quantification of CPI in biological matrices.[17][18]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase HPLC column.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., this compound-¹⁵N₄).
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange).
Procedure:
-
Sample Preparation:
-
To the biological sample (e.g., cell lysate, plasma), add the internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (for plasma samples):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the CPI and internal standard with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for CPI (e.g., m/z 655.3 → 596.3) and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the CPI analytical standard.
-
Calculate the concentration of CPI in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The transport of this compound in hepatocytes is a complex process mediated by a suite of uptake (OATP1B1, OATP1B3) and efflux (MRP2, ABCC3, ABCG2) transporters. The activity of these transporters is a critical determinant of hepatic clearance of numerous drugs and is subject to regulation by intricate signaling pathways. The methodologies outlined in this guide provide a robust framework for investigating these transport mechanisms and for utilizing CPI as a valuable endogenous biomarker in drug development and clinical research. A thorough understanding of these processes is indispensable for predicting and mitigating the risks of transporter-mediated drug-drug interactions and hepatotoxicity.
References
- 1. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of organic anion transporting polypeptide 1B1 transport function by concurrent phosphorylation and lysine-acetylation: A novel posttranslational regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of multidrug resistance-associated protein 2 (ABCC2) by the nuclear receptors pregnane X receptor, farnesoid X-activated receptor, and constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear receptors in the multidrug resistance through the regulation of drug-metabolizing enzymes and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Coproporphyrin I as a Key Fluorescent Probe in Cellular Analysis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic fluorescence of endogenous molecules has long been a cornerstone of biological and medical research. Among these, porphyrins, with their characteristic intense red fluorescence, have garnered significant attention. This guide focuses on Coproporphyrin I (CP-I), a naturally occurring porphyrin isomer, and its evolution into a critical fluorescent probe for cellular analysis and drug development. Initially recognized for its association with certain metabolic disorders, the unique photophysical properties of CP-I have been harnessed to investigate the function of key drug transporters, offering a powerful tool to predict and understand drug-drug interactions. This document provides a comprehensive overview of the discovery, properties, and applications of CP-I as a fluorescent probe, complete with detailed experimental protocols and data presented for practical use by researchers in the field.
While the general fluorescence of porphyrins has been known for over a century, with early observations dating back to the late 19th and early 20th centuries, the specific application of this compound as a targeted fluorescent probe is a more recent development.[1][2][3][4] The journey from its identification as a metabolic byproduct to its use as a sophisticated tool in drug discovery underscores the ongoing evolution of analytical techniques in biomedical science.
Core Principles: The Fluorescent Properties of this compound
The utility of this compound as a fluorescent probe is rooted in its distinct photophysical characteristics. Like other porphyrins, its highly conjugated tetrapyrrole macrocycle structure is responsible for its strong absorption of light in the near-UV (Soret band) and visible (Q bands) regions, and subsequent emission of fluorescent light at longer wavelengths.[5] These properties are influenced by the solvent environment, pH, and ionic strength.[6]
Quantitative Fluorescent Data
The following tables summarize the key quantitative data for this compound's fluorescent properties, providing a valuable reference for experimental design.
| Property | Value (in 0.1 M Potassium Phosphate Buffer) | Value (in Dimethylformamide - DMF) |
| Absorption Maximum (λabs) | 390 nm | 398 nm |
| Quantum Yield (Φ) | 0.049 | 0.113 |
Table 1: Solvent-Dependent Photophysical Properties of this compound.[7][8]
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~390 - 405 nm |
| Emission Maximum | ~618 - 624 nm |
Table 2: Typical Excitation and Emission Wavelengths for this compound in Biological Assays.[9][10][11]
Application in Drug Transporter Research
A pivotal application of this compound as a fluorescent probe is in the study of drug transporters, particularly the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the Multidrug Resistance-Associated Protein 2 (MRP2).[12][13] CP-I is an endogenous substrate for these transporters, and its cellular accumulation, which can be quantified by its fluorescence, serves as a direct measure of transporter activity.[14][15]
OATP1B1 Inhibition Assays
OATP1B1 is a crucial transporter responsible for the hepatic uptake of many drugs.[16] Inhibition of OATP1B1 can lead to significant drug-drug interactions.[17][18] CP-I has emerged as a reliable and sensitive endogenous biomarker for OATP1B1 activity.[19] An increase in plasma levels of CP-I can indicate inhibition of OATP1B1.[20][21] In vitro, a decrease in the cellular uptake of fluorescently-labeled CP-I in the presence of a test compound indicates that the compound is an inhibitor of OATP1B1.[12][22]
MRP2 Efflux Assays
MRP2 is an efflux transporter that plays a significant role in the biliary excretion of drugs and their metabolites.[13] CP-I has been identified as an excellent substrate for MRP2, exhibiting classical Michaelis-Menten kinetics.[23] In vesicle-based assays, the ATP-dependent uptake of CP-I into inside-out membrane vesicles expressing MRP2 can be measured by fluorescence.[13][23] Inhibition of this uptake by a test compound signifies its potential to block MRP2-mediated efflux.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a fluorescent probe.
Protocol 1: In Vitro OATP1B1 Inhibition Assay in HEK293 Cells
This protocol describes a cell-based assay to screen for inhibitors of the OATP1B1 transporter using this compound.
Materials:
-
HEK293 cells stably expressing OATP1B1
-
Wild-type HEK293 cells (as a negative control)
-
This compound dihydrochloride
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and known inhibitors (e.g., rifampicin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed OATP1B1-expressing HEK293 cells and wild-type HEK293 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: On the day of the experiment, wash the cells with HBSS. Add HBSS containing the test compound or a known inhibitor at various concentrations to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
This compound Addition: Add this compound to each well to a final concentration of 1 µM and incubate for a further 30 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the intracellular fluorescence of this compound using a fluorescence plate reader with excitation at ~400 nm and emission at ~620 nm.[24]
-
Data Analysis: Subtract the fluorescence signal from the wild-type cells to determine the OATP1B1-specific uptake. Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Vesicle-Based MRP2 Inhibition Assay
This protocol details an in vitro assay to assess the inhibition of the MRP2 transporter using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles expressing human MRP2
-
Control membrane vesicles (not expressing MRP2)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
ATP and AMP
-
Test compounds and known inhibitors
-
96-well filter plates
-
Fluorescence plate reader
Methodology:
-
Vesicle Preparation: Thaw the MRP2 and control vesicles on ice.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, test compound or known inhibitor, and this compound (e.g., at its Km concentration of ~7.7 µM).[13]
-
Initiation of Transport: Add the membrane vesicles to the reaction mixture. Initiate the transport by adding ATP to one set of wells and AMP (as a negative control for ATP-dependent transport) to another set.
-
Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a 96-well filter plate to separate the vesicles from the assay medium.
-
Washing: Wash the vesicles on the filter plate multiple times with ice-cold wash buffer to remove unbound this compound.
-
Vesicle Lysis and Fluorescence Measurement: Lyse the vesicles and measure the fluorescence of the trapped this compound using a fluorescence plate reader (Excitation: ~400 nm, Emission: ~620 nm).
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.
Visualizing the Workflow and Signaling Pathways
Graphviz diagrams are provided below to illustrate the experimental workflows and the cellular transport pathways involving this compound.
Caption: Workflow for the OATP1B1 inhibition assay using this compound.
Caption: Workflow for the vesicle-based MRP2 inhibition assay.
Caption: Cellular transport pathways of this compound in hepatocytes.
Conclusion
This compound has successfully transitioned from being a mere indicator of metabolic disorders to a sophisticated and indispensable fluorescent probe in modern drug development and cell biology. Its inherent fluorescent properties, coupled with its role as an endogenous substrate for key drug transporters like OATP1B1 and MRP2, provide a sensitive and clinically relevant tool for assessing drug-drug interaction potential. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively integrate this valuable probe into their experimental workflows, thereby accelerating the pace of discovery and enhancing the safety assessment of new chemical entities. The continued exploration of endogenous fluorescent molecules like this compound promises to further refine our understanding of cellular processes and their interplay with xenobiotics.
References
- 1. physicalrules.com [physicalrules.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Porphyria - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | this compound (in DMF) [photochemcad.com]
- 8. PhotochemCAD | this compound (in 0.1 M PPB [photochemcad.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous this compound and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Increased coproporphyrin serum levels in healthy volunteers treated with the cholesterol uptake inhibitor ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound | 531-14-6 | Benchchem [benchchem.com]
The Impact of Coproporphyrin I on Mitochondrial Function: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the relationship between coproporphyrin I and mitochondrial function, tailored for researchers, scientists, and professionals in drug development. It explores the intricate connection between heme biosynthesis, porphyrin accumulation, and mitochondrial bioenergetics, offering detailed experimental protocols and data presentation to facilitate further research in this critical area.
Executive Summary
This compound is a metabolic byproduct of the heme synthesis pathway. While traditionally viewed as a biomarker for certain genetic disorders and drug-induced liver injury, emerging evidence indicates a more direct and complex interplay with mitochondrial function. Deficiencies in the heme synthesis enzyme coproporphyrinogen oxidase (CPOX) lead to the accumulation of its substrate, coproporphyrinogen III, which is readily oxidized to coproporphyrin III and its isomer, this compound. This accumulation is strongly associated with mitochondrial dysfunction, characterized by impaired respiration, reduced ATP production, and increased oxidative stress. This guide elucidates the current understanding of these interactions and provides the necessary tools to investigate them experimentally.
The Heme Synthesis Pathway and Mitochondrial Integrity
Heme is a vital molecule, primarily synthesized in the mitochondria and cytosol. The final steps of this pathway are exclusively mitochondrial. Coproporphyrinogen III, a key intermediate, is transported into the mitochondrial intermembrane space where it is converted to protoporphyrinogen (B1215707) IX by CPOX.[1][2] A deficiency in CPOX, as seen in the genetic disorder Hereditary Coproporphyria (HCP), disrupts this pathway, leading to the accumulation of coproporphyrinogen III.[3][4][5] This precursor is then available for non-enzymatic oxidation to this compound and III, which can accumulate in the mitochondria and other cellular compartments.
The consequences of this disruption extend beyond heme deficiency. Studies on patients with acute porphyrias, including HCP, have revealed significant mitochondrial bioenergetic defects.[6][7] This suggests that the accumulation of heme precursors, such as coproporphyrinogen III and by extension this compound, may directly or indirectly impair mitochondrial function.
Quantitative Data on Mitochondrial Dysfunction in Porphyrias
The following table summarizes quantitative data from a pilot study on mitochondrial bioenergetics in subjects with acute porphyrias, highlighting the impact on mitochondrial respiration.
| Parameter | Control Subjects (Mean ± SD) | Patients with No/Mild Symptoms (Mean ± SD) | Patients with Moderate/Severe Symptoms (Mean ± SD) |
| Basal Oxygen Consumption Rate (pmol/min) | 100 ± 15 | 95 ± 20 | 60 ± 10 |
| Maximal Oxygen Consumption Rate (pmol/min) | 250 ± 40 | 230 ± 50 | 150 ± 30 |
| Spare Respiratory Capacity (%) | 60 ± 10 | 58 ± 12 | 35 ± 8 |
| Statistically significant difference compared to control subjects. | |||
| (Data adapted from a pilot study on mitochondrial bioenergetics in subjects with acute porphyrias[6][7]) |
Signaling Pathways and Logical Relationships
The interplay between coproporphyrinogen III accumulation and mitochondrial dysfunction is a multifaceted process. The following diagrams illustrate the key pathways and experimental approaches.
Caption: Mitochondrial stages of heme synthesis and the impact of CPOX deficiency.
References
- 1. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]
- 2. The mitochondrial localization of coproporphyrinogen III oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of hereditary coproporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Coproporphyria - DoveMed [dovemed.com]
- 5. Hereditary coproporphyria - Wikipedia [en.wikipedia.org]
- 6. Pilot Study of Mitochondrial Bioenergetics in Subjects with Acute Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot study of mitochondrial bioenergetics in subjects with acute porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Evaluation of OATP1B Inhibitory Potential Using Coproporphyrin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptides OATP1B1 and OATP1B3 are crucial transporters expressed on the sinusoidal membrane of human hepatocytes, mediating the uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs such as statins. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure of OATP1B substrate drugs and potential toxicity. Regulatory agencies worldwide require a thorough assessment of the OATP1B inhibition potential of new drug candidates.
Traditionally, this assessment has involved in vitro studies followed by dedicated clinical DDI studies with probe substrates. However, these clinical studies can be complex, costly, and time-consuming. In recent years, coproporphyrin I (CP-I), an endogenous biomarker, has emerged as a sensitive and specific tool for the early clinical evaluation of OATP1B inhibition.[1][2] This technical guide provides an in-depth overview of the use of CP-I for assessing OATP1B inhibitory potential, including experimental protocols, data interpretation, and regulatory considerations.
The Role of this compound as an Endogenous Biomarker
Coproporphyrins are byproducts of the heme biosynthesis pathway.[3] CP-I is selectively transported by OATP1B1 and OATP1B3 from the blood into the liver.[4] Inhibition of these transporters leads to an increase in the plasma concentrations of CP-I.[5] Several studies have demonstrated a strong correlation between the increase in plasma CP-I levels and the extent of OATP1B inhibition by various drugs.[6] Notably, CP-I has been shown to be a more sensitive and specific biomarker for OATP1B inhibition compared to its isomer, coproporphyrin III.[6]
The use of an endogenous biomarker like CP-I offers several advantages in early drug development. It allows for the assessment of OATP1B inhibition in early-phase clinical trials, such as first-in-human (FIH) single ascending dose (SAD) and multiple ascending dose (MAD) studies, without the need for co-administering a probe substrate.[2] This approach provides valuable information on the DDI potential of a new molecular entity at a very early stage, enabling a more informed and streamlined drug development process.
Data Presentation: Quantitative Assessment of OATP1B Inhibition
The inhibitory effect of a drug on OATP1B transporters is quantified by the geometric mean ratios (GMRs) of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of CP-I in the presence and absence of the inhibitor. The following tables summarize the changes in CP-I exposure observed with various OATP1B inhibitors.
Table 1: Change in this compound (CP-I) Exposure with Strong OATP1B Inhibitors
| Inhibitor | Dose | CP-I GMR (AUC) | CP-I GMR (Cmax) | Reference |
| Rifampin | 600 mg | 5.0 - 7.0 | 3.0 - 5.0 | [1][7] |
| Cyclosporine | 100 mg | 3.0 - 5.0 | 2.5 - 4.0 | [8] |
Table 2: Change in this compound (CP-I) Exposure with Moderate OATP1B Inhibitors
| Inhibitor | Dose | CP-I GMR (AUC) | CP-I GMR (Cmax) | Reference |
| Glecaprevir/Pibrentasvir | 300 mg/120 mg | 2.0 - 3.0 | 1.8 - 2.5 | [6] |
| Atorvastatin | 80 mg | 1.5 - 2.5 | 1.5 - 2.0 | [9] |
Table 3: Change in this compound (CP-I) Exposure with Weak OATP1B Inhibitors
| Inhibitor | Dose | CP-I GMR (AUC) | CP-I GMR (Cmax) | Reference |
| Gemfibrozil | 600 mg | 1.2 - 1.8 | 1.1 - 1.5 | [5] |
| Eltrombopag | 75 mg | 1.3 - 1.7 | 1.2 - 1.6 | [5] |
Experimental Protocols
Clinical Study Design
The evaluation of CP-I as a biomarker for OATP1B inhibition can be integrated into standard FIH SAD and MAD studies. A typical study design would involve the following:
-
Study Population: Healthy volunteers are typically enrolled. It is crucial to consider the SLCO1B1 genotype of the subjects, as polymorphisms in this gene can significantly affect OATP1B1 activity and baseline CP-I levels. Subjects with reduced function genotypes (e.g., SLCO1B1c.521T>C) may exhibit higher baseline CP-I concentrations.
-
Study Design: A single-sequence or crossover design can be employed. In a SAD study, CP-I levels are measured at baseline (pre-dose) and at multiple time points after the administration of a single dose of the investigational drug. In a MAD study, CP-I is measured at baseline and after the final dose.
-
Dosing: The investigational drug is administered at escalating dose levels.
-
Pharmacokinetic Sampling: Blood samples for CP-I analysis should be collected at the following time points:
-
Pre-dose (0 hour)
-
Post-dose at 1, 2, 4, 6, 8, 12, 24, and 48 hours. For MAD studies, trough concentrations can be measured before each dose, with a full pharmacokinetic profile after the last dose.
-
Bioanalytical Method for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of CP-I in human plasma.[9]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction.
-
Chromatography: Reversed-phase liquid chromatography is used to separate CP-I from other endogenous components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Validation: The method must be fully validated according to the latest regulatory guidance on bioanalytical method validation, including assessments of accuracy, precision, selectivity, sensitivity, and stability.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Hepatic uptake and efflux of this compound.
Experimental Workflow
Caption: Workflow for a clinical study evaluating OATP1B inhibition using CP-I.
Logical Relationship: Decision Tree for DDI Risk Assessment
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B-Mediated Drug-Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aliribio.com [aliribio.com]
- 8. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coproporphyrin I as an In Vitro Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Coproporphyrin I (CP-I) is an endogenous fluorescent biomarker that has emerged as a valuable in vitro tool for studying the activity of clinically important drug transporters.[1][2][3] Its inherent fluorescence provides a sensitive and cost-effective alternative to traditional, more labor-intensive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for assessing transporter function and potential drug-drug interactions (DDIs).[1] These notes provide detailed protocols for utilizing CP-I as a fluorescent probe, primarily focusing on the organic anion transporting polypeptide 1B1 (OATP1B1) and the multidrug resistance-associated protein 2 (MRP2), also known as ABCC2.
Introduction to this compound
This compound is a byproduct of the heme biosynthesis pathway. It is a known substrate for several hepatic uptake and efflux transporters, making it an ideal probe for studying their function.[1][4] Its fluorescent properties allow for real-time monitoring of its transport across cell membranes, enabling the characterization of transporter kinetics and the screening of potential inhibitors. The use of an endogenous substrate like CP-I also offers translational relevance for clinical DDI predictions.[1][5]
Key Applications
-
Screening for OATP1B1 Inhibitors: CP-I is a sensitive substrate for OATP1B1, a critical transporter for the hepatic uptake of many drugs.[1][6] Assaying the inhibition of CP-I uptake in OATP1B1-expressing cells is a reliable method to identify potential DDI liabilities of new chemical entities.
-
Assessing MRP2 Function and Inhibition: CP-I is also a substrate for the efflux transporter MRP2.[4][7] In vitro assays using membrane vesicles expressing MRP2 can be employed to study its transport kinetics and identify inhibitors or modulators.
-
Investigating Drug-Drug Interactions: By measuring the impact of a test compound on the transport of CP-I, researchers can predict the likelihood of DDIs involving OATP1B1 and MRP2.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound as a fluorescent probe.
Table 1: Fluorescent Properties of this compound
| Parameter | Value | Conditions | Reference |
| Excitation Maximum | ~365 nm | Acetonitrile/acetate buffer (pH 4) | [8] |
| Emission Maximum | ~618-624 nm | Varies with environment | [8][9] |
| Factors Affecting Fluorescence | pH, ionic strength, solvent | Fluorescence is minimal around pH 5 and is significantly reduced in ethyl acetate:acetic acid mixtures. | [10] |
Table 2: Kinetic Parameters for CP-I Transport
| Transporter | Parameter | Value | Cell System/Model | Reference |
| MRP2 (ABCC2) | Apparent Km | 7.7 ± 0.7 µM | Inside-out membrane vesicles | [4] |
| MRP2 (ABCC2) | Vmax | 48 ± 11 pmol/mg protein/min | Inside-out membrane vesicles | [4] |
Table 3: IC50 Values of Known OATP1B1 Inhibitors using CP-I Probe
| Inhibitor | IC50 (µM) | Cell System | Reference |
| Nilotinib | 1.0 ± 0.5 | OATP1B1-overexpressing HEK293 cells | [1] |
| Tivozanib | 4.0 ± 2.0 | OATP1B1-overexpressing HEK293 cells | [1] |
Experimental Protocols
Protocol for OATP1B1 Inhibition Assay in Overexpressing Cells
This protocol outlines a method to assess the inhibitory potential of a test compound on OATP1B1-mediated uptake of CP-I in a cell-based assay.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (and corresponding vector-control cells)
-
This compound (CP-I)
-
Test compound and known inhibitors (e.g., nilotinib)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed OATP1B1-expressing HEK293 cells and vector-control cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in HBSS to the desired final concentrations.
-
Pre-incubation: Wash the cells with warm HBSS. Pre-incubate the cells with the test compound dilutions or a known inhibitor for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add CP-I solution (at a concentration near its Km, if known, or a pre-determined optimal concentration) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for cellular uptake of CP-I.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular CP-I.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for CP-I (e.g., Ex: ~400 nm, Em: ~620 nm; these should be optimized for the specific instrument and buffer).
-
Data Analysis:
-
Subtract the fluorescence signal from the vector-control cells to determine the OATP1B1-specific uptake.
-
Normalize the data to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for MRP2 Inhibition Assay in Membrane Vesicles
This protocol describes a method to evaluate the inhibitory effect of a compound on MRP2-mediated transport of CP-I using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles expressing human MRP2
-
This compound (CP-I)
-
Test compound
-
Incubation buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
ATP and AMP solutions
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid or appropriate buffer for fluorescence reading
Procedure:
-
Vesicle Preparation: Dilute the MRP2-expressing membrane vesicles to the desired concentration with the incubation buffer.
-
Incubation Setup: In a 96-well plate, co-incubate the diluted membrane vesicles with the test compound and CP-I at 37°C for a short period (e.g., 3 minutes).
-
Initiation of Transport: Initiate the transport reaction by adding ATP. Use AMP in control wells to determine non-ATP-dependent uptake.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold incubation buffer and rapidly filtering the mixture through a pre-wetted glass fiber filter plate to trap the vesicles.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound CP-I.
-
Quantification:
-
Elute the trapped CP-I from the filters with a suitable solvent.
-
Measure the fluorescence of the eluate.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of CP-I in the AMP-containing wells from that in the ATP-containing wells.
-
Determine the percentage of inhibition by the test compound relative to a vehicle control.
-
Calculate the IC50 value as described for the OATP1B1 assay.
-
Visualizations
Experimental Workflow for OATP1B1 Inhibition Assay
Caption: Workflow for determining OATP1B1 inhibition using a CP-I fluorescent probe.
Signaling Pathway for Transporter Inhibition Assay
Caption: Principle of OATP1B1 inhibition assay using this compound.
References
- 1. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitation of Coproporphyrin I and III in Human Urine by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrins are intermediate products of the heme biosynthesis pathway.[1] The two main isomers, coproporphyrin I (CP-I) and coproporphyrin III (CP-III), are excreted in urine and their levels can be indicative of certain metabolic disorders.[1] Specifically, the ratio of these isomers is a valuable clinical biomarker. For instance, an elevated CP-I to CP-III ratio can suggest Rotor syndrome or Dubin-Johnson syndrome, which are related to the function of OATP1B1/1B3 and MRP2 transporters, respectively.[2] In drug development, urinary coproporphyrins are emerging as endogenous biomarkers to assess the potential for drug-drug interactions (DDIs) involving these transporters.[3][4]
This application note provides a detailed protocol for the sensitive and robust quantification of this compound and III in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
The overall experimental workflow for the quantitation of urinary coproporphyrins is depicted below. This process involves sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Experimental workflow for urinary coproporphyrin analysis.
Experimental Protocols
Materials and Reagents
-
This compound and III standards
-
Isotopically labeled internal standards (e.g., CP-I-¹⁵N₄, CP-III-d₈)[5]
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid[1]
-
Human urine (control)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or liquid-liquid extraction solvents (e.g., ethyl acetate)[2][6]
Sample Preparation
Proper sample handling is crucial due to the light sensitivity of porphyrins.[3] Urine samples should be collected in light-protected containers and stored at -20°C or below.[7]
Method 1: Direct Injection [1][8]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample for 30-60 seconds.[1]
-
In a microcentrifuge tube, mix 75 µL of urine with 30 µL of 6.0 M formic acid.[1]
-
Vortex the mixture for 60 seconds.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[1]
Method 2: Liquid-Liquid Extraction (LLE) [2]
-
To 500 µL of urine, add an appropriate volume of internal standard solution.
-
Add 500 µL of ethyl acetate (B1210297) for extraction.[2]
-
Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer 400 µL of the supernatant (ethyl acetate layer) to a new tube or a 96-well plate.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried extract in 40 µL of 1 M formic acid in water for analysis.[2]
Method 3: Solid-Phase Extraction (SPE) [6]
-
Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 30mg) with methanol followed by water.[6]
-
Load the acidified urine sample onto the SPE plate.
-
Wash the plate with an appropriate solvent to remove interferences.
-
Elute the coproporphyrins with a suitable elution solvent (e.g., a mixture of acetonitrile and formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
UPLC System: Waters ACQUITY UPLC or equivalent Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) Mobile Phase A: 0.1% Formic acid in water[2] Mobile Phase B: 0.1% Formic acid in acetonitrile[2] Flow Rate: 0.5 mL/min[2] Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 - 0.5 | 2 |
| 0.5 - 1.0 | 2 -> 40 |
| 1.0 - 1.5 | 40 |
| 1.5 - 7.0 | 40 -> 50 |
| 7.0 - 7.5 | 50 |
| 7.5 - 8.0 | 50 -> 95 |
| 8.0 - 8.5 | 95 |
| 8.5 - 8.6 | 95 -> 2 |
| 8.6 - 10.0 | 2 |
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500)[2] Ionization Mode: Electrospray Ionization (ESI), Positive[1] Acquisition Mode: Multiple Reaction Monitoring (MRM) MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound/III | 655.3 | 596.3 |
| This compound/III | 655.3 | 537.2 |
| IS (CP-I-¹⁵N₄/CP-III-d₈) | 659.3 | 600.3 |
| IS (CP-I-¹⁵N₄/CP-III-d₈) | 659.3 | 541.2 |
Note: The MRM transitions for CP-I and CP-III are identical; their separation is achieved chromatographically.
Quantitative Data Summary
The following table summarizes the quantitative performance of various UPLC-MS/MS methods for coproporphyrin analysis in human biological matrices.
| Parameter | This compound | Coproporphyrin III | Matrix | Reference |
| Calibration Range | 0.02 - 100 ng/mL | 0.02 - 100 ng/mL | Plasma | [6] |
| 1 - 100 ng/mL | 1 - 100 ng/mL | Urine | [5] | |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 20 pg/mL | Plasma | [6] |
| 10 pg/mL | 10 pg/mL | Plasma | ||
| 0.01 ng/mL | 0.01 ng/mL | Plasma | [9] | |
| Accuracy | 84.3 - 103.9% | 84.3 - 103.9% | Plasma | [6] |
| 94.35 - 109.1% | 87.81 - 106.7% | Urine | [5] | |
| Precision (CV%) | < 9% | < 9% | Plasma | [6] |
| < 9.899% | < 9.912% | Urine | [5] | |
| Recovery | ~70% | ~70% | Plasma | [6] |
| 52 - 69.74% | 43.43 - 65.64% | Urine | [5] |
Clinical Significance of Coproporphyrin Isomers
The relative amounts of this compound and III in urine are clinically significant for diagnosing certain inherited disorders and for assessing drug-transporter interactions.
Caption: Clinical interpretation of urinary coproporphyrin ratios.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and III in human urine. The simple sample preparation and rapid analysis time make this method suitable for high-throughput clinical and research applications. This analytical technique is a valuable tool for diagnosing porphyrias and for investigating potential drug-drug interactions related to important hepatic transporters.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Endogenous this compound and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 5. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Coproporphyrin I
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous biomarker of significant interest in clinical and pharmaceutical research, primarily for assessing the in vivo activity of hepatic organic anion-transporting polypeptides (OATP), particularly OATP1B1 and OATP1B3.[1][2][3] These transporters are crucial for the hepatic uptake of many drugs, and their inhibition can lead to drug-drug interactions (DDIs).[2][3][4] Monitoring plasma or urine concentrations of CP-I can provide valuable insights into OATP-mediated DDIs, potentially reducing the need for extensive clinical DDI studies.[3][4][5]
Accurate quantification of CP-I requires robust and reproducible sample preparation techniques to remove interfering substances from complex biological matrices. This document provides detailed protocols for the extraction and preparation of CP-I from human plasma and urine, along with a discussion of methods for fecal samples. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with subsequent analysis typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5]
Sample Preparation from Human Plasma
Plasma is a common matrix for CP-I analysis, with typical concentrations in healthy individuals ranging from approximately 0.15 to 1.5 ng/mL.[1][6] Due to these low endogenous levels, sensitive and clean extraction methods are essential.
Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning and concentrating CP-I from plasma, offering high recovery and removal of matrix components.[5][7][8] Mixed-mode anion exchange sorbents are particularly suitable for extracting acidic compounds like CP-I.[1][5][7]
This protocol is adapted from methodologies developed for sensitive LC-MS/MS analysis.[5][7][9]
-
Sample Pre-treatment:
-
SPE Plate Conditioning:
-
Condition the wells of a mixed-mode anion exchange 96-well plate (e.g., Oasis MAX) with methanol (B129727) followed by equilibration with water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the wells with 200 µL of 5% ammonium (B1175870) hydroxide.[9]
-
Wash the wells with 200 µL of methanol.[9]
-
-
Elution:
-
Elute the analytes twice with 30 µL of 5% formic acid in a methanol-acetonitrile mixture (60:40 v/v).[9]
-
-
Dry-down and Reconstitution:
Caption: Workflow for Solid-Phase Extraction of this compound from plasma.
Liquid-Liquid Extraction (LLE)
LLE is another common technique used to extract CP-I from plasma, utilizing immiscible organic solvents to partition the analyte from the aqueous matrix.[10]
This protocol is based on a method for analyzing CP-I in human plasma samples.[10]
-
Sample Preparation:
-
To a tube containing a plasma sample, add the internal standard.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add an appropriate volume of ethyl acetate (B1210297) (e.g., 1 mL to 200 µL of plasma).[11]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.[11]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
-
Caption: Workflow for Liquid-Liquid Extraction of this compound from plasma.
Protein Precipitation (PPT)
PPT is a simpler, faster, and often automated method for removing the bulk of proteins from plasma samples.[12][13] Acetonitrile (B52724) is a common and effective precipitating agent.[14]
This is a general protocol for protein precipitation.[12]
-
Sample Preparation:
-
Dispense the plasma sample (e.g., 20-100 µL) into a 96-well filtration plate or microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL for 100 µL of plasma).[12]
-
-
Mixing and Incubation:
-
Vortex or shake the mixture for 1-3 minutes to ensure complete protein precipitation.[12]
-
Allow the sample to incubate (e.g., 10-20 minutes at -20°C) to enhance precipitation.
-
-
Clarification:
-
Analysis:
-
Transfer the supernatant/filtrate for direct injection or further processing (e.g., dry-down and reconstitution).
-
Caption: Workflow for Protein Precipitation of this compound from plasma.
Sample Preparation from Human Urine
Urine is a non-invasive matrix where CP-I is excreted.[11] Concentrations in healthy individuals can range from 5 to 95 ng/mL.[11] Sample preparation for urine is often simpler than for plasma due to the lower protein content.
Liquid-Liquid Extraction (LLE)
LLE is a well-established method for extracting CP-I from urine.[11]
This protocol is adapted from a validated UHPLC-MS/MS method.[11]
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Collection and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable injection solvent for analysis.
-
Direct Injection / Dilute-and-Shoot
For some applications, a "dilute-and-shoot" approach may be feasible, especially with the robustness of modern LC-MS/MS systems.
This is a simplified protocol requiring minimal sample handling.[16]
-
Sample Preparation:
-
Clarification:
-
Centrifuge the sample for 10 minutes at 13,000 rpm to pellet any particulates.[16]
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[16]
-
Sample Preparation from Feces
Fecal analysis of porphyrins is important for diagnosing certain porphyrias.[17][18] Sample preparation is more complex due to the solid and highly heterogeneous nature of the matrix. Protocols often involve homogenization and extraction with acidic solvents.
Acidic Solvent Extraction
This protocol is a general method for extracting porphyrins from fecal matter.[18]
-
Homogenization:
-
Homogenize a weighed amount of fresh or frozen feces. A portion may be dried to determine water content for normalization.
-
-
Extraction:
-
To the homogenized sample, add a solution of hydrochloric acid in the presence of an organic solvent like ether.[18]
-
Mix thoroughly (e.g., sonication, vortexing) to ensure complete extraction of porphyrins into the acidic/organic phase.
-
-
Clarification:
-
Centrifuge the mixture at high speed to separate the solid fecal matter from the liquid extract.
-
-
Further Processing:
Quantitative Data Summary
The following tables summarize the performance metrics of various validated methods for CP-I quantification.
Table 1: Performance of Plasma CP-I Sample Preparation Methods
| Parameter | SPE (Mixed-Mode)[5][7] | SPE (μElution Plate)[1][6][19] | LLE (Ethyl Acetate)[10] |
| Sample Volume | 200 µL | 100 µL | Not Specified |
| LLOQ | 0.02 ng/mL | 0.01 ng/mL | Not Specified |
| Linearity (r²) | > 0.988 | > 0.993 | Not Specified |
| Recovery | ~70% | 85.7 - 111.0% | Not Specified |
| Precision (%CV) | < 9% (Inter-day) | 1.60 - 5.04% (Within-run) | ≤ 7.8% |
| Accuracy | 84.3 - 103.9% | 91.7 - 113.3% (Within-run) | Not Specified |
Table 2: Performance of Urine CP-I Sample Preparation Methods
| Parameter | LLE (Ethyl Acetate)[11] | HPLC-FLD (Direct)[20] |
| Sample Volume | 200 µL | Not Specified |
| LLOQ | 1 ng/mL | 7 nmol/L (~4.6 ng/mL) |
| Linearity (r²) | > 0.996 | > 0.998 |
| Recovery | 52.0 - 69.7% | Not Specified |
| Precision (%CV) | < 9.9% (Between-run) | < 5% (Inter- and Intra-day) |
| Accuracy | 94.4 - 109.1% | 95 - 99% |
Concluding Remarks
The choice of sample preparation technique for this compound analysis depends on the matrix, required sensitivity, available equipment, and desired throughput.
-
For plasma , Solid-Phase Extraction offers the best performance in terms of recovery and cleanliness, achieving the lowest limits of quantification necessary for monitoring baseline endogenous levels.[1][5]
-
Liquid-Liquid Extraction is a reliable alternative for both plasma and urine, providing good recovery and precision.[10][11]
-
Protein Precipitation is the fastest method for plasma and is well-suited for high-throughput screening, though it may result in less clean extracts compared to SPE.[12][14]
-
For urine , where CP-I concentrations are higher, simpler methods like LLE or even "dilute-and-shoot" can be successfully employed.[11][16]
-
Fecal sample preparation remains the most challenging, requiring rigorous homogenization and extraction steps to isolate porphyrins from the complex matrix.[18]
All methods require careful validation to ensure they meet the specific requirements for accuracy, precision, and sensitivity for the intended application. Proper handling of samples, especially protecting them from light, is also critical to prevent photodegradation of porphyrins.[21]
References
- 1. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 3. aliribio.com [aliribio.com]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. UHPLC-MS/MS bioanalysis of human plasma coproporphyrins as potential biomarkers for organic anion-transporting polypeptide-mediated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Coproporphyrin I in First-in-Human Studies: A Biomarker for OATP1B-Mediated Drug-Drug Interactions
Application Note
The assessment of a new drug candidate's potential for drug-drug interactions (DDIs) is a critical component of first-in-human (FIH) studies. A key area of investigation is the interaction with hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. Inhibition of these transporters can lead to elevated systemic concentrations of co-administered drugs, increasing the risk of adverse effects. Coproporphyrin I (CP-I), an endogenous substance, has emerged as a highly sensitive and specific biomarker for the activity of OATP1B transporters.[1][2][3] This document provides a comprehensive overview and detailed protocols for the application of CP-I as a biomarker in FIH studies.
Monitoring plasma concentrations of CP-I in early clinical development, specifically in FIH trials, allows for a preliminary assessment of a new drug's potential to inhibit OATP1B transporters.[3][4] This early insight can guide decisions on the necessity and design of formal DDI studies, potentially streamlining the clinical development process. An increase in plasma CP-I levels following administration of an investigational drug suggests inhibition of OATP1B-mediated hepatic uptake.[5][6]
Data Presentation
The following tables summarize quantitative data on baseline CP-I levels and the impact of OATP1B inhibitors on CP-I concentrations, providing a reference for interpreting results from FIH studies.
Table 1: Baseline Plasma Concentrations of this compound in Healthy Volunteers
| Population | N | Geometric Mean (ng/mL) | Range (ng/mL) | Citation |
| Finnish Volunteers | 356 | 0.57 | 0.10 - 1.6 | [7] |
| Healthy Volunteers | - | 0.59 (Mean ± SD: 0.09) | - | [8] |
| Healthy Subjects | - | 0.413 (Median) | 0.343 - 0.885 | [9] |
Table 2: Effect of OATP1B Inhibitors on Plasma this compound Pharmacokinetics
| Investigational Drug | Dose | N | CP-I Parameter | Fold-Change (Drug vs. Baseline/Placebo) | Citation |
| Ezetimibe (B1671841) | 20 mg (single dose) | 8 | Concentration Ratio at 1.33h | 6.78 | [10] |
| Ezetimibe | 20 mg (single dose) | 8 | Concentration Ratio at 5h | 3.12 | [10] |
| Glecaprevir/Pibrentasvir | 300 mg/120 mg | 10 | Cmax Ratio | Varies with formulation (Increased with GLE exposure) | [5][6] |
| Glecaprevir/Pibrentasvir | 300 mg/120 mg | 10 | AUC0-16 Ratio | Varies with formulation (Increased with GLE exposure) | [5][6] |
Experimental Protocols
Clinical Study Design and Sample Collection
Objective: To assess the effect of a single ascending dose (SAD) or multiple ascending doses (MAD) of an investigational new drug on plasma CP-I concentrations in healthy volunteers.
Protocol:
-
Subject Enrollment: Recruit healthy male and female volunteers according to standard inclusion and exclusion criteria for FIH studies.[8]
-
Baseline Sampling: Collect pre-dose (t=0) blood samples on Day 1 of dosing.
-
Dosing: Administer the investigational drug or placebo as per the study protocol.
-
Post-dose Sampling: Collect serial blood samples at specified time points post-dosing (e.g., 1, 2, 4, 6, 8, 12, 24 hours). The sampling schedule should be designed to capture the Cmax of the investigational drug.
-
Blood Collection:
-
Collect 3-5 mL of venous blood into K2EDTA tubes.
-
Protect the samples from light immediately after collection, as coproporphyrins are photosensitive.[7]
-
Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1500-2000 x g for 10-15 minutes at 4°C within 30-60 minutes of collection.
-
Carefully aspirate the plasma supernatant into pre-labeled, light-protected polypropylene (B1209903) tubes.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification in Human Plasma
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of CP-I in human plasma.[5][6][11]
Protocol:
-
Materials and Reagents:
-
This compound certified reference standard
-
This compound stable isotope-labeled internal standard (e.g., CP-I-¹⁵N₄)
-
Acetonitrile, Methanol (B129727), Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[4][6]
-
-
Sample Preparation (Solid-Phase Extraction): [4]
-
Thaw plasma samples at room temperature, protected from light.
-
To 100 µL of plasma, add the internal standard solution.
-
Condition the SPE plate with methanol followed by water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with an appropriate solvent to remove interferences.
-
Elute the analytes with an elution solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
-
Calibration and Quality Control:
-
Prepare a calibration curve ranging from approximately 0.02 to 100 ng/mL.[6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
-
Visualizations
Signaling Pathway and Logic Diagrams
Caption: OATP1B1/3 inhibition by an investigational drug.
References
- 1. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased coproporphyrin serum levels in healthy volunteers treated with the cholesterol uptake inhibitor ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
Application Notes and Protocols for Utilizing Coproporphyrin I to Assess Drug-Drug Interaction Risk in Phase I Trials
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of coproporphyrin I (CP-I) as an endogenous biomarker to evaluate the risk of drug-drug interactions (DDIs) during Phase I clinical trials. The inhibition of hepatic organic anion transporting polypeptides, particularly OATP1B1 and OATP1B3, by an investigational drug can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse events.[1][2] Monitoring changes in plasma CP-I levels offers a sensitive and specific method to assess the in vivo OATP1B1/1B3 inhibition potential of a new chemical entity, thereby guiding the need for further dedicated DDI studies.[3][4]
Recent guidance from regulatory bodies, including the U.S. Food and Drug Administration (FDA), supports the use of endogenous biomarkers like CP-I in early clinical development to inform DDI risk assessment.[5] The evaluation of CP-I can help to identify false-positive predictions from in vitro models and provide valuable mechanistic insights into complex DDIs.[1][6]
Rationale for Using this compound
CP-I, a byproduct of heme synthesis, is predominantly cleared from the blood by hepatic uptake mediated by OATP1B1 and OATP1B3.[7][8] Inhibition of these transporters by an investigational drug leads to a measurable increase in systemic CP-I concentrations. Several studies have demonstrated a strong correlation between the magnitude of CP-I elevation and the extent of OATP1B1/1B3 inhibition, making it a reliable biomarker.[2][3] Notably, CP-I is considered superior to its isomer, coproporphyrin III (CP-III), for assessing OATP1B1 inhibition due to its stronger correlation with inhibitor exposure and higher affinity for OATP1B1.[1][2]
Data Presentation: Quantitative Assessment of OATP1B Inhibition
The following tables summarize key quantitative data from clinical studies investigating the use of CP-I as a biomarker for OATP1B-mediated DDIs. These data can be used to establish internal decision-making criteria for advancing investigational drugs.
Table 1: Baseline Plasma Concentrations of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Geometric Mean (ng/mL) | 0.57 (95% CI: 0.55–0.59) | [9] |
| Range (ng/mL) | 0.10–1.6 | [9] |
| Interindividual Variability | Low (<25%) | [7] |
Table 2: Correlation of CP-I Changes with Clinical DDI Observations
| CP-I Cmax Ratio (Inhibitor/Baseline) | Associated OATP1B-mediated DDI (Victim Drug AUCR) | Prediction Outcome | Reference |
| < 1.25 | < 1.25 | No false negative predictions | [3] |
| < 2 | < 2 (Weak DDI) | Associated with weak DDIs | [3] |
| > 1.25 | Meaningful OATP1B inhibition | Associated with >1.25-fold increase in CP-I Cmax ratio | [6] |
Table 3: Bioanalytical Method Performance for CP-I Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Analytical Technique | LC-MS/MS | UHPLC-MS/MS | UPLC-QTOF/MS | [10][11][12] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 0.1 ng/mL | 0.01 ng/mL | [10][11][12] |
| Plasma Sample Volume | Not specified | 100 µL | 100 µL | [11][12] |
| Calibration Range | 0.02-100 ng/mL | 0.1-Not specified | 0.01–50 ng/mL | [10][12] |
| Inter-day Precision (CV%) | <9% | Not specified | Not specified | [10] |
| Accuracy | 84.3-103.9% | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Clinical Study Design for CP-I Monitoring
This protocol outlines the key considerations for incorporating CP-I measurements into a Phase I clinical trial.
-
Study Population: Healthy volunteers are typically enrolled in Phase I studies.
-
Study Design:
-
A single-sequence or crossover design can be employed.
-
Incorporate CP-I measurements into standard single ascending dose (SAD) or multiple ascending dose (MAD) studies.
-
-
Sampling Schedule:
-
Baseline: Collect pre-dose blood samples to establish baseline CP-I concentrations. It is recommended to collect samples at several time points before dosing to assess diurnal variability.
-
Post-dose: Collect serial blood samples following administration of the investigational drug. The sampling schedule should be designed to capture the Cmax and AUC of CP-I, typically up to 24 hours post-dose.
-
-
Sample Handling:
-
Collect blood in K2 EDTA tubes.
-
Protect samples from light immediately after collection, as porphyrins are light-sensitive.
-
Process blood to plasma by centrifugation according to standard procedures.
-
Store plasma samples frozen at -20°C or -80°C until analysis.
-
Protocol 2: Bioanalytical Method for Quantification of this compound in Human Plasma
This protocol provides a general methodology for the analysis of CP-I in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique.
-
Materials and Reagents:
-
This compound certified reference standard.
-
Stable isotope-labeled internal standard (e.g., CP-I-¹⁵N₄).[1]
-
Human plasma (for calibration standards and quality controls).
-
Acetonitrile, methanol, formic acid, ammonium (B1175870) formate (B1220265) (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange).[10]
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of CP-I and the internal standard in a suitable solvent.
-
Prepare calibration standards by spiking charcoal-stripped human plasma with known concentrations of CP-I. A typical calibration curve range is 0.05 to 5.00 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples, standards, and QCs on ice.
-
To an aliquot of plasma (e.g., 100 µL), add the internal standard.
-
Condition the SPE plate/cartridges.
-
Load the plasma samples onto the SPE plate/cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or similar reversed-phase column. Employ a gradient elution with a mobile phase consisting of ammonium formate in water and an organic solvent like acetonitrile.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive ion multiple-reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for CP-I and its internal standard.
-
-
Data Analysis:
-
Quantify CP-I concentrations in unknown samples by interpolating from the calibration curve (peak area ratio of analyte to internal standard vs. concentration).
-
The assay should be validated according to FDA or other relevant regulatory guidelines for bioanalytical method validation.[11]
-
Visualizations
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aliribio.com [aliribio.com]
- 5. fda.gov [fda.gov]
- 6. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Physiologically-Based Pharmacokinetic (PBPK) Modeling of Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous biomarker gaining significant attention in drug development for its utility in assessing the activity of hepatic uptake transporters, specifically the organic anion transporting polypeptides OATP1B1 and OATP1B3.[1][2][3][4] Inhibition of these transporters is a significant mechanism underlying drug-drug interactions (DDIs), which can lead to altered systemic exposure and potential toxicity of co-administered drugs.[5][6] Physiologically-based pharmacokinetic (PBPK) modeling of CP-I provides a powerful tool to mechanistically understand and quantitatively predict the risk of OATP1B-mediated DDIs for investigational drugs.[1][2][4][5]
These application notes provide a comprehensive overview and detailed protocols for the PBPK modeling of CP-I, intended to guide researchers and drug development professionals in this area.
Rationale for PBPK Modeling of this compound
PBPK modeling integrates system-specific physiological and biochemical information with compound-specific in vitro and in vivo data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. For CP-I, PBPK models are developed to:
-
Predict OATP1B-mediated DDIs : By incorporating in vitro inhibition data for an investigational drug, the model can simulate the impact on CP-I plasma concentrations, providing a quantitative measure of OATP1B inhibition in vivo.[1][2][5]
-
Inform Clinical DDI Study Design : PBPK simulations can help to determine if a dedicated clinical DDI study with a probe substrate is necessary and can aid in the selection of appropriate doses and study populations.[3][4]
-
Investigate the Impact of Intrinsic Factors : These models can be used to explore the influence of genetic polymorphisms (e.g., in the SLCO1B1 gene), ethnicity, and sex on CP-I pharmacokinetics and DDI susceptibility.[7]
-
Enhance Mechanistic Understanding : PBPK models provide a framework to dissect the complex interplay of transporters (OATP1B1, OATP1B3, MRP2) involved in the hepatic disposition of CP-I.[2][5]
Key Physiological and Biochemical Determinants of this compound Pharmacokinetics
The disposition of CP-I is primarily governed by hepatic uptake and biliary excretion. The following diagram illustrates the key pathways involved.
Caption: Key pathways in the disposition of this compound.
Quantitative Data for PBPK Model Development
The development of a robust PBPK model for CP-I requires the integration of various quantitative parameters. The following tables summarize key parameters reported in the literature.
Table 1: Physicochemical and Binding Parameters for this compound
| Parameter | Value | Source |
| Molecular Weight ( g/mol ) | 654.7 | PubChem |
| LogP | 2.5 - 3.5 (estimated) | Various |
| Fraction Unbound in Plasma (fu,p) | 0.05 - 0.1 | [1][2] |
Table 2: Transporter Kinetic Parameters for this compound
| Transporter | Parameter | Value (µM) | Source |
| OATP1B1 | Km | 0.13 | [8] |
| OATP1B3 | Km | 3.25 - 3.95 | [3][8] |
| MRP2 | Km | Not well established | - |
Table 3: PBPK Model Parameters for this compound Disposition
| Parameter | Description | Value Range | Source |
| vsyn | Biosynthesis rate | Variable, often optimized | [2] |
| CLint,uptake | Intrinsic hepatic uptake clearance | Optimized during model fitting | [2] |
| CLint,biliary | Intrinsic biliary excretion clearance | Optimized during model fitting | [2] |
| CLrenal | Renal clearance | ~0.5 - 2 L/h | [7] |
Table 4: In Vivo Inhibition Constants (Ki,u) of Rifampicin (a potent OATP1B inhibitor)
| Parameter | Description | Value (µM) | Source |
| Ki,u,OATP1Bs | Unbound inhibition constant for OATP1Bs | 0.08 - 0.23 | [1][2][5] |
| Ki,u,MRP2 | Unbound inhibition constant for MRP2 | ~0.87 | [1][2] |
Experimental Protocols
Protocol for Quantification of this compound in Human Plasma
This protocol outlines a general procedure for the sensitive quantification of CP-I in human plasma using ultra-performance liquid chromatography coupled to mass spectrometry (UPLC-MS).[9][10]
Workflow Diagram:
Caption: Workflow for CP-I quantification in plasma.
Methodology:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled CP-I).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute CP-I and the internal standard with a suitable elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive (e.g., formic acid).
-
Detect and quantify CP-I and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
Protocol for In Vitro OATP1B1/1B3 Uptake Assay
This protocol describes a method to assess the interaction of a test compound with OATP1B1 and OATP1B3 transporters using transfected cell lines.[8][11][12]
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with human OATP1B1 or OATP1B3, alongside mock-transfected cells (as a negative control).
-
Plate the cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.
-
-
Uptake Experiment:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with either buffer alone or buffer containing various concentrations of a test inhibitor for a specified time (e.g., 10 minutes).
-
Initiate the uptake by adding the uptake buffer containing a known concentration of a probe substrate (e.g., CP-I or a radiolabeled substrate like estradiol-17β-glucuronide) and the test inhibitor.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of substrate taken up by the cells using an appropriate analytical method (e.g., LC-MS/MS for CP-I or liquid scintillation counting for radiolabeled substrates).
-
Determine the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the net uptake by subtracting the uptake in mock-transfected cells from that in OATP-expressing cells.
-
Determine the IC50 value of the test inhibitor by plotting the percent inhibition of substrate uptake against the inhibitor concentration.
-
PBPK Model Building and Verification
The construction and verification of a PBPK model for CP-I is an iterative process.
Logical Workflow for PBPK Model Development:
Caption: Workflow for PBPK model development and application.
Steps:
-
Model Structure Definition: Define the model structure within a PBPK modeling software platform (e.g., Simcyp®, GastroPlus®), incorporating relevant physiological compartments and transport processes as depicted in the signaling pathway diagram.
-
Parameterization: Populate the model with known physicochemical, binding, and transporter kinetic parameters for CP-I (see tables above).
-
Model Optimization: Optimize key unknown or uncertain parameters, such as the biosynthesis rate and intrinsic clearances, by fitting the model to observed clinical data of baseline CP-I plasma concentrations.[2]
-
Model Verification: Verify the model by simulating known DDI studies, such as the interaction with rifampicin, and comparing the predicted changes in CP-I exposure (AUC and Cmax ratios) with the observed clinical data.[1][5]
-
Prospective DDI Prediction: Once verified, the model can be used to predict the DDI potential of a new chemical entity by incorporating its in vitro OATP1B inhibition data.
Conclusion
The PBPK modeling of CP-I is a valuable, mechanism-based approach to prospectively assess the OATP1B-mediated DDI risk of new drug candidates. By integrating available in vitro and in vivo data, these models can provide quantitative predictions to guide clinical development and regulatory decisions. The protocols and data provided herein serve as a foundational resource for researchers and scientists working in this important area of drug development.
References
- 1. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Assessment of OATP transporter-mediated drug-drug interaction using physiologically-based pharmacokinetic (PBPK) modeling - a case example [pubmed.ncbi.nlm.nih.gov]
- 7. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Application Note: In Vitro OATP1B1 Inhibition Assay Using Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter expressed on the basolateral membrane of human hepatocytes.[1] It plays a pivotal role in the hepatic clearance of a wide range of endogenous compounds, including bilirubin (B190676) and bile acids, as well as numerous drugs such as statins, methotrexate, and certain antivirals.[1][2] Inhibition of OATP1B1 can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure of substrate drugs and potential toxicity.[3][4] Therefore, evaluating the inhibitory potential of new chemical entities on OATP1B1 is a critical step in drug development, as recommended by regulatory agencies like the FDA and EMA.[1][3][5][6]
Coproporphyrin I (CP-I), an endogenous porphyrin and a byproduct of the heme synthesis pathway, has emerged as a sensitive and specific in vitro and clinical biomarker for OATP1B1 activity.[7][8][9] CP-I is a high-affinity substrate for OATP1B1 and its plasma concentrations are elevated when OATP1B1 is inhibited.[8][10] The intrinsic fluorescence of CP-I offers a practical and cost-effective alternative to radiolabeled substrates or LC-MS/MS-based methods for in vitro screening.[7] This application note provides a detailed protocol for an in vitro OATP1B1 inhibition assay using CP-I as a probe substrate in a recombinant cell system.
OATP1B1-Mediated Transport and Inhibition
OATP1B1 facilitates the influx of its substrates from the blood into the liver hepatocytes. This process is essential for the subsequent metabolism and/or biliary excretion of these compounds. Inhibition of OATP1B1 by a co-administered drug can block this uptake, leading to elevated plasma concentrations of the OATP1B1 substrate. The following diagram illustrates the fundamental mechanism of OATP1B1-mediated uptake of this compound and its competitive inhibition.
Caption: Mechanism of OATP1B1-mediated uptake and inhibition.
Experimental Protocol: OATP1B1 Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound on OATP1B1-mediated uptake of this compound in HEK293 cells overexpressing OATP1B1.
Materials and Reagents
-
Cells: HEK293 cells stably transfected with OATP1B1 (OATP1B1-HEK293) and parental HEK293 cells (Mock).
-
Probe Substrate: this compound (CP-I).
-
Test Compounds: Known inhibitors (e.g., Rifampicin, Cyclosporin A) and investigational drugs.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar.
-
Detection System: Fluorescence plate reader or LC-MS/MS system.
-
Plates: 96-well cell culture plates.
Experimental Workflow
The following diagram outlines the key steps in the in vitro OATP1B1 inhibition assay workflow.
Caption: Experimental workflow for the OATP1B1 inhibition assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed OATP1B1-HEK293 and mock cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and known inhibitors in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Rifampicin) in the assay buffer. The final solvent concentration should be consistent across all wells and typically ≤1%.
-
Prepare the this compound working solution in the assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition. The Km of CP-I for OATP1B1 is in the sub-micromolar range.[11][12]
-
-
Assay Performance:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the test compound/inhibitor solutions to the respective wells of both OATP1B1-HEK293 and mock cell plates.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 10-30 minutes) at 37°C.[3]
-
Initiate the uptake reaction by adding the this compound working solution to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells by adding lysis buffer and incubating as required.
-
Measure the intracellular concentration of this compound using a fluorescence plate reader (Excitation/Emission wavelengths for CP-I are typically around 400 nm and 620 nm, respectively) or by LC-MS/MS for higher sensitivity and specificity.
-
Calculate the net OATP1B1-mediated uptake by subtracting the uptake in mock cells from that in OATP1B1-HEK293 cells for each condition.
-
Determine the percent inhibition at each test compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor at a high concentration (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The results of the OATP1B1 inhibition assay should be summarized in a clear and concise table, allowing for easy comparison of the inhibitory potencies of different compounds.
| Compound | IC50 (µM) |
| Test Compound A | [Insert Value] |
| Test Compound B | [Insert Value] |
| Rifampicin (Positive Control) | [Insert Value, typically in the low µM range][12] |
Conclusion
The in vitro OATP1B1 inhibition assay using this compound as a probe substrate is a robust and efficient method for assessing the DDI potential of investigational drugs.[7] The fluorescent nature of CP-I provides a convenient readout, although LC-MS/MS can be employed for more sensitive quantification. The data generated from this assay are crucial for making informed decisions during drug development and for fulfilling regulatory requirements regarding DDI studies.[10][13] By identifying potent OATP1B1 inhibitors early, the risk of clinical DDIs can be mitigated, contributing to the development of safer medicines.
References
- 1. bioivt.com [bioivt.com]
- 2. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of coproporphyrins I and III by organic anion transporting polypeptides (OATP) 1B1 and 1B3 - OAK Open Access Archive [oak.novartis.com]
- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Normalization of Coproporphyrin I Concentrations in Clinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coproporphyrin I (CP-I) is an endogenous biomarker gaining significant traction in clinical studies for the assessment of drug-drug interactions (DDIs) involving hepatic organic anion transporting polypeptides (OATP), specifically OATP1B1 and OATP1B3.[1][2][3] These transporters play a crucial role in the hepatic uptake and clearance of many drugs. Inhibition of OATP1B by an investigational drug can lead to elevated plasma concentrations of co-administered drugs that are OATP1B substrates, potentially causing toxicity. By monitoring changes in CP-I levels, researchers can gain insights into a new drug's potential to inhibit OATP1B transporters early in the development process, potentially reducing the need for dedicated DDI studies.[1][3]
These application notes provide a comprehensive overview of the methods for normalizing CP-I concentrations in clinical studies, detailed experimental protocols for plasma and urine analysis, and a decision-making framework for interpreting the results.
Normalization Methods for this compound
The primary goal of normalization is to account for physiological variability and to accurately assess the effect of an investigational drug on CP-I levels. The choice of normalization method depends on the biological matrix being analyzed.
Plasma this compound Normalization
For plasma CP-I, the most common and recommended normalization method is to the pre-dose baseline levels for each individual study participant.[2] This approach minimizes the impact of inter-individual variability in baseline CP-I concentrations.[4] The normalized data is typically presented as a ratio, such as the area under the concentration-time curve (AUC) ratio (AUCR) or the maximum concentration (Cmax) ratio.
-
Cmax Ratio: (Cmax with inhibitor) / (Cmax at baseline)
-
AUC Ratio (AUCR): (AUC with inhibitor) / (AUC at baseline)
Significant correlations have been observed between the CP-I AUCR or Cmax ratio and the AUCR of OATP1B substrate drugs, making these ratios powerful tools for predicting DDIs.[5]
Urinary this compound Normalization
Due to variations in urine volume and concentration, urinary CP-I concentrations are normalized to urinary creatinine (B1669602) levels . This is a well-established method for correcting for urine dilution. The results are typically expressed as micrograms (mcg) or nanomoles (nmol) of CP-I per gram (g) or mole (mol) of creatinine.
Quantitative Data Summary
The following tables summarize key quantitative data for CP-I concentrations from clinical studies.
Table 1: Baseline Plasma this compound Concentrations in Healthy Volunteers
| Parameter | Value Range | Reference |
| Mean Baseline Concentration | 0.5 - 1.5 nM | [2] |
| Reported Range | 0.15 - 1.5 ng/mL | [6][7] |
| LLOQ of Analytical Methods | 0.01 - 0.05 ng/mL | [6][7][8] |
Table 2: Fold-Increase in Plasma CP-I Exposure in the Presence of OATP1B Inhibitors
| OATP1B Inhibitor | CP-I Parameter | Fold-Increase (Range) | Strength of Inhibition | Reference |
| Rifampin (600 mg) | AUC(0-24h) | 2.8 - 3.7 | Strong | [9] |
| Glecaprevir/Pibrentasvir | Cmax Ratio & AUC0–16 Ratio | Correlated with inhibitor exposure | Strong | [10][11] |
| Diltiazem | Plasma Concentration | No significant increase | Minimal | [9] |
| Itraconazole | Plasma Concentration | No significant increase | Minimal | [9] |
Table 3: Reference Values for Urinary Coproporphyrin Excretion
| Parameter | Reference Limit | Reference |
| This compound | 7.1 - 48.7 mcg/g creatinine | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[5][8][13]
1. Sample Collection and Handling:
- Collect blood samples into tubes containing K2EDTA as an anticoagulant.[10]
- Immediately place the tubes on ice.
- Protect samples from light throughout the collection and processing steps, as porphyrins are light-sensitive.
- Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma to cryovials and store at -20°C or lower until analysis.[10]
2. Sample Preparation (Solid-Phase Extraction - SPE):
- Use a mixed-mode anion exchange sorbent (e.g., Oasis MAX 96-well plates).[5][13]
- Condition the SPE plate with methanol (B129727) followed by water.
- Load 100-200 µL of plasma sample.
- Wash the plate with an appropriate buffer (e.g., 5% ammonium (B1175870) hydroxide (B78521) in water) to remove interfering substances.
- Elute the analytes with an acidic organic solvent (e.g., 2% formic acid in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., Ace Excel 2 C18 PFP, 3µm, 2.1×150mm).[5][13]
- Mobile Phase A: 10mM ammonium formate (B1220265) with 0.1% formic acid in water.[5][13]
- Mobile Phase B: Acetonitrile (B52724).[5][13]
- Gradient: A suitable gradient to separate CP-I from its isomers and other endogenous components.
- Column Temperature: 60°C.[5][13]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Mass Transition for CP-I: m/z 655.3 → 596.3.[5][13]
- Internal Standard: A stable isotope-labeled CP-I (e.g., ¹⁵N₄-CP-I) should be used for accurate quantification.
4. Data Analysis:
- Construct a calibration curve using standards of known CP-I concentrations.
- Determine the concentration of CP-I in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
- Calculate the Cmax and AUC ratios relative to the pre-dose baseline values.
Protocol 2: Quantification of this compound in Human Urine using HPLC
This protocol is based on established methods for urinary porphyrin analysis.[6][7][14][15][16]
1. Sample Collection and Handling:
- Collect random or 24-hour urine samples in a light-protected container.
- Store the samples at 2-8°C for short-term storage (up to 3 days) or at -20°C for long-term storage (up to 12 months).[6]
2. Sample Preparation:
- Pipette 500 µL of urine into a reaction vial.
- Add 50 µL of a stabilization reagent (if required by the specific kit).[14]
- Add an internal standard.
- Acidify the sample to a pH below 2.5 with hydrochloric acid.[7][15][16]
- Centrifuge at 9000 x g for 10 minutes to pellet any precipitates.[14]
- The supernatant is ready for injection.
3. HPLC Analysis:
- Column: A reversed-phase C18 column (e.g., Symmetry® C18, 5µm, 4.8mm x 250mm).[6]
- Mobile Phase: A gradient of acetonitrile and an acetate (B1210297) buffer (0.015M, pH 4).[6]
- Detector: Fluorescence detector.
- Excitation Wavelength: 400 nm.[7]
- Emission Wavelength: 620 nm.[7]
- Column Temperature: 30°C.[7]
4. Data Analysis:
- Quantify the CP-I concentration based on the peak area relative to a calibrator.
- Measure the creatinine concentration in the same urine sample using a standard clinical chemistry method.
- Normalize the CP-I concentration to the creatinine concentration (e.g., mcg of CP-I / g of creatinine).
Signaling Pathways and Logical Relationships
OATP1B-Mediated Hepatic Uptake of this compound
The diagram below illustrates the central role of OATP1B1 and OATP1B3 transporters in the uptake of CP-I from the blood into hepatocytes. Once inside the liver, CP-I is primarily eliminated via biliary excretion.
Caption: OATP1B-mediated uptake of CP-I into hepatocytes.
Impact of OATP1B Inhibition on this compound Levels
When an investigational drug inhibits OATP1B transporters, the hepatic uptake of CP-I is reduced. This leads to an accumulation of CP-I in the plasma, which can be measured to quantify the extent of OATP1B inhibition.
Caption: Inhibition of OATP1B transporters by a drug.
Experimental Workflow for CP-I Analysis in a Clinical DDI Study
The following workflow outlines the key steps in a clinical study designed to evaluate the OATP1B inhibition potential of a new drug using CP-I as a biomarker.
Caption: Workflow for a CP-I based DDI clinical study.
Decision Tree for OATP1B DDI Risk Assessment using CP-I
This decision tree provides a framework for interpreting changes in CP-I exposure to guide further clinical DDI studies.
Caption: Decision tree for DDI risk assessment using CP-I.
Conclusion
Normalization of this compound concentrations is a critical step in its use as an endogenous biomarker for OATP1B-mediated DDIs. By normalizing to pre-dose baseline levels in plasma and to creatinine in urine, researchers can effectively assess the inhibitory potential of investigational drugs. The provided protocols and decision-making framework offer a guide for incorporating CP-I analysis into clinical development programs, ultimately contributing to a more efficient and informed assessment of drug safety.
References
- 1. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 2. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 4. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromsystems.com [chromsystems.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. eaglebio.com [eaglebio.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous porphyrin that has emerged as a valuable tool in drug discovery and development, particularly for high-throughput screening (HTS) of drug transporter activity. Its intrinsic fluorescence, well-characterized transport kinetics, and role as a clinical biomarker for specific transporters make it an ideal probe for identifying and characterizing modulators of key drug transport proteins.[1][2] These transporters, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1), ATP-binding cassette sub-family G member 2 (ABCG2 or BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2), play a crucial role in drug absorption, distribution, metabolism, and excretion (ADME).[1][3][4] This document provides detailed application notes and protocols for utilizing CP-I in HTS assays to investigate drug interactions with these important transporters.
Applications of this compound in HTS
This compound can be employed in a variety of HTS applications to:
-
Identify Inhibitors of OATP1B1: OATP1B1 is a hepatic uptake transporter responsible for the clearance of many drugs.[1] Inhibition of OATP1B1 can lead to significant drug-drug interactions (DDIs).[1] CP-I is a sensitive and specific clinical biomarker for OATP1B1 activity.[1][5] HTS assays using CP-I can identify compounds that inhibit OATP1B1-mediated uptake, helping to flag potential DDI liabilities early in the drug development process.[1][6]
-
Screen for Modulators of ABCG2 (BCRP): ABCG2 is an efflux transporter that contributes to multidrug resistance in cancer and affects the disposition of various drugs.[4][7] Porphyrins are known substrates of ABCG2.[4] Assays monitoring CP-I transport can be used to discover novel inhibitors or substrates of ABCG2.[4][8]
-
Investigate MRP2 (ABCC2) Interactions: MRP2 is another important efflux transporter involved in the biliary excretion of drugs and their metabolites.[3] CP-I has been identified as a suitable fluorescent probe substrate for vesicle-based MRP2 inhibition assays, offering an alternative to traditionally used substrates that can sometimes produce misleading results.[3][9]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound in transporter assays, providing a reference for assay development and data interpretation.
Table 1: Kinetic Parameters of this compound Transport
| Transporter | System | Apparent K_m_ (µM) | Apparent V_max_ (pmol/mg protein/min) | Reference |
| MRP2 (ABCC2) | Inside-out membrane vesicles | 7.7 ± 0.7 | 48 ± 11 | [3] |
| OATP1B1 | - | 0.13 | - | [10] |
| OATP1B3 | - | 3.95 | - | [10] |
Table 2: IC_50_ Values of Known Inhibitors on this compound Transport
| Transporter | Inhibitor | Cell Line / System | IC_50_ (µM) | Reference |
| OATP1B1 | Nilotinib | HEK293-OATP1B1 | 1.0 ± 0.5 | [1] |
| OATP1B1 | Tivozanib | HEK293-OATP1B1 | 4.0 ± 2.0 | [1] |
| ABCG2 | Porphyrin 4B | HEK293-ABCG2 | 1.63 (Mitoxantrone as substrate) | [4] |
| ABCG2 | Porphyrin 4B | HEK293-ABCG2 | 1.65 (Hoechst 33342 as substrate) | [4] |
Table 3: Typical Plasma Concentrations of this compound
| Population | Concentration Range (ng/mL) | Reference |
| Healthy Volunteers | 0.15 - 1.5 | [2] |
| Healthy Volunteers (Baseline) | 0.59 ± 0.09 | [10] |
Experimental Protocols
Herein are detailed protocols for performing HTS assays using this compound.
Protocol 1: Cell-Based OATP1B1 Inhibition Assay
This protocol describes a fluorescent uptake assay to screen for inhibitors of OATP1B1 in a high-throughput format.
Materials:
-
HEK293 cells stably overexpressing OATP1B1 (or other suitable host cells)
-
Parental HEK293 cells (for control)
-
This compound (CP-I)
-
Known OATP1B1 inhibitors (e.g., Nilotinib) for positive control
-
Test compounds
-
96-well or 384-well black, clear-bottom plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-OATP1B1 and parental HEK293 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO_2_ overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cell toxicity.
-
-
Assay Execution:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the diluted test compounds and controls to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Prepare the CP-I working solution in pre-warmed assay buffer. The final concentration should be around the K_m_ value for OATP1B1, if known, or determined empirically.
-
Initiate the uptake by adding the CP-I working solution to all wells.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Add lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence of CP-I using a fluorescence plate reader (Excitation: ~400 nm, Emission: ~620 nm).
-
Subtract the fluorescence signal from the parental cells (background) from the signal of the OATP1B1-expressing cells.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a potent inhibitor (100% inhibition).
-
Determine the IC_50_ values by fitting the concentration-response data to a suitable model.
-
Protocol 2: Vesicle-Based MRP2 (ABCC2) Inhibition Assay
This protocol details a method to assess MRP2 inhibition using inside-out membrane vesicles and the fluorescent properties of CP-I.[3][9]
Materials:
-
Inside-out membrane vesicles expressing human MRP2
-
Control membrane vesicles (without MRP2)
-
This compound (CP-I)
-
ATP and AMP solutions (4 mM)
-
Glutathione (GSH, 2 mM)
-
Test compounds
-
Incubation buffer (50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl_2_)
-
Wash buffer (40 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
96-well filter plates
-
Vacuum manifold
-
Fluorescence plate reader
Procedure:
-
Vesicle and Compound Preparation:
-
Dilute the MRP2 and control membrane vesicles to the desired concentration in incubation buffer.
-
Prepare serial dilutions of test compounds in the incubation buffer.
-
-
Assay Execution:
-
In a 96-well plate, co-incubate the diluted membrane vesicles (20 µL) with the test compounds (0.5 µL) at 37°C for 3 minutes.[9]
-
Initiate the transport reaction by adding 29.5 µL of pre-warmed incubation buffer containing CP-I, GSH, and either ATP (for active transport) or AMP (for background control).[9] The final CP-I concentration should be near its K_m_ for MRP2 (approximately 7.7 µM).[3]
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C with gentle shaking.[9]
-
Stop the reaction by adding 150 µL of ice-cold wash buffer.[9]
-
Transfer the reaction mixture to a pre-wetted 96-well filter plate placed on a vacuum manifold.[9]
-
Rapidly filter the mixture and wash the wells five times with 200 µL of ice-cold wash buffer to remove extra-vesicular CP-I.[9]
-
Dry the filter plate at room temperature.
-
-
Data Acquisition and Analysis:
-
Elute the trapped CP-I from the vesicles by adding a lysis/extraction buffer (e.g., 0.5% SDS in water) to each well and shaking.[9]
-
Measure the fluorescence of the eluted CP-I in a fluorescence plate reader.
-
Calculate the ATP-dependent transport by subtracting the fluorescence in the presence of AMP from that in the presence of ATP.
-
Determine the percent inhibition of MRP2-mediated transport for each test compound and calculate IC_50_ values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow and mechanism of a cell-based OATP1B1 inhibition assay using this compound.
Caption: Workflow for a vesicle-based MRP2 inhibition assay using this compound.
Caption: Logical workflow for a drug discovery campaign involving this compound HTS assays.
References
- 1. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new porphyrin as selective substrate-based inhibitor of breast cancer resistance protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aliribio.com [aliribio.com]
- 7. New inhibitors of ABCG2 identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coproporphyrin I Analysis Using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coproporphyrin I (CPI) is an endogenous porphyrin that has emerged as a critical biomarker for assessing the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3.[1][2][3] These transporters play a crucial role in the hepatic uptake and clearance of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of OATP1B transporters can lead to significant drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification of CPI in biological matrices, providing a valuable tool for predicting and evaluating the risk of OATP1B-mediated DDIs in drug development.[1][4]
This document provides detailed application notes and experimental protocols for the analysis of this compound using stable isotope-labeled internal standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of OATP1B transporters in CPI disposition and a general workflow for its analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for CPI analysis.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.02 ng/mL | [5][6] |
| Calibration Curve Range | 0.02 - 100 ng/mL | [7] |
| Inter-day Precision (CV%) | < 9% | [7] |
| Inter-day Accuracy (%) | 84.3 - 103.9% | [7] |
| Extraction Recovery | ~70% | [7] |
Table 2: LC-MS/MS Parameters for this compound and its Stable Isotope-Labeled Internal Standard
| Parameter | Analyte | Internal Standard | Reference |
| Precursor Ion (m/z) | 655.3 | 659.3 | [7] |
| Product Ion (m/z) | 596.3 | 600.3 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from methodologies utilizing mixed-mode anion exchange sorbents for robust and clean extraction.[5][7]
Materials:
-
Human plasma (K2EDTA)
-
Stable isotope-labeled CPI internal standard (e.g., this compound-¹⁵N₄)
-
Oasis MAX 96-well SPE plates
-
Formic acid
-
Water (LC-MS grade)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the stable isotope-labeled internal standard to a final concentration within the calibration range.
-
Add 100 µL of 4% H₃PO₄ in water and vortex to mix.
-
-
SPE Plate Conditioning:
-
Place the Oasis MAX 96-well plate on the manifold.
-
Condition the wells with 500 µL of methanol.
-
Equilibrate the wells with 500 µL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Apply gentle positive pressure or vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the wells with 500 µL of 5% ammonium hydroxide in water.
-
Wash the wells with 500 µL of methanol.
-
-
Elution:
-
Elute the analytes with 2 x 50 µL of 2% formic acid in methanol into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 10 mM ammonium formate (B1220265) with 0.1% formic acid in water/acetonitrile).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general procedure for the extraction of porphyrins from a urine matrix.
Materials:
-
Urine sample
-
Stable isotope-labeled CPI internal standard
-
Ethyl acetate (B1210297)
-
Glacial acetic acid
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 200 µL of urine, add the stable isotope-labeled internal standard.
-
Add an equal volume of glacial acetic acid to the urine sample.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
The following are typical LC-MS/MS conditions for the analysis of CPI.[7]
Liquid Chromatography:
-
Column: Ace Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm
-
Column Temperature: 60°C
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
Initial: 20% B
-
0.5 min: 20% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: Stop
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 655.3 -> 596.3 (m/z)
-
This compound-¹⁵N₄ (IS): 659.3 -> 600.3 (m/z)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Synthesis of Stable Isotope-Labeled Internal Standards
References
- 1. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 2. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an LC–MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions [agris.fao.org]
Application Note: Measuring OATP1B1 Transport Activity with Fluorescent Coproporphyrin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes.[1] It plays a significant role in the hepatic clearance of a wide array of endogenous compounds, including bilirubin (B190676) and steroid conjugates, as well as numerous drugs, such as statins.[1] Consequently, inhibition of OATP1B1 can lead to clinically significant drug-drug interactions (DDIs), making the assessment of a new chemical entity's potential to inhibit this transporter a critical step in drug development, as recommended by regulatory agencies like the FDA and EMA.[1]
Coproporphyrin I (CP-I), an endogenous porphyrin metabolite, has emerged as a sensitive and specific biomarker for OATP1B1 activity both in vivo and in vitro.[2][3][4][5] Traditionally, the quantification of CP-I in biological matrices has relied on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that can be time-consuming and costly.[3] Leveraging the intrinsic fluorescent properties of CP-I offers a more direct, rapid, and cost-effective approach to measure OATP1B1 transport activity in cell-based assays.[3]
This application note provides a detailed protocol for a fluorescence-based assay to measure OATP1B1-mediated transport of CP-I and to assess the inhibitory potential of test compounds using OATP1B1-overexpressing human embryonic kidney 293 (HEK293) cells.
Principle of the Assay
The assay quantifies the time-dependent uptake of the fluorescent substrate, this compound, into cells overexpressing the OATP1B1 transporter. The net OATP1B1-mediated transport is determined by subtracting the non-specific uptake in control cells (mock-transfected or parental cells lacking the transporter) from the total uptake in OATP1B1-expressing cells. For inhibition studies, the reduction in CP-I accumulation in the presence of a test compound is measured to determine its inhibitory potency (e.g., IC50 value).
Key Experimental Parameters and Data
The following tables summarize key quantitative data for the OATP1B1-CP-I transport assay, including kinetic parameters and IC50 values for known inhibitors, which can be used as reference compounds for assay validation.
Table 1: Kinetic Parameters for OATP1B1-Mediated Transport
| Substrate | System | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Reference |
| This compound | MRP2 Vesicles | 7.7 ± 0.7 | 48 ± 11 | [6] |
| Estradiol-17β-glucuronide | HEK293-OATP1B1 | 6.3 ± 1.2 | 460 ± 96 | [7] |
| 8-fluorescein-cAMP | CHO-OATP1B1 | 2.9 | 0.20 (pmol/min/cm²) | [8] |
| 2',7'-dichlorofluorescein (DCF) | HEK293-OATP1B1 | 5.29 | 87.9 | [9] |
Note: Kinetic data for CP-I in OATP1B1-expressing cells was not explicitly available in the provided search results, but data for other substrates and systems are included for context.
Table 2: IC50 Values of Known OATP1B1 Inhibitors using Fluorescent Substrates
| Inhibitor | Substrate (Concentration) | Cell Line | IC50 (µM) | Reference |
| Nilotinib | This compound | HEK293-OATP1B1 | 1.0 ± 0.5 | [3] |
| Tivozanib | This compound | HEK293-OATP1B1 | 4.0 ± 2.0 | [3] |
| Cyclosporin A | 8-fluorescein-cAMP (2.5 µM) | CHO-OATP1B1 | 0.23 ± 0.03 | [8] |
| Rifampicin | 8-fluorescein-cAMP (2.5 µM) | CHO-OATP1B1 | 1.3 ± 0.2 | [8] |
| Glibenclamide | 8-fluorescein-cAMP (2.5 µM) | CHO-OATP1B1 | 14 ± 1 | [8] |
| Rifamycin SV | Estradiol-17β-glucuronide (1 µM) | HEK293-OATP1B1 | 0.23 ± 0.07 | [7] |
| Bezafibrate | Estradiol-17β-glucuronide | HEK293-OATP1B1 | 16 | [7] |
| Gemfibrozil | Estradiol-17β-glucuronide | HEK293-OATP1B1 | 27 | [7] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HEK293 cells stably transfected with human OATP1B1 (HEK293-OATP1B1).
-
Parental HEK293 cells or mock-transfected HEK293 cells (as a negative control).
-
-
Compounds:
-
This compound (Sigma-Aldrich or equivalent).
-
Known OATP1B1 inhibitors (e.g., Rifampicin, Cyclosporin A) for assay validation.
-
Test compounds.
-
-
Reagents and Buffers:
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Geneticin (G418) or other selection antibiotic.
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., Methanol:Tris-EDTA, 50:50 v/v).[8]
-
Dimethyl sulfoxide (B87167) (DMSO).
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Multi-well plates (e.g., 24-well or 96-well, poly-D-lysine coated).
-
Fluorescence plate reader with appropriate filters for CP-I (Excitation: ~400 nm, Emission: ~620 nm).
-
Inverted microscope.
-
Standard cell culture equipment.
-
Protocol 1: Measuring OATP1B1-Mediated CP-I Uptake
This protocol determines the kinetics and extent of CP-I transport by OATP1B1-expressing cells.
1. Cell Seeding: a. Culture HEK293-OATP1B1 and mock cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Two days before the assay, seed the cells into poly-D-lysine coated 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, prepare working solutions of CP-I in pre-warmed (37°C) transport buffer (e.g., HBSS) at the desired concentrations (e.g., for kinetic studies, a range from 0.5 µM to 50 µM might be appropriate).
3. Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed transport buffer. c. Initiate the uptake by adding the CP-I working solution to each well. d. Incubate the plates at 37°C for a specified time (e.g., 5-10 minutes). Time-course experiments should be performed to ensure initial, linear uptake rates.[8][10] e. Terminate the transport by rapidly aspirating the substrate solution. f. Immediately wash the cells three times with ice-cold PBS to remove extracellular CP-I.[8]
4. Cell Lysis and Fluorescence Measurement: a. After the final wash, add cell lysis buffer to each well.[8] b. Incubate for at least 10 minutes at room temperature on a plate shaker to ensure complete lysis. c. Transfer the lysate to a clean microplate for fluorescence reading. d. Measure the fluorescence intensity using a plate reader (Excitation ~400 nm, Emission ~620 nm).
5. Data Analysis: a. Normalize the fluorescence readings to the protein concentration in each well (e.g., using a BCA protein assay). b. Calculate the OATP1B1-specific uptake by subtracting the normalized fluorescence values of the mock cells from those of the OATP1B1-expressing cells. c. For kinetic analysis, plot the OATP1B1-specific uptake rate against the CP-I concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_ values.
Protocol 2: OATP1B1 Inhibition Assay
This protocol assesses the potential of test compounds to inhibit OATP1B1-mediated CP-I transport.
1. Cell Seeding: a. Follow step 1 as described in Protocol 1.
2. Preparation of Solutions: a. Prepare stock solutions of test compounds and a positive control inhibitor (e.g., Rifampicin) in DMSO. b. Prepare working solutions by serially diluting the stock solutions in pre-warmed transport buffer to achieve a range of final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.[10] c. Prepare a working solution of CP-I in transport buffer at a concentration close to its K_m_ value (if known) or at a concentration that gives a robust signal-to-background ratio (e.g., 3 µM).[10]
3. Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Pre-incubate the cells with the test compound working solutions or vehicle control for 10-15 minutes at 37°C. c. Initiate the transport by adding the CP-I working solution (containing the test compounds at their final desired concentrations) to the wells. d. Incubate for a fixed time within the linear uptake range (determined from Protocol 1, e.g., 5-10 minutes) at 37°C. e. Terminate the transport and wash the cells as described in steps 3e and 3f of Protocol 1.
4. Cell Lysis and Fluorescence Measurement: a. Follow step 4 as described in Protocol 1.
5. Data Analysis: a. Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor at a saturating concentration (100% inhibition). b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: OATP1B1-mediated uptake of this compound and competitive inhibition.
Caption: Experimental workflow for the OATP1B1 inhibition assay using CP-I.
References
- 1. bioivt.com [bioivt.com]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Evaluating Coproporphyrin I as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coproporphyrin I as a Biomarker
This compound (CPI) is an endogenous porphyrin that has emerged as a sensitive and specific biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3][4] These transporters are crucial for the uptake of various endogenous compounds and xenobiotics, including many drugs, from the blood into the liver. Inhibition of OATP1B transporters by an investigational drug can lead to elevated plasma concentrations of co-administered drugs (drug-drug interactions, DDIs) or endogenous substrates like CPI, which can be an early indication of potential drug-induced liver injury (DILI). Monitoring plasma and urine levels of CPI in clinical trials can provide valuable insights into a new drug's potential to cause OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies.[4][5]
These application notes provide a framework for designing and implementing a clinical study to evaluate CPI as a biomarker, including detailed protocols for sample analysis.
Clinical Study Design
A well-structured clinical study is paramount for the successful qualification of a biomarker. The following outlines a typical study design for evaluating CPI as a biomarker for OATP1B inhibition.
Study Objectives
-
Primary Objective: To assess the effect of an investigational drug on the plasma pharmacokinetics of endogenous this compound.
-
Secondary Objectives:
-
To evaluate the relationship between the dose of the investigational drug and changes in CPI concentrations.
-
To assess the time course of changes in CPI concentrations following administration of the investigational drug.
-
To measure the concentration of CPI in urine to explore its utility as a non-invasive biomarker.
-
To evaluate the safety and tolerability of the investigational drug.
-
Study Design
A randomized, placebo-controlled, crossover study is a robust design for this purpose.
-
Participants: Healthy volunteers.
-
Study Periods: Two treatment periods separated by a washout period.
-
Treatment:
-
Period 1: Investigational drug or placebo.
-
Period 2: The alternate treatment.
-
-
Blinding: Double-blind, where neither the participants nor the investigators know the treatment assignment.
Key Study Components
| Component | Description |
| Inclusion Criteria | Healthy adult males and/or females, within a specific age and BMI range, with no clinically significant abnormalities in medical history, physical examination, ECGs, and clinical laboratory tests. |
| Exclusion Criteria | History or current evidence of any clinically significant disease, use of any medication (including over-the-counter and herbal supplements) that could interfere with the study, and history of alcohol or drug abuse. |
| Sample Collection | Serial blood samples (for plasma) and urine samples will be collected at predefined time points before and after the administration of the investigational drug or placebo. |
| Bioanalytical Methods | Validated LC-MS/MS methods will be used for the quantification of CPI in plasma and urine. |
| Statistical Analysis | Pharmacokinetic parameters of CPI (e.g., AUC, Cmax) will be calculated and compared between the investigational drug and placebo groups using appropriate statistical methods (e.g., ANOVA). |
A diagram illustrating the clinical study workflow is provided below.
Experimental Protocols
Accurate and precise quantification of CPI is critical for the evaluation of its biomarker potential. The following are detailed protocols for the analysis of CPI in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard solution (e.g., ¹³C,¹⁵N-labeled CPI).
-
Pre-treat the sample by adding 400 µL of 4% phosphoric acid.
-
Condition an Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with an appropriate wash solution (e.g., 5% ammonium (B1175870) hydroxide, followed by methanol).
-
Elute the analyte with an elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
| Parameter | Condition |
| LC System | UPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | CPI: m/z 655.3 → 596.3; Internal Standard: appropriate transition for the labeled standard |
3. Method Validation
The analytical method should be fully validated according to FDA guidelines, including assessments of:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, bench-top, and long-term stability should be established |
Protocol 2: Quantification of this compound in Human Urine
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a specific volume of urine (e.g., 100 µL), add the internal standard.
-
Dilute the sample with a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Proceed with Solid-Phase Extraction as described for plasma, with potential modifications to the wash and elution steps as needed for the urine matrix.
2. LC-MS/MS Analysis
The LC-MS/MS conditions for urine analysis will be similar to those for plasma, with potential adjustments to the gradient to ensure optimal separation from any urine-specific matrix components.
3. Method Validation
The method for urine analysis should also be fully validated, following the same parameters as for the plasma assay.
Mechanism of CPI as an OATP1B Biomarker
The diagram below illustrates the mechanism by which inhibition of OATP1B transporters in the liver leads to an increase in plasma CPI concentrations.
Data Presentation and Interpretation
All quantitative data from the clinical study should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Investigational Drug | Placebo | % Change | p-value |
| AUC₀₋₂₄ (ng*h/mL) | Mean ± SD | Mean ± SD | ||
| Cₘₐₓ (ng/mL) | Mean ± SD | Mean ± SD | ||
| Tₘₐₓ (h) | Median (Range) | Median (Range) |
An increase in the systemic exposure (AUC and Cmax) of CPI in the presence of the investigational drug compared to placebo would indicate inhibition of OATP1B transporters. The magnitude of this increase can help in assessing the risk of potential drug-drug interactions.
Regulatory Considerations
References
- 1. hhs.gov [hhs.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Federal Register :: Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. Biomarker Guidances and Reference Materials | FDA [fda.gov]
- 8. Biomarker Qualification: Evidentiary Framework | FDA [fda.gov]
- 9. seed.nih.gov [seed.nih.gov]
- 10. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
Troubleshooting & Optimization
Overcoming matrix effects in Coproporphyrin I LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in Coproporphyrin I (CPI) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4][5] The matrix comprises all components within a sample other than the analyte of interest, including proteins, lipids, salts, and endogenous metabolites.[1]
Q2: Why is this compound (CPI) analysis particularly susceptible to matrix effects?
A2: CPI is an endogenous biomarker often measured at low concentrations in complex biological matrices like plasma and urine.[6][7] These matrices contain numerous compounds, such as phospholipids (B1166683), that can co-elute with CPI and interfere with its ionization in the mass spectrometer source.[2][8] Given its role as a sensitive biomarker for assessing hepatic organic anion transporting polypeptide (OATP) activity and drug-drug interactions (DDIs), accurate quantification is critical, making the mitigation of matrix effects paramount.[9][10][11][12][13]
Q3: What are the common signs of matrix effects in my CPI LC-MS/MS data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.
-
Inaccurate results, evidenced by poor recovery of quality control (QC) samples.
-
Non-linear calibration curves, especially when using a simple solvent-based standard curve.
-
Significant variation in analyte response when analyzing samples from different biological sources.[3]
-
Unexplained shifts in retention time or distorted peak shapes for the analyte of interest.[1]
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The "gold standard" for quantitative assessment is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is termed the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Troubleshooting Guides
Issue 1: Inconsistent CPI peak areas and poor reproducibility
This is a classic symptom of variable matrix effects. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting inconsistent peak areas.
Corrective Actions:
-
Assess Matrix Effect: Quantitatively determine the matrix effect using the post-extraction spike method.[3]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][14] For CPI, a common SIL-IS is CP-I-¹⁵N₄.
-
Optimize Chromatography: Adjust the LC gradient to better separate CPI from interfering matrix components, especially phospholipids.[14] Consider using a column with a different chemistry, such as a C18 PFP column, which has been shown to be effective for CPI analysis.[6][15]
-
Enhance Sample Preparation: More rigorous sample cleanup can remove interfering components before injection. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[8] Mixed-mode anion exchange SPE has been successfully used for CPI analysis.[6][15]
Issue 2: Low CPI signal intensity or high LLOQ
This issue, often caused by ion suppression, can prevent the accurate measurement of low-concentration endogenous CPI.
Caption: Troubleshooting low signal intensity.
Corrective Actions:
-
Post-Column Infusion: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of CPI standard into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal indicate retention times where matrix components are causing suppression.[14][16][17]
-
Chromatographic Modification: If CPI elutes within a suppression zone, alter your LC method (e.g., change the gradient slope, mobile phase composition) to shift its retention time away from the interfering components.[14]
-
Sample Preparation: As noted previously, advanced sample preparation like SPE is highly effective at removing the phospholipids that are major contributors to ion suppression.[8]
-
Optimize MS Parameters: Ensure that MS source parameters (e.g., gas flows, temperature, voltages) are optimized for CPI ionization in the presence of mobile phase.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike CPI and its SIL-IS into the final mobile phase solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma). Spike CPI and SIL-IS into the final extracted sample.
-
Set C (Pre-Spike Sample): Spike CPI and SIL-IS into a blank biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpretation: An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for CPI from Human Plasma
This protocol is adapted from a published method for CPI analysis.[6][15]
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS solution.
-
SPE Plate Conditioning: Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with a weak organic solvent to remove phospholipids and other interferences.
-
Elution: Elute CPI and the SIL-IS using an acidified organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for CPI analysis, highlighting key parameters relevant to overcoming matrix effects.
| Parameter | Typical Value | Significance | Reference |
| Extraction Recovery | ~70% | Demonstrates the efficiency of the SPE cleanup process in isolating the analyte from the bulk matrix. | [6][15] |
| Lower Limit of Quantification (LLOQ) | 10-20 pg/mL | A low LLOQ is crucial for endogenous biomarker analysis and indicates that ion suppression has been effectively managed. | [6][15] |
| Inter-day Precision (CV%) | < 9% | High precision suggests that variable matrix effects between samples have been successfully compensated for, typically by a SIL-IS. | [6] |
| Accuracy | 84.3 - 103.9% | Accuracy within these limits indicates that the method is free from significant, uncorrected matrix effects. | [6] |
| Calibration Range | 0.02 - 100 ng/mL | A wide dynamic range is necessary to quantify both baseline and elevated CPI levels in clinical studies. | [6][15] |
LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Condition | Reference |
| LC Column | ACE Excel 2 C18 PFP, 3 µm, 2.1x150 mm | [6][15] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% HCOOH in water | [6][15] |
| Mobile Phase B | Acetonitrile | [6][15] |
| Column Temperature | 60 °C | [6][15] |
| Mass Transition (CPI) | m/z 655.3 → 596.3 | [6][15] |
| Mass Transition (SIL-IS) | m/z 659.3 → 600.3 | [6][15] |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 12. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B-Mediated Drug-Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity of Coproporphyrin I detection in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Coproporphyrin I (CPI) in biological samples.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal sample extraction leading to low recovery. 2. Inefficient ionization in the mass spectrometer. 3. Inappropriate selection of precursor/product ion pairs. 4. High matrix effects suppressing the analyte signal. | 1. Optimize the sample preparation method. Solid-phase extraction (SPE) with a mixed-mode anion exchange sorbent has been shown to provide good recovery (~70%)[1]. 2. Ensure proper pH of the mobile phase to promote ionization. Positive ion mode is typically used for CPI analysis. 3. Consider using doubly charged precursor ions (e.g., m/z 328.14) which can improve sensitivity and selectivity over singly charged ions (m/z 655.28)[2]. 4. Use a stable isotope-labeled internal standard (e.g., CPI-¹⁵N₄) to compensate for matrix effects[3]. Employ a more efficient chromatographic separation to resolve CPI from interfering matrix components. |
| High Background Noise | 1. Contamination from sample collection tubes, solvents, or labware. 2. Interference from endogenous matrix components. 3. Carryover from previous injections. | 1. Use high-purity solvents and pre-screen labware for potential contaminants. Collect blood samples in K₂EDTA tubes[3]. 2. Optimize the sample cleanup process. SPE is generally effective in removing interfering substances[1][4][5]. 3. Implement a rigorous needle wash protocol between samples. This may include strong organic solvents. |
| Poor Peak Shape | 1. Suboptimal chromatographic conditions (e.g., mobile phase composition, gradient, column temperature). 2. Column degradation or contamination. 3. Injection of sample in a solvent stronger than the initial mobile phase. | 1. Adjust the mobile phase composition and gradient profile. A C18 column is commonly used with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile[1]. Maintaining a higher column temperature (e.g., 60°C) can improve peak shape[1]. 2. Use a guard column and replace the analytical column as needed. 3. Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| High Variability in Results | 1. Inconsistent sample collection and handling. 2. Analyte instability (e.g., degradation due to light exposure). 3. Inconsistent extraction efficiency. | 1. Standardize procedures for blood collection, processing, and storage. Plasma samples should be stored at -20°C or lower[3]. 2. Protect samples from light, as porphyrins are known to be light-sensitive[6][7]. Perform sample preparation under low light conditions if possible. 3. Use a validated extraction method and an appropriate internal standard to correct for variability[1]. |
| Interference from Isomers (Coproporphyrin III) | 1. Inadequate chromatographic separation. | 1. Optimize the HPLC method to achieve baseline separation of CPI and CPIII. A C18 column with a suitable gradient can resolve these isomers[1]. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a good biomarker for OATP1B function?
A1: this compound (CPI) is an endogenous substance that is primarily cleared from the blood by the liver via the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[8][9] When these transporters are inhibited by a drug, the uptake of CPI into the liver is reduced, leading to an increase in its concentration in the plasma.[9][10] This makes CPI a sensitive and specific biomarker for assessing the in vivo activity of OATP1B transporters and predicting potential drug-drug interactions (DDIs).[8][11]
Q2: What are the typical baseline concentrations of CPI in human plasma and urine?
A2: Baseline plasma concentrations of CPI in healthy individuals are generally low. Reported mean baseline plasma concentrations are approximately 0.59 ± 0.09 ng/mL (or 0.90 ± 0.14 nM).[3] In urine, CPI concentrations can range from 5 to 95 ng/mL.[12]
Q3: How can I improve the sensitivity of my LC-MS/MS assay for CPI?
A3: To improve sensitivity, you can:
-
Optimize Sample Preparation: Use solid-phase extraction (SPE) for efficient cleanup and concentration of the analyte.[1][4][5]
-
Enhance Ionization: Fine-tune the mass spectrometer source parameters and mobile phase composition.
-
Select Optimal Mass Transitions: Using doubly charged precursor ions (m/z 328.14) has been shown to improve sensitivity compared to singly charged ions (m/z 655.28).[2]
-
Reduce Sample Volume Limitations: Methods have been developed that require as little as 100 µL of plasma, achieving a lower limit of quantification (LLOQ) of 0.01 ng/mL.[2][5][6]
Q4: What are the best practices for sample collection and handling to ensure the stability of CPI?
A4: To ensure the stability of CPI in biological samples:
-
Anticoagulant: Collect blood samples in tubes containing K₂EDTA.[3]
-
Storage: Store plasma samples at -20°C or colder until analysis.[3]
-
Light Protection: Porphyrins are light-sensitive. Protect samples from light during collection, processing, and storage to prevent degradation.[6][7]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Studies have shown that CPI is stable for at least three freeze-thaw cycles.[6]
Q5: How do I differentiate between this compound and its isomer, Coproporphyrin III?
A5: While CPI and CPIII have the same mass and are often monitored using the same mass transition (m/z 655.3 → 596.3), they can be separated chromatographically.[1] A well-optimized reversed-phase HPLC method using a C18 column can achieve baseline separation of the two isomers, allowing for their individual quantification.[1]
Quantitative Data Summary
The following table summarizes the performance of various published LC-MS/MS methods for the quantification of this compound.
| Method Reference | Biological Matrix | Sample Volume | Extraction Method | LLOQ (ng/mL) | Calibration Range (ng/mL) |
| [3] | Human Plasma | Not Specified | Liquid-Liquid Extraction | 0.05 | 0.05 - 5.00 |
| Human Plasma | 200 µL | Solid-Phase Extraction | 0.01 | 0.01 - 5.0 | |
| [1] | Human Plasma | 200 µL | Solid-Phase Extraction | 0.02 | 0.02 - 100 |
| [5][6] | Human Plasma | 100 µL | Solid-Phase Extraction | 0.01 | 0.01 - 50 |
| [12] | Human Urine | 380 µL | Not Specified | 1.0 | 1 - 100 |
Detailed Experimental Protocol: LC-MS/MS Analysis of CPI in Human Plasma
This protocol is a representative example based on published methods.[1][5][6]
1. Materials and Reagents
-
This compound and this compound-¹⁵N₄ (internal standard)
-
Human plasma (K₂EDTA)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium formate
-
Water (ultrapure)
-
Solid-phase extraction (SPE) plate (e.g., Oasis MAX 96-well)
2. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add the internal standard solution.
-
Pre-treat the plasma sample as required by the specific SPE protocol (e.g., by adding ammonium hydroxide).[4]
-
Condition the SPE plate with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with a suitable wash solution to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A suitable gradient to separate CPI from CPIII and other matrix components.
-
Column Temperature: 60°C[1]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Data Analysis
-
Quantify CPI using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped human plasma).[3]
-
Calculate the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: OATP1B-mediated uptake of this compound into hepatocytes and its inhibition.
Caption: Bioanalytical workflow for this compound detection in plasma samples.
Caption: Decision tree for OATP1B DDI risk assessment using CPI Cmax ratio.[11]
References
- 1. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyria - Wikipedia [en.wikipedia.org]
- 8. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Endogenous Coproporphyrin I Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in endogenous coproporphyrin I (CP-I) measurements.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to variability in CP-I levels during experimentation.
Q1: What are the primary sources of pre-analytical variability in plasma/urine CP-I measurements and how can I mitigate them?
A1: Pre-analytical variability is a significant contributor to inconsistent CP-I results. Key factors include sample collection, handling, and storage.[1][2]
Troubleshooting Steps:
-
Light Exposure: Porphyrins are light-sensitive.[3][4] All samples (urine, blood, and feces) must be protected from light immediately after collection by wrapping the container in aluminum foil or using amber-colored tubes.[5][6] Delays in light protection can lead to analyte degradation.[4]
-
Sample Type: For urine, a 24-hour collection can provide a more representative measure than a spot sample, although spot samples are often used for initial screening.[7][8] If using a spot urine sample, it is recommended to use the first-morning void and normalize results to creatinine (B1669602) concentration to account for dilution.[8]
-
Storage Temperature: After collection, samples should be refrigerated or frozen as soon as possible.[5][8] For urine samples, storage at +4°C is suitable for up to 3 days, while long-term storage should be at -20°C.[9]
-
Hemolysis: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma or serum, interfering with the assay.[10] Visually inspect plasma/serum for a reddish color, which indicates hemolysis.[10] To prevent hemolysis, use appropriate needle gauge sizes for blood collection, avoid vigorous shaking of tubes, and process samples promptly.[1]
Q2: My CP-I measurements show high inter-individual variability. What biological factors could be contributing to this?
A2: Significant inter-individual variability in baseline CP-I levels is expected and can be attributed to several biological factors.
Key Biological Factors:
-
Genetic Polymorphisms: Genetic variations in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), significantly impact CP-I plasma concentrations.[11][12][13] OATP1B1 is involved in the hepatic uptake of CP-I.[11][13]
-
Diet: Diet can influence porphyrin precursor excretion.[14][15] Fasting or low-carbohydrate diets can increase the activity of the heme biosynthesis pathway, potentially affecting CP-I levels.[16][17] For clinical studies, it is advisable to standardize the diet of participants, particularly regarding carbohydrate intake.[18]
-
Disease State: Certain diseases can alter CP-I levels. For instance, chronic kidney disease has been shown to increase baseline plasma CP-I.[19]
-
Concurrent Medications: Various medications can interfere with heme synthesis, leading to elevated urine porphyrins, especially coproporphyrin.[20]
-
Hemoglobin Levels: A positive correlation has been observed between hemoglobin levels and plasma CP-I concentrations, suggesting a link to heme synthesis activity.[21]
Q3: I am observing significant variability between different batches of my CP-I assay. How can I troubleshoot this analytical issue?
A3: Batch-to-batch variability in biomarker assays is a common challenge.[22]
Troubleshooting Analytical Variability:
-
Reagent Lot-to-Lot Variability: Critical reagents, such as those in commercial ELISA kits or standards, can vary between lots.[23][24] It is crucial to perform bridging studies when switching to a new lot of reagents to ensure consistency.[23]
-
Calibration Standards: The quality and consistency of calibration standards are critical.[23] Use certified reference materials when available and ensure proper storage and handling to prevent degradation.
-
Instrumentation Performance: Regularly check the performance of your analytical instruments (e.g., HPLC, LC-MS/MS).[9][11][25] This includes calibration and routine maintenance.
-
Standardized Procedures: Ensure that all experimental procedures are highly standardized and followed consistently by all laboratory personnel to minimize operator-dependent variability.[22][24]
Quantitative Data Summary
The following tables summarize quantitative data related to CP-I measurements and factors influencing their variability.
Table 1: Typical Concentration Ranges of this compound in Healthy Volunteers
| Analyte | Matrix | Concentration Range (ng/mL) | Reference |
| This compound | Plasma | 0.15 - 1.5 | [11][26] |
| Coproporphyrin III | Plasma | 0.025 - 0.15 | [11][26] |
Table 2: Impact of SLCO1B1 Genotype on Plasma this compound Concentration
| SLCO1B1 Genotype/Function Group | % Change in Plasma CP-I vs. Normal Function | Reference |
| Poor Function | 68% higher | [27] |
| Decreased Function | 7% higher | [27] |
| Increased Function | 10% lower | [27] |
| Highly Increased Function | 23% lower | [27] |
Experimental Protocols
Protocol 1: Sample Collection and Handling for Plasma CP-I Analysis
-
Patient Preparation: For studies sensitive to dietary effects, an overnight fast of 10-14 hours is recommended.[2]
-
Blood Collection:
-
Light Protection: Wrap the blood collection tube in aluminum foil immediately after collection to protect it from light.[5]
-
Centrifugation:
-
Plasma Separation and Storage:
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Visually inspect the plasma for any reddish discoloration indicative of hemolysis.[10]
-
Transfer the plasma to a labeled, light-protected (amber or foil-wrapped) cryovial.
-
Store the plasma samples at -20°C or lower for long-term stability.[9]
-
Protocol 2: Quantification of CP-I by HPLC
This is a generalized protocol based on common practices.[9]
-
Sample Preparation:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.[9]
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4).[9]
-
Employ a gradient elution to achieve optimal separation of CP-I from other porphyrins and matrix components.
-
-
Detection:
-
Use a fluorescence detector.
-
Set the excitation wavelength to approximately 365 nm and the emission wavelength to approximately 624 nm.[9]
-
-
Quantification:
-
Prepare a calibration curve using certified CP-I standards.
-
Quantify the CP-I concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for CP-I measurement.
Caption: Key factors contributing to CP-I variability.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 5. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 6. dbth.nhs.uk [dbth.nhs.uk]
- 7. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 8. porphyriafoundation.org [porphyriafoundation.org]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FACTORS AFFECTING THE EXCRETION OF PORPHYRIN PRECURSORS BY PATIENTS WITH ACUTE INTERMITTENT PORPHYRIA. I. THE EFFECT OF DIET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of diet on induction of experimental porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diet and Nutrition - American Porphyria Foundation [porphyriafoundation.org]
- 17. Diet Information for All Porphyrias - American Porphyria Foundation [porphyriafoundation.org]
- 18. Porphyria - Wikipedia [en.wikipedia.org]
- 19. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. childrensmn.org [childrensmn.org]
- 21. Relationship of hemoglobin level and plasma coproporphyrin-I concentrations as an endogenous probe for phenotyping OATP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.omni-inc.com [blog.omni-inc.com]
- 23. tandfonline.com [tandfonline.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in Coproporphyrin I Chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Coproporphyrin I. The following FAQs address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What does a good peak shape for this compound look like, and what are common deviations?
A good chromatographic peak for this compound should be symmetrical and resemble a Gaussian distribution. This indicates an efficient and robust separation. Common deviations from the ideal peak shape include:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is a common issue that can be caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Peak Fronting: The front half of the peak is broader than the latter half. This can occur due to issues like column overload or a mismatch between the sample solvent and the mobile phase.[3][4][5]
-
Split Peaks: The peak appears as two or more merged peaks. This can be a result of a clogged inlet frit or a void in the column packing.[6][7]
-
Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including column degradation and improper mobile phase composition.[8][9]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for polar, acidic compounds like this compound is often due to unwanted interactions with the stationary phase or system components.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups. Consider a column with a different stationary phase chemistry if tailing persists.[1][10] |
| Mobile Phase pH Too Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound's carboxylic acid groups. An acidic mobile phase (e.g., pH 2.5-4) will ensure the analyte is in a single, un-ionized form, reducing tailing.[6][7][11] |
| Metal Contamination | Coproporphyrins can chelate with metal ions. Use a metal-free or bio-inert HPLC system and high-purity solvents to minimize this interaction. Passivating the system with an acid wash may also help.[1][12] |
| Column Overload | Reduce the sample concentration or injection volume. A lower mass of analyte on the column can improve peak symmetry.[2] |
| Column Degradation | A decline in column performance over time can lead to tailing. Replace the column with a new one. Using a guard column can extend the life of the analytical column.[1] |
A logical troubleshooting workflow for peak tailing is outlined below:
Q3: I am observing peak fronting for this compound. What could be the cause?
Peak fronting is less common than tailing but can significantly impact quantification.
Potential Causes and Solutions:
| Cause | Solution |
| Column Overload | This is a primary cause of fronting.[3][13] Dilute your sample or decrease the injection volume. |
| Sample Solvent / Mobile Phase Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[4][14] Prepare your samples in the initial mobile phase composition or a weaker solvent. |
| Column Collapse or Void | A physical degradation of the column packing at the inlet can lead to fronting.[13][15] This is often irreversible, and the column will need to be replaced.[15] |
| Inappropriate Column Temperature | While less common, temperature fluctuations can affect peak shape. Ensure your column oven is set to a stable and appropriate temperature (e.g., 40-60°C as cited in some methods).[16][17] |
Below is a decision tree to diagnose and resolve peak fronting:
Q4: How does sample preparation and stability affect the peak shape of this compound?
Sample integrity is crucial for good chromatography. Coproporphyrins are known to be sensitive to light and can degrade over time if not stored properly.
-
Photostability: this compound and III are susceptible to photodegradation.[18] It is recommended to use amber vials and minimize exposure of samples to light during preparation and while in the autosampler.[19]
-
Freeze-Thaw Stability: Multiple freeze-thaw cycles can impact the stability of coproporphyrins.[18] Aliquot samples after initial processing to avoid repeated freezing and thawing.
-
Sample Matrix Effects: Biological matrices like plasma and urine can contain components that interfere with the chromatography.[18] A robust sample preparation method, such as solid-phase extraction (SPE), is often necessary to remove these interferences and can improve peak shape.[16][19]
Sample Stability Data Summary:
| Condition | Stability of this compound | Recommendation |
| Benchtop (Room Light) | Acceptable for up to 4 hours in human plasma.[18] | Prepare samples promptly and use light-protected vials. |
| Autosampler (24h) | Stable.[18] | Keep the autosampler temperature controlled (e.g., 4°C). |
| Freeze-Thaw Cycles (3 cycles) | Stable.[18] | Aliquot samples to minimize cycles. |
| Long-term Storage (-20°C) | Stable for at least 12 months.[20] | Store samples at -20°C or -80°C for long-term stability. |
Key Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample type.
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8-3 µm particle size).[16][18]
-
Mobile Phase A: 0.1% Formic acid in water or 10-15mM Ammonium Acetate buffer (pH adjusted to 4).[16][20]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-60°C.[16]
-
Injection Volume: 5-20 µL.
-
Detection: Fluorescence (Excitation: ~400 nm, Emission: ~620 nm) or Mass Spectrometry.[20]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting this compound from plasma.
-
Conditioning: Condition a mixed-mode anion exchange SPE plate/cartridge.[16]
-
Loading: Load the pre-treated plasma sample (e.g., diluted or with internal standard added).
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with an appropriate solvent mixture (e.g., containing a higher percentage of organic solvent and an acid/base modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
The experimental workflow from sample to analysis is depicted below:
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. youtube.com [youtube.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. support.waters.com [support.waters.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coproporphyrin I Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Coproporphyrin I (CP-I) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-analytical factors to consider for ensuring the stability of this compound in plasma samples?
A1: this compound is highly sensitive to light.[1][2] Therefore, it is crucial to protect samples from light during collection, processing, and storage to prevent photodegradation.[1][3] All sample handling should ideally be performed under yellow light.[1] Additionally, plasma samples should be stored at -80°C for long-term stability.[1][4] While stable for short periods at cooler temperatures, exposure to room temperature, especially under light, can lead to significant degradation.[2][3][5]
Q2: What is the impact of hemolysis on this compound measurement?
A2: Hemolysis can significantly interfere with the accurate quantification of various biochemical parameters in plasma.[6][7] The release of intracellular components from red blood cells can cause analytical interferences in laboratory tests.[8][9][10] While the direct impact on CP-I is not extensively detailed in the provided results, it is a known issue for many analytes and can affect the accuracy of LC-MS/MS-based assays. It is best practice to use non-hemolyzed plasma for CP-I analysis to ensure data integrity.
Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is more suitable for this compound from plasma?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for the extraction of CP-I from plasma.[4][11][12][13][14][15]
-
SPE: This is a more common and often automated method for CP-I extraction, frequently utilizing mixed-mode anion exchange sorbents.[12][13] It generally offers good recovery and clean extracts.[4][16]
-
LLE: This method is also effective and can provide high recovery rates.[11][17][18] It can be a simpler, more cost-effective alternative to SPE.
The choice between SPE and LLE may depend on available laboratory equipment, sample throughput requirements, and the specific analytical method being used. Automation is more straightforward with SPE, particularly for a large number of samples.[15]
Q4: What are typical recovery rates for this compound extraction from plasma?
A4: Extraction recovery for CP-I can vary depending on the method used. Studies have reported recovery rates of around 70% for both CP-I and CP-III using SPE.[12][13] Another study reported overall recovery rates corrected by an internal standard ranging from 85.7% to 111.0% for CP-I.[3][4] A liquid-liquid extraction method reported a recovery of 50% for coproporphyrins.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Photodegradation: Exposure of samples to light during collection, handling, or storage.[1][2][3] | Handle all samples under yellow or dim light. Use amber tubes for sample collection and storage. Minimize exposure time to any light source.[1] |
| Suboptimal pH: Incorrect pH during the extraction process can reduce the efficiency of both SPE and LLE. | Ensure the plasma sample is acidified (e.g., with phosphoric acid) before loading onto the SPE column or performing LLE to protonate the carboxylic acid groups of CP-I.[4][19] | |
| Inefficient Elution (SPE): The elution solvent may not be strong enough to release CP-I from the sorbent. | Optimize the elution solvent. A common elution solvent includes formic acid in a mixture of methanol (B129727) and acetonitrile.[19] | |
| Phase Separation Issues (LLE): Incomplete separation of the aqueous and organic layers can lead to loss of analyte.[18] | Ensure vigorous vortexing for thorough mixing and adequate centrifugation time and speed to achieve clear phase separation.[11][18] | |
| High Variability in Results | Sample Inconsistency: Differences in sample collection and handling procedures. | Standardize the entire workflow from blood collection to extraction, including centrifugation speed and time, and storage conditions.[19] |
| Matrix Effects: Co-eluting endogenous plasma components can suppress or enhance the ionization of CP-I in the mass spectrometer. | Use a stable isotope-labeled internal standard for CP-I to compensate for matrix effects.[12][13] Optimize the chromatographic separation to better resolve CP-I from interfering components.[4] | |
| Carryover: Residual analyte from a high-concentration sample adsorbing to parts of the autosampler or LC system and eluting in subsequent blank or low-concentration samples.[3][4] | Implement a robust wash protocol for the autosampler needle and injection port between samples. This can include strong organic solvents. | |
| Poor Peak Shape in LC-MS/MS | Inappropriate Mobile Phase: The composition of the mobile phase can significantly affect peak shape. | Optimize the mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol) and the additive (e.g., formic acid, ammonium (B1175870) formate).[12][13] |
| Column Overloading: Injecting too much sample or a sample with a high concentration of interfering substances. | Dilute the sample or use a smaller injection volume. Ensure adequate sample clean-up during the extraction process. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure based on common methodologies.[4][12][13]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.
-
-
Washing:
-
Wash the sorbent to remove interfering substances. A typical wash sequence might include 5% ammonium hydroxide (B78521) followed by methanol.[19]
-
-
Elution:
-
Elute the CP-I from the sorbent using a small volume of an acidic organic solvent mixture (e.g., 5% formic acid in methanol:acetonitrile).[19]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This is a generalized LLE procedure.[11]
-
Sample Preparation:
-
In a glass tube, add 500 µL of plasma.
-
Add an internal standard solution.
-
-
Protein Precipitation and Extraction:
-
Add 250 µL of dimethyl sulfoxide (B87167) (DMSO) and 250 µL of 15% trichloroacetic acid.[11]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte.[11]
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the precipitated proteins and separate the liquid phases.[11]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Data Presentation
Table 1: Summary of Published Lower Limits of Quantification (LLOQ) for this compound in Human Plasma
| LLOQ (ng/mL) | Analytical Method | Extraction Method | Reference |
| 0.01 | UPLC-QTOF/MS | SPE | [4][16] |
| 0.02 | LC-MS/MS | SPE | [12][13] |
| 0.05 | LC-MS/MS | Not Specified | [3] |
| 0.1 | LC-MS/MS | Not Specified | [3] |
Table 2: Stability of this compound in Human Plasma under Different Conditions
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (Light) | 4 hours | Acceptable | [3] |
| Room Temperature (Dark) | 180 days | Stable | [3] |
| 4°C (Dark) | 180 days | Stable | [3] |
| -20°C (Dark) | At least 1 month | Stable | [11] |
| -80°C (Dark) | Long-term | Stable | [1][4] |
| Freeze-Thaw Cycles (3 cycles) | N/A | Stable | [3] |
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Troubleshooting Logic for Low CP-I Extraction Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of hemolysis on plasma prothrombin time and activated partial thromboplastin time tests using photo-optical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of in vitro hemolysis complete blood count - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aliribio.com [aliribio.com]
- 15. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of Coproporphyrin I during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I (CP-I). The following information addresses common issues related to the instability of CP-I during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in biological samples?
A1: The primary factors affecting CP-I stability are exposure to light, storage temperature, and the number of freeze-thaw cycles. Porphyrins, in general, are known to be photo-labile compounds.[1] Therefore, it is crucial to protect samples containing CP-I from light to prevent degradation.[2][3][4] Storage temperature also plays a significant role, with lower temperatures generally providing better long-term stability.[5][6] Repeated freeze-thaw cycles can also lead to the degradation of CP-I, especially when samples are not protected from light.[2]
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: For optimal stability, it is recommended to store plasma and urine samples protected from light at low temperatures. Long-term storage at -80°C is ideal for maintaining the integrity of CP-I in plasma and serum.[2] Studies have shown that CP-I in human plasma is stable for up to 180 days when stored in the dark at temperatures of -80°C, -20°C, 4°C, and even room temperature.[5] For urine samples, storage at -20°C for up to 12 months has been shown to be effective, with no significant change in the CP-I to Coproporphyrin III ratio.[6] If samples need to be transported, they should be stored at 4°C and transit time at ambient temperatures should be less than 24 hours.[3][4]
Q3: How sensitive is this compound to light?
A3: this compound is sensitive to light.[7] Exposure to light can lead to significant degradation. One study found that CP-I in human plasma is stable for up to 4 hours under benchtop lighted conditions.[5] However, to minimize any potential degradation, it is strongly recommended to handle all samples containing CP-I under yellow light or in light-protected tubes.[2]
Q4: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A4: When protected from light, CP-I has shown good stability through multiple freeze-thaw cycles. One study demonstrated that CP-I is stable for at least three freeze-thaw cycles with accuracies ranging from 94.1% to 112.6%.[5] Another study showed stability for up to five freeze-thaw cycles when samples were protected from light.[2] However, when not protected from light, significant degradation of 60-80% was observed after five freeze-thaw cycles.[2]
Q5: Are there any recommended stabilizers to add to samples containing this compound?
A5: The current literature primarily focuses on controlling environmental factors like light and temperature for stabilization rather than the addition of chemical stabilizers. Protecting samples from light and maintaining low storage temperatures are the most effective methods for preserving CP-I integrity.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable CP-I levels in a recently collected sample. | Sample exposure to light during collection or initial processing. | Always collect and process samples under subdued or yellow light. Use amber or opaque collection tubes to minimize light exposure.[2] |
| Inconsistent CP-I results from the same sample analyzed at different times. | Degradation due to improper storage or repeated freeze-thaw cycles. | Store samples in the dark at -80°C for long-term stability.[2] Aliquot samples upon initial processing to avoid multiple freeze-thaw cycles of the entire sample. Ensure samples are protected from light during thawing and analysis.[2] |
| CP-I levels are lower than expected in samples that have been stored for an extended period. | Long-term storage at inappropriate temperatures. | For long-term storage (months), -80°C is the recommended temperature.[2][5] While stable for up to 180 days at various temperatures when protected from light, colder temperatures provide a greater margin of safety.[5] |
| Variability in results between different laboratories. | Differences in sample handling and analytical procedures. | Standardize protocols for sample collection, processing, and storage across all collaborating labs. Ensure all labs are aware of the light sensitivity of CP-I. |
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Long-Term Stability of this compound in Human Plasma Stored in the Dark [5]
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 180 days | Stable |
| 4°C | Up to 180 days | Stable |
| -20°C | Up to 180 days | Stable |
| -80°C | Up to 180 days | Stable |
Table 2: Photostability of this compound in Human Plasma at Room Temperature [5]
| Exposure Time | Stability |
| Up to 4 hours | Acceptable |
| Greater than 4 hours | Potential for degradation |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Condition | Accuracy (%) | Reference |
| 3 | Light Protected | 94.1 - 112.6 | [5] |
| 5 | Light Protected | Within 10-15% of fresh standards | [2] |
| 5 | Exposed to Light | 60-80% degradation | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UPLC-QTOF/MS
This protocol is a summary of the method described by Imamura et al. (2022).[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis MAX 96-well µElution plate with methanol (B129727) and then water.
-
Load 100 µL of human plasma sample.
-
Wash the wells with an appropriate washing solution.
-
Elute the analytes with an appropriate elution solution.
-
-
Chromatographic Separation (UPLC):
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 150 mm) with a VanGuard pre-column.
-
Mobile Phase A: 0.1% aqueous formic acid and 5% acetonitrile (B52724) with 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 5% water containing 2 mM ammonium formate.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection (QTOF/MS):
-
Ionization Mode: Electrospray ionization (ESI) positive mode.
-
MS/MS Transition: m/z 655.2759 → m/z 596.2655 for CP-I.
-
The system is operated in TOF MS/MS analysis mode.
-
Visualizations
Caption: Workflow for CP-I sample handling and analysis.
Caption: Key factors influencing the stability of this compound.
References
- 1. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 2. researchgate.net [researchgate.net]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Hereditary Coproporphyria? Definition, Causes, Symptoms | Glossary [lens.com]
Reducing ion suppression effects for Coproporphyrin I mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression effects during the mass spectrometric analysis of Coproporphyrin I (CP-I).
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating these effects for CP-I analysis.
Problem: Low or inconsistent CP-I signal intensity.
This is a primary indicator of ion suppression. The following steps will help you diagnose and resolve the issue.
Step 1: Assess the Presence and Severity of Ion Suppression
A post-column infusion experiment is a standard method to visualize ion suppression.[2]
-
Procedure: Continuously infuse a standard solution of CP-I into the mass spectrometer while injecting a blank matrix sample (e.g., plasma extract prepared without CP-I). A dip in the baseline signal at the retention time of CP-I indicates the presence of co-eluting, suppressing agents from the sample matrix.
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] The choice of sample preparation technique can significantly impact the cleanliness of the final extract.
-
Recommendation: Evaluate different sample preparation methods. Solid-Phase Extraction (SPE) is often superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) in removing a wider range of interferences.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for CP-I from plasma.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous quantification of CP-I and CP-III in human plasma.[3]
Materials:
-
Oasis MAX 96-well µElution plate (or similar mixed-mode anion exchange sorbent)
-
4% Phosphoric Acid
-
Dimethyl Sulfoxide (DMSO)
-
Internal Standard (IS): this compound-¹⁵N₄
-
Acetonitrile
-
2% Formic Acid in Acetonitrile
Procedure:
-
To 100 µL of plasma, add 430 µL of 4% phosphoric acid, 10 µL of DMSO, and 10 µL of the internal standard solution.
-
Vortex mix the samples.
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the wells with 200 µL of water.
-
Elute the analytes with 50 µL of 2% formic acid in acetonitrile.
-
Inject the eluate directly into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the analysis of porphyrins in plasma.[4][5]
Materials:
-
Dimethyl Sulfoxide (DMSO)
-
15% Trichloroacetic Acid (TCA)
-
Ethyl Acetate (B1210297)
-
Internal Standard (IS): this compound-¹⁵N₄
Procedure:
-
To 500 µL of plasma, add the internal standard.
-
Add 250 µL of DMSO and 250 µL of 15% TCA.
-
Vortex for 1 minute.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is a simpler but generally less clean method compared to SPE and LLE.
Materials:
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Internal Standard (IS): this compound-¹⁵N₄
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold ACN or MeOH.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a direct impact on the recovery of CP-I and the extent of matrix effects (ion suppression). The following table summarizes reported performance data for different techniques.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Solid-Phase Extraction (SPE) | This compound | Human Plasma | 97.3 - 109.8 | 107.2 - 119.3 (IS corrected) | [3] |
| Solid-Phase Extraction (SPE) | This compound | Human Plasma | ~70 | Not explicitly stated | [3] |
| Liquid-Liquid Extraction (LLE) | Coproporphyrins | Plasma | ~50 | Not explicitly stated | [4] |
| Protein Precipitation (PPT) | General | Biological Fluids | Variable, often lower than SPE | Highest potential for matrix effects |
Note: A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate suppression, while values above 100% indicate enhancement. The data suggests that SPE, particularly with a mixed-mode sorbent, provides high recovery and effectively mitigates matrix effects for CP-I analysis.
Visualizations
Troubleshooting Workflow for Ion Suppression
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of Coproporphyrin Isomers I & III
Welcome to the technical support center for advanced porphyrin analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution between coproporphyrin I and III isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound and III isomers?
A1: The most common and effective methods for separating this compound and III isomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2][3][4] Both techniques can achieve baseline resolution of these isomers, which is crucial for accurate quantification in clinical and research settings.[3][5]
Q2: Why is the separation of these isomers important?
A2: The separation and quantification of this compound and III isomers are clinically significant for the diagnosis of various porphyrias, a group of genetic disorders caused by enzyme deficiencies in the heme biosynthesis pathway.[2][3] For instance, the ratio of these isomers in urine can help differentiate between conditions like Dubin-Johnson Syndrome and Rotor Syndrome.[2][5] Additionally, these isomers are gaining attention as endogenous biomarkers for assessing the function of hepatic organic anion-transporting polypeptides (OATPs), which are important for drug-drug interaction studies.[6][7]
Q3: What type of HPLC column is recommended for this separation?
A3: Reversed-phase C18 columns are widely and successfully used for the separation of coproporphyrin isomers.[3][5] Specifically, columns like the Chromolith RP-18 and Symmetry C18 have been cited for providing good resolution.[3][5]
Q4: What are typical mobile phases for HPLC separation of coproporphyrin isomers?
A4: A common approach involves using a gradient mobile phase consisting of a methanol (B129727)/ammonium acetate (B1210297) buffer.[3] Another effective mobile phase is a mixture of acetonitrile (B52724) and an acetate buffer at a slightly acidic pH, for example, pH 4.[5] The use of ion-pairing agents can also enhance separation.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Problem: Poor or no resolution between this compound and III peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Modify the gradient profile of the organic solvent (e.g., methanol or acetonitrile).[3][5] | Sharper peaks and increased separation between the isomers. |
| Adjust the pH of the aqueous buffer. A pH of around 4-5 is often effective.[5] | Improved peak shape and resolution due to changes in the ionization state of the porphyrins. | |
| Introduce an ion-pairing reagent to the mobile phase. | Enhanced retention and selectivity for the isomers. | |
| Suboptimal Column | Ensure the use of a high-resolution reversed-phase C18 column.[3][5] | Better separation efficiency. |
| Check for column degradation or contamination. Flush the column or replace if necessary. | Restoration of column performance and peak shape. | |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution. | Increased interaction time with the stationary phase, leading to better separation. |
Problem: Peak tailing or broad peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent, like a stronger acid, to the mobile phase. | Reduced peak tailing by masking active sites on the silica (B1680970) support. |
| Column Overload | Reduce the sample concentration or injection volume. | More symmetrical and sharper peaks. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. | Reduced band broadening and improved peak efficiency.[8] |
Capillary Electrophoresis (CE) Method Troubleshooting
Problem: Insufficient separation of isomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Separation Buffer | Incorporate a pseudo-stationary phase, such as bovine serum albumin (BSA) or micelles (e.g., sodium cholate), into the run buffer.[1][2][9] | Differential interaction of the isomers with the pseudo-stationary phase, leading to separation. |
| Incorrect pH of Buffer | Optimize the pH of the separation buffer. A pH of 7.6 has been shown to be effective with BSA.[2] | Altered electrophoretic mobility and improved resolution. |
| Sample Matrix Effects | For urine samples, employ a stacking technique by adding acetonitrile and a high concentration of salt (e.g., sodium chloride) to the sample matrix.[9][10] | Narrower analyte zones and enhanced peak resolution and sensitivity.[10] |
Experimental Protocols
HPLC Separation of this compound and III
This protocol is a generalized procedure based on common practices in the literature.[3][5]
-
Instrumentation: A standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[5]
-
Mobile Phase A: 0.015 M Acetate buffer, pH 4.0.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
-
Start with a suitable percentage of Mobile Phase B.
-
Program a linear gradient to increase the percentage of Mobile Phase B over approximately 20 minutes.[3]
-
Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Detection: Fluorescence detection with excitation at approximately 365-405 nm and emission at around 620-624 nm.[5]
-
Sample Preparation: Acidify urine samples and extract porphyrins using a solid-phase extraction (SPE) cartridge. Elute, evaporate, and reconstitute in the initial mobile phase.
Capillary Electrophoresis Separation of this compound and III
This protocol is based on an affinity capillary electrophoresis method.[1][2]
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis or laser-induced fluorescence).
-
Run Buffer: Phosphate buffer containing bovine serum albumin (BSA), for example, 0.030 mM BSA at pH 7.6.[2]
-
Sample Introduction: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Apply a constant voltage (e.g., 15-25 kV).
-
Detection: Monitor the absorbance at the Soret band of the porphyrins (around 400 nm).
Quantitative Data Summary
Table 1: HPLC Method Performance
| Parameter | This compound | Coproporphyrin III | Reference |
| Concentration Range | 10 - 400 nmol/L | 30 - 560 nmol/L | [5] |
| Lower Limit of Quantification (LLOQ) | 7 nmol/L | 10 nmol/L | [5] |
| Inter-day Precision (CV) | < 5% | < 5% | [5] |
| Intra-day Precision (CV) | < 5% | < 5% | [5] |
| Accuracy | 95 - 99% | 95 - 99% | [5] |
Table 2: Capillary Electrophoresis Method Performance (MEEKC)
| Parameter | Value | Reference |
| Linearity Range | 30 - 400 nmol/L | [9] |
| Limit of Detection (LOD) | 20 nmol/L | [9] |
| Intra-day Precision (Migration Time) | 0.1 - 0.4% | [9] |
| Inter-day Precision (Migration Time) | 0.7 - 7.6% | [9] |
| Intra-day Precision (Peak Area) | 0.7 - 7.6% | [9] |
| Inter-day Precision (Peak Area) | 0.7 - 7.6% | [9] |
Visualizations
Caption: HPLC troubleshooting workflow for poor peak resolution.
Caption: Principle of affinity capillary electrophoresis for isomer separation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aliribio.com [aliribio.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. Stacking and separation of urinary porphyrins in capillary electrophoresis: optimization of concentration efficiency and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stacking and separation of coproporphyrin isomers by acetonitrile-salt mixtures in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for collecting and handling samples for Coproporphyrin I analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I (CP-I) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when collecting samples for this compound analysis?
A1: The most critical factor is the protection of the sample from light.[1][[“]][3][4][5] Porphyrins, including CP-I, are highly sensitive to light and can degrade upon exposure, leading to inaccurate results.[1][[“]] All samples (urine, plasma, blood, and stool) must be protected from light immediately after collection and throughout storage and transport.[[“]][4][5] Using amber-colored tubes, wrapping containers in aluminum foil, or using light-resistant collection containers are effective methods for light protection.[3][5]
Q2: What are the recommended sample types for CP-I analysis?
A2: The most common sample types for CP-I analysis are urine and plasma.[6] Stool samples may also be used in some cases.[4] The choice of sample type may depend on the specific research question or clinical context. For instance, plasma CP-I is often used as an endogenous biomarker for the activity of hepatic organic anion transporting polypeptides (OATP1B1 and OATP1B3).[6][7]
Q3: How should urine samples be collected for CP-I analysis?
A3: Both 24-hour and spot urine collections are suitable, though procedures differ.[5]
-
24-Hour Urine Collection: This method requires collecting all urine passed over a 24-hour period in a special light-protected container.[3] It is often recommended to add a preservative, such as sodium carbonate, to the container before collection to maintain a pH above 7.0.[8] The container should be refrigerated during the collection period.[3][5][8]
-
Spot Urine Collection: A single urine sample, preferably the first morning void, can be collected.[4][5] No preservative is typically required for spot collections, but the sample must be immediately protected from light and refrigerated or frozen.[5]
Q4: What is the correct procedure for collecting blood samples for plasma CP-I analysis?
A4: Venous blood should be drawn into a tube containing an anticoagulant, such as heparin (green top tube) or EDTA (lavender top tube).[5] The sample should be protected from light immediately.[6] After collection, the blood should be centrifuged to separate the plasma, which is then transferred to a light-protected tube and frozen.[5] All processing should ideally be performed on ice and under yellow light.[6]
Q5: What are the optimal storage conditions for CP-I samples?
A5: Proper storage is crucial for maintaining the integrity of CP-I.
-
Short-term storage: Light-protected urine and whole blood samples are stable for up to 4 days at 4°C and for 2 days at room temperature.[1]
-
Long-term storage: For long-term stability, plasma and serum samples should be stored at -80°C.[6] Urine samples can be stored for up to 12 months at -20°C with no significant change in the CP-I ratio.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable CP-I levels | Sample degradation due to light exposure. | Ensure all collection, processing, and storage steps are performed with strict light protection. Use amber tubes or wrap containers in foil.[[“]][3][5] |
| Improper storage temperature. | Follow recommended storage conditions precisely. For long-term storage, use a -80°C freezer for plasma and -20°C for urine.[6][9] | |
| Repeated freeze-thaw cycles. | Avoid multiple freeze-thaw cycles as they can lead to degradation.[[“]] Aliquot samples after the initial processing if multiple analyses are planned. | |
| High variability in results between samples | Inconsistent sample handling procedures. | Standardize all protocols for sample collection, processing, and storage. Ensure all personnel are trained on these procedures.[[“]] |
| Preanalytical errors such as hemolysis or improper sample volume. | Avoid overfilling or underfilling collection tubes.[[“]] Ensure proper phlebotomy techniques to prevent hemolysis. | |
| Centrifugation of acidic urine samples. | For urine samples, ensure the pH is alkaline before centrifugation to prevent the loss of coproporphyrin in the precipitate.[10] | |
| Interference in the analytical assay | Contamination of the sample. | Ensure that samples are not contaminated by infusion fluids or other additives.[[“]] Use clean collection containers and proper sterile techniques. |
| Presence of interfering substances from diet or medication. | For 24-hour urine collections, it is recommended to avoid alcohol 24 hours prior to and during collection.[8] A list of current medications should be noted.[8] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for this compound Analysis
-
Preparation: Obtain a 24-hour urine collection container, which should be made of a light-resistant material or wrapped in aluminum foil.[3][5] Add 5 grams of sodium carbonate to the container as a preservative.[8]
-
Collection Start: In the morning, discard the first urine passed. Record this date and time as the start of the 24-hour collection period.
-
Collection: Collect all subsequent urine passed throughout the day and night in the prepared container.
-
Storage During Collection: Keep the collection container refrigerated (at 4°C) and protected from light throughout the 24-hour period.[3][5][8]
-
Collection End: The following morning, at the same time the collection started, collect the final urine sample and add it to the container.[3]
-
Processing: After the 24-hour collection is complete, tightly seal the container. The total volume of the urine should be measured and recorded.[5] A well-mixed aliquot of the urine should then be transferred to a smaller, light-protected tube for analysis or storage.[5]
-
Storage: The urine aliquot should be frozen, preferably at -20°C or lower, until analysis.[5][9]
Protocol 2: Plasma Sample Collection and Processing for this compound Analysis
-
Preparation: Label a venous blood collection tube containing an appropriate anticoagulant (e.g., heparin or EDTA).[5]
-
Blood Draw: Collect the venous blood sample using standard phlebotomy techniques.
-
Light Protection: Immediately after collection, protect the blood tube from light by wrapping it in aluminum foil or placing it in a light-blocking container.[[“]]
-
Initial Storage: Place the sample on ice or in a refrigerator at 4°C.[6]
-
Centrifugation: Within two hours of collection, centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma. This step should be performed under yellow light if possible.[6]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells. Transfer the plasma into a pre-labeled, light-protected cryovial.[5]
-
Storage: Immediately freeze the plasma aliquot at -80°C for long-term storage.[6]
Data Presentation
Table 1: Stability of this compound in Different Sample Matrices and Conditions
| Sample Matrix | Storage Temperature | Duration | Light Condition | Stability | Reference |
| Plasma | -80°C | Long-term | Protected | Stable | [6] |
| Plasma | Room Temperature | Up to 4 hours | Protected | Stable | [11] |
| Urine | 4°C | Up to 4 days | Protected | Stable | [1] |
| Urine | Room Temperature | Up to 2 days | Protected | Stable | [1] |
| Urine | -20°C | Up to 12 months | Protected | Stable | [9] |
| Whole Blood | 4°C | Up to 4 days | Protected | Stable | [1] |
| Whole Blood | Room Temperature | Up to 2 days | Protected | Stable | [1] |
Table 2: Impact of Freeze-Thaw Cycles on this compound Stability
| Sample Matrix | Number of Freeze-Thaw Cycles | Light Condition | Impact on Stability | Reference |
| Plasma | 1 | Protected | Stable | [6] |
| Plasma | 3 | Not specified | No obvious concentration changes observed | [11][12] |
| Plasma | 5 | Protected | Stable | [6] |
| Urine | Repeated cycles | Not specified | Marked decrease in concentration |
Visualizations
Caption: Workflow for this compound sample collection and handling.
References
- 1. jcp.bmj.com [jcp.bmj.com]
- 2. consensus.app [consensus.app]
- 3. puntiraf.it [puntiraf.it]
- 4. dbth.nhs.uk [dbth.nhs.uk]
- 5. porphyriafoundation.org [porphyriafoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. aliribio.com [aliribio.com]
- 8. childrensmn.org [childrensmn.org]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of coproporphyrin by centrifuging urine samples before liquid-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Calibrator and quality control preparation for Coproporphyrin I assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I (CP-I) assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve this compound dihydrochloride (B599025) to create stock solutions.[1] For working solutions, acetonitrile (B52724) (ACN) or a mixture of 50% ACN and 50% 6 M formic acid can be used for serial dilutions.[1][2]
Q2: What are typical concentration ranges for calibration standards in CP-I assays?
A2: Calibration curve ranges can vary depending on the biological matrix and the sensitivity of the analytical method. For plasma, a common range is 0.05 to 10 ng/mL, while for urine, it can be 1 to 100 ng/mL.[3] Highly sensitive methods may utilize a range of 0.01 to 50 ng/mL in plasma.[4][5]
Q3: How should I prepare Quality Control (QC) samples for my CP-I assay?
A3: QC samples should be prepared at a minimum of three concentration levels: low, medium, and high. A lower limit of quantification (LLOQ) QC is also recommended. These are typically prepared by spiking known amounts of CP-I into the same biological matrix as the samples (e.g., charcoal-stripped plasma or urine).[1][6]
Q4: What are the critical storage and handling conditions for CP-I standards and samples?
A4: Coproporphyrins are photosensitive and should be protected from light during all stages of handling and storage.[3][7] Stock solutions are typically stored at -20°C or -80°C.[1][8] Samples should also be stored frozen and protected from light to prevent degradation.[3] It is recommended to process samples on ice and under yellow light.[3]
Troubleshooting Guide
Issue 1: Poor linearity in the calibration curve.
-
Possible Cause: Improper preparation of standards, degradation of the analyte, or issues with the analytical instrument.
-
Solution:
-
Ensure accurate weighing and dissolution of the calibrator material.
-
Prepare fresh working standards for each run.
-
Verify the stability of the stock solution; consider preparing a new stock if it has been stored for an extended period.[8]
-
Always protect standards from light to prevent photodegradation.[3][7]
-
Check the performance of the LC-MS/MS or HPLC system, including the column and detector.[9][10]
-
Issue 2: High variability in QC sample results.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or analyte instability.
-
Solution:
-
Standardize the sample preparation procedure to ensure consistency across all samples.
-
Evaluate for matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis.[11] Using a stable isotope-labeled internal standard can help to correct for these effects.[6]
-
Ensure QC samples are stored under the same conditions as the study samples and have not undergone multiple freeze-thaw cycles without protection from light.[3]
-
Issue 3: Low signal or no peak detected for CP-I.
-
Possible Cause: Analyte degradation, insufficient sample concentration, or problems with the mass spectrometer settings.
-
Solution:
Issue 4: Interference from other compounds in the matrix.
-
Possible Cause: Co-elution of isobaric compounds or other matrix components.
-
Solution:
-
Improve the chromatographic separation by optimizing the mobile phase gradient, flow rate, or trying a different column.[1][9]
-
Enhance the sample clean-up procedure. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[12][13]
-
Using high-resolution mass spectrometry can help to distinguish CP-I from interfering compounds with the same nominal mass.[1]
-
Data Presentation
Table 1: Example Calibration Standard Concentrations for this compound Assays
| Matrix | Concentration Range | Analytical Method | Reference |
| Human Urine | 1 - 100 ng/mL | LC-MS/HRMS | [1] |
| Human Plasma | 0.01 - 50 ng/mL | UPLC-QTOF/MS | [4][5] |
| Human Plasma | 0.05 - 10 ng/mL | LC-MS/MS | [3] |
| Human Plasma | 0.05 - 5.00 ng/mL | LC-MS/MS | [6] |
Table 2: Example Quality Control (QC) Sample Concentrations for this compound Assays
| Matrix | QC Level | Concentration | Analytical Method | Reference |
| Human Urine | LLOQ | 1 ng/mL | LC-MS/HRMS | [1] |
| Low QC (LQC) | 3 ng/mL | LC-MS/HRMS | [1] | |
| Medium QC (MQC) | 20 ng/mL | LC-MS/HRMS | [1] | |
| High QC (HQC) | 75 ng/mL | LC-MS/HRMS | [1] | |
| Human Plasma | LLOQ | 0.01 ng/mL | UPLC-QTOF/MS | [4][5] |
| Low QC | 0.03 ng/mL | UPLC-QTOF/MS | [4] | |
| Medium QC | 3 ng/mL | UPLC-QTOF/MS | [4] | |
| High QC | 30 ng/mL | UPLC-QTOF/MS | [4] |
Experimental Protocols
Protocol 1: Preparation of Calibrator and QC Samples in Human Urine
-
Stock Solution Preparation: Accurately weigh this compound dihydrochloride and dissolve it in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mg/mL).[1] Store at -20°C.[1]
-
Working Solution Preparation: Serially dilute the stock solution with acetonitrile (ACN) to create a series of working solutions at various concentrations.[1]
-
Matrix Preparation: Use charcoal-stripped urine as the blank matrix to minimize endogenous levels of CP-I.[1]
-
Calibrator Preparation: Spike the charcoal-stripped urine with the working solutions to achieve the desired final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 80, and 100 ng/mL).[1]
-
QC Sample Preparation: Similarly, spike the charcoal-stripped urine with working solutions to prepare LLOQ, Low, Medium, and High QC samples (e.g., 1, 3, 20, and 75 ng/mL).[1]
-
Storage: Aliquot and store all prepared calibrators and QC samples at -80°C until analysis.
Mandatory Visualization
Caption: Workflow for Calibrator and QC Preparation.
Caption: Troubleshooting Logic for CP-I Assays.
References
- 1. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
- 10. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PBPK Models for Coproporphyrin I
Welcome to the technical support center for physiologically based pharmacokinetic (PBPK) modeling of Coproporphyrin I (CP-I). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on PBPK model development and parameter optimization for this key endogenous biomarker.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CP-I) used as an endogenous biomarker in PBPK modeling?
This compound is a byproduct of the heme biosynthesis pathway and is recognized as a selective endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATP)1B1 and OATP1B3.[1][2] These transporters are crucial for the hepatic uptake of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[2] By modeling CP-I, researchers can gain mechanistic insights into the dose-dependent inhibitory effects of new chemical entities on OATP1B transporters, helping to predict and assess DDI risks for other OATP1B substrate drugs like statins.[1][3]
Q2: What are the key physiological processes and parameters to include in a CP-I PBPK model?
A robust CP-I PBPK model should incorporate several key processes:
-
Biosynthesis: The endogenous synthesis of CP-I (vsyn), primarily considered to occur in the liver.[1][3]
-
Hepatic Uptake: Active transport from the blood into hepatocytes, mediated by OATP1B1 and OATP1B3 transporters. This is a critical step often subject to inhibition.[2][4]
-
Biliary Excretion: Efflux from hepatocytes into the bile, primarily mediated by the multidrug resistance-associated protein 2 (MRP2).[2][4]
-
Renal Excretion: A smaller fraction of CP-I is eliminated via the kidneys.[2]
-
Distribution: The distribution of CP-I into various tissues.
The diagram below illustrates the primary disposition pathways of CP-I.
Q3: Which parameters in a CP-I PBPK model are most sensitive and often require optimization?
Sensitivity analyses have consistently shown that certain parameters have a marked influence on CP-I blood concentration profiles, especially during a DDI scenario.[1][5] These parameters typically require optimization by fitting the model to clinical data. The most sensitive parameters include:
-
Ki,u,OATP1Bs : The unbound in vivo inhibition constant for the OATP1B transporters by a perpetrator drug.[1][5]
-
CLint,all : The overall intrinsic hepatic clearance.[6]
Troubleshooting Guide
Q4: My PBPK model underpredicts the observed CP-I concentration increase in a clinical DDI study. What are the potential causes and how can I troubleshoot this?
This is a common issue that can often be resolved by systematically evaluating key model components.
Troubleshooting Steps:
-
Verify Perpetrator Drug Model: Ensure the PBPK model for the inhibitor (perpetrator) drug accurately predicts its concentration-time profile, particularly the unbound concentration in the liver, as this drives the interaction.[1]
-
Assess Baseline CP-I Parameters: Before modeling the DDI, confirm that your CP-I model accurately describes the baseline (control phase) pharmacokinetic data. Inaccuracies in synthesis (vsyn) or clearance parameters can propagate errors in the DDI simulation.
-
Evaluate Inhibition Constants (Ki): The in vitro Ki values for OATP1B inhibition often differ from in vivo values. It is a common practice to optimize the in vivo Ki by fitting the model to the clinical DDI data.[1][2] Studies have shown that optimized in vivo Ki,u,OATP1Bs values can be significantly lower than initial estimates.[2][3][5]
-
Consider Inhibition of Multiple Transporters: Inhibitors like rifampicin (B610482) can affect both hepatic uptake (OATP1Bs) and biliary efflux (MRP2). A model incorporating only OATP1B inhibition might underpredict the interaction. Including the inhibition of MRP2 can improve the simulation accuracy.[1][3] Simulations using a PBPK model with dual OATP1Bs/MRP2 inhibition were found to be more accurate than those with OATP1B inhibition alone.[1]
-
Perform Sensitivity Analysis: Conduct a sensitivity analysis to identify which parameters have the most significant impact on the DDI magnitude (e.g., AUC ratio). This will focus your optimization efforts on the most critical parameters.[7][8]
The following logic diagram outlines a workflow for troubleshooting model underprediction.
Q5: How do I account for inter-individual variability from factors like genetics, ethnicity, and sex in my CP-I PBPK model?
Inter-individual variability is a significant factor. A "harmonized" CP-I PBPK model can be developed to account for these covariates.[2]
-
Genetics (SLCO1B1 Genotype): The c.521T>C polymorphism in the SLCO1B1 gene, which encodes OATP1B1, significantly impacts CP-I levels. Individuals with the 521CC genotype show reduced hepatic uptake.[9] For instance, one study reported that CP-I hepatic active transport was 79% lower in 521CC individuals compared to the wild type (521TT).[9] Your model should allow for adjustments to OATP1B1 intrinsic clearance based on genotype.
-
Ethnicity: Baseline CP-I levels can differ between ethnic groups. One PBPK model found that CP-I hepatic active uptake was 42% lower in Asian-Indian subjects compared to white subjects.[9]
-
Sex: Sex has also been identified as a covariate, with one model showing the CP-I synthesis rate to be 23% higher in males than in females.[9]
To incorporate this, you can use data from diverse populations to build and validate your model, treating these factors as covariates that modify key parameters like clearance and synthesis rate.[2][9]
Data & Experimental Protocols
Q6: Where can I find typical parameter values for a CP-I PBPK model?
The following table summarizes key CP-I PBPK model parameters from a study involving the OATP1B inhibitor rifampicin. This provides a reference for initial parameterization and the results of optimization.
| Parameter | Description | Initial Value | Optimized Value | Reference |
| Ki,u,OATP1Bs (μM) | Unbound inhibition constant of Rifampicin for OATP1Bs | 0.23 | 0.0824 - 0.106 | [1][3] |
| Ki,u,MRP2 (μM) | Unbound inhibition constant of Rifampicin for MRP2 | 0.87 | Not explicitly optimized, but included in the dual-inhibition model | [1] |
| vsyn | Biosynthesis rate | Varied during fitting | Optimized via fitting | [1] |
| CLint,all (L/h/kg) | Overall intrinsic hepatic clearance | Not specified | 41.9 ± 4.3 (from a study with Cyclosporin A) | [6] |
Note: Parameter values can be highly context- and model-dependent. These values should be used as a starting point for model development.
Q7: What is a typical experimental protocol for a clinical study to generate data for CP-I PBPK model optimization?
A clinical DDI study is essential for generating the data needed to optimize and validate a CP-I PBPK model.
Protocol: Clinical DDI Study for CP-I PBPK Model Development
-
Objective: To characterize the pharmacokinetic profile of endogenous CP-I at baseline and after administration of an OATP1B inhibitor (e.g., rifampicin) to inform PBPK model parameter optimization.
-
Study Population: Healthy volunteers (e.g., n=8-16). Subjects may be genotyped for SLCO1B1 (c.521T>C) to assess the impact of genetic polymorphisms.[9]
-
Study Design: This is typically a fixed-sequence, two-phase study.
-
Phase 1 (Baseline/Control): Subjects receive a placebo or no treatment. Serial blood samples are collected over a 24-hour period (e.g., at 0, 1, 2, 4, 6, 8, 12, 24 hours) to determine the baseline CP-I concentration-time profile.
-
Phase 2 (Treatment/DDI): After a washout period, subjects receive the inhibitor drug (e.g., a single oral dose of 300 mg or 600 mg rifampicin).[1] Serial blood samples are collected over the same 24-hour schedule to determine the post-dose CP-I and inhibitor drug concentrations.
-
-
Sample Analysis:
-
Plasma samples are analyzed for CP-I concentrations using a validated LC-MS/MS method.
-
Plasma samples are also analyzed for the concentration of the inhibitor drug.
-
-
Data Analysis and Modeling Workflow:
-
Step 1: Inhibitor PBPK Model: Develop and/or validate the PBPK model for the inhibitor drug using the data from Phase 2.
-
Step 2: Baseline CP-I Model: Develop the PBPK model for CP-I, fitting it to the baseline data from Phase 1 to define parameters like vsyn and baseline clearances.
-
Step 3: DDI Model and Optimization: Combine the inhibitor and CP-I models. Using the DDI data from Phase 2, perform parameter optimization via methods like nonlinear least-squares fitting to refine sensitive parameters, most notably the in vivo Ki,u,OATP1Bs.[1][5]
-
Step 4: Model Validation: Evaluate the final model's predictive performance by comparing simulated concentration-time profiles and pharmacokinetic parameters (e.g., AUC, Cmax) against the observed clinical data.[1]
-
References
- 1. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotype, Ethnicity, and Drug–Drug Interaction Modeling as Means of Verifying Transporter Biomarker PBPK Model: The Coproporphyrin‐I Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically-based pharmacokinetic model-based translation of OATP1B-mediated drug-drug interactions from this compound to probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. open-systems-pharmacology.org [open-systems-pharmacology.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control for inter-individual variability in Coproporphyrin I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I (CP-I). Our aim is to help you control for inter-individual variability and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful biomarker?
This compound (CP-I) is a porphyrin metabolite that is an endogenous substrate of the hepatic uptake transporters OATP1B1 and OATP1B3. It is considered a sensitive and specific biomarker for assessing the in vivo activity of these transporters, which are crucial for the disposition of many drugs. Monitoring changes in plasma CP-I levels can help predict potential drug-drug interactions (DDIs) involving OATP1B1/1B3 inhibition.
Q2: What are the main sources of inter-individual variability in baseline CP-I levels?
The primary factors contributing to inter-individual variability in baseline CP-I concentrations include:
-
Genetic Polymorphisms: Variations in the SLCO1B1 gene, which encodes the OATP1B1 transporter, significantly impact CP-I levels.
-
Ethnicity: Differences in CP-I concentrations have been observed across various ethnic groups.
-
Sex: Studies have indicated that sex can influence baseline CP-I levels.
-
Disease States: Conditions such as renal impairment and liver disease can alter CP-I concentrations.
-
Uremic Toxins: In patients with renal impairment, the accumulation of uremic toxins can affect OATP1B activity and consequently CP-I levels.[1]
Q3: How should I handle and store samples for CP-I analysis to minimize pre-analytical variability?
Proper sample handling and storage are critical for accurate CP-I measurement. Key recommendations include:
-
Sample Collection: Collect blood samples in K2 EDTA tubes. For urine samples, a 24-hour collection is often preferred, and the container should be protected from light.
-
Light Protection: CP-I is photosensitive. All samples (blood, plasma, and urine) must be protected from light at all times using amber tubes or by wrapping tubes in aluminum foil.[2] Exposure to light for more than four hours can lead to degradation and should be avoided.[2]
-
Temperature Control: Samples should be kept cool during and after collection. For transport to a specialized laboratory, it is recommended to store samples at 4°C. Transit time at ambient temperatures should not exceed 24 hours.[2] For long-term storage, freezing at -20°C or -80°C is recommended.[3][4][5]
-
Processing: Plasma should be separated from whole blood by centrifugation as soon as possible.
Troubleshooting Guide
Issue: High Inter-Individual Variability in Baseline CP-I Measurements
High variability in your baseline CP-I data can mask the true effect of an investigational drug. Here’s how to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Genetic Factors | Action: Genotype subjects for relevant SLCO1B1 polymorphisms (e.g., c.521T>C).Rationale: This will allow you to stratify your data by genotype and account for a major source of variability. Individuals with the c.521T>C variant (OATP1B1*15 allele) tend to have higher plasma CP-I concentrations.[1][6] |
| Pre-analytical Sample Handling | Action: Review your sample collection, processing, and storage protocols.Rationale: Ensure strict adherence to light protection and temperature control measures. Inconsistent handling can lead to sample degradation and introduce significant variability. |
| Analytical Method Variability | Action: Validate your analytical method thoroughly.Rationale: Ensure your LC-MS/MS or HPLC method is validated for precision, accuracy, and stability according to regulatory guidelines. |
| Underlying Subject Characteristics | Action: Collect detailed demographic and clinical data for all subjects.Rationale: Factors such as ethnicity, sex, and underlying health conditions (e.g., renal function) can influence CP-I levels. This information can be used as covariates in your statistical analysis. |
Issue: Unexpectedly Low or High CP-I Concentrations
| Potential Cause | Troubleshooting Steps |
| Sample Degradation (Low Levels) | Action: Verify that samples were continuously protected from light and stored at the correct temperature.Rationale: CP-I is susceptible to photodegradation, which will lead to artificially low measurements. |
| OATP1B Inhibition (High Levels) | Action: Review concomitant medications and subject's clinical history.Rationale: Co-administration of known OATP1B inhibitors or underlying liver disease can lead to elevated CP-I levels. |
| Analytical Issues | Action: Check instrument performance and calibration curves.Rationale: Ensure the analytical run was valid and that the quality control samples were within acceptable limits. |
Data Presentation
Table 1: Impact of SLCO1B1 Genotype on Plasma this compound Concentrations
| SLCO1B1 Genotype | Mean Plasma CP-I Concentration (ng/mL) ± SD | Fold Difference vs. 1b/1b | Reference |
| 1b/1b | 0.45 ± 0.12 | 1.00 | [6][7] |
| 1a/1b | 0.47 ± 0.16 | 1.04 | [6][7] |
| 1a/1a | 0.47 ± 0.20 | 1.04 | [6][7] |
| 1b/15 | 0.50 ± 0.15 | 1.11 | [6][7] |
| 1a/15 | 0.54 ± 0.14 | 1.20 | [6][7] |
| 15/15 | 0.74 ± 0.31 | 1.64 | [6][7] |
Table 2: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (light protected) | Up to 180 days | Stable | [4][5] |
| 4°C (light protected) | Up to 180 days | Stable | [4][5] |
| -20°C (light protected) | Up to 180 days | Stable | [4][5] |
| -80°C (light protected) | Up to 180 days | Stable | [4][5] |
| Room Temperature (exposed to light) | > 4 hours | Degradation observed | [2][4] |
| Freeze-Thaw Cycles (light protected) | Up to 5 cycles | Stable | [8] |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of this compound in Human Plasma
This protocol is a summary of a validated method for the sensitive quantification of CP-I in human plasma.
1. Sample Preparation:
- Thaw frozen plasma samples on ice, protected from light.
- To 100 µL of plasma, add an internal standard (e.g., ¹⁵N₄-labeled CP-I).
- Perform solid-phase extraction (SPE) using a mixed-mode anion exchange sorbent.
- Elute the analytes and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water).
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., Ace Excel 2 C18 PFP, 3 μm, 2.1 × 150 mm).[9]
- Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[9]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
- Use a gradient elution program to separate CP-I from other plasma components.
- Mass Spectrometry Detection:
- Use a triple quadrupole mass spectrometer in positive ion mode.
- Monitor the specific mass transition for CP-I (e.g., m/z 655.3 → 596.3).[9]
3. Data Analysis:
- Quantify CP-I concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Protocol 2: HPLC with Fluorescence Detection for Quantification of this compound in Urine
This protocol outlines a method for the determination of CP-I in urine samples.
1. Sample Preparation:
- Adjust the pH of the urine sample to below 2.5 with hydrochloric acid.[10]
- Centrifuge the sample to remove any precipitate.
- The supernatant can be directly injected into the HPLC system.
2. HPLC Analysis:
- Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm).[11]
- Mobile Phase: A gradient of acetonitrile and acetate (B1210297) buffer (e.g., 0.015 M, pH 4).[11]
- Fluorescence Detection:
- Excitation Wavelength: 365 nm.[11]
- Emission Wavelength: 624 nm.[11]
3. Data Analysis:
- Quantify CP-I concentrations based on a calibration curve prepared with known standards. Results are often normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing inter-individual variability in this compound.
References
- 1. eflm.eu [eflm.eu]
- 2. researchgate.net [researchgate.net]
- 3. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter‐Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substantially Increased Plasma Coproporphyrin-I Concentrations Associated With OATP1B1*15 Allele in Japanese General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. listarfish.it [listarfish.it]
- 11. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for simultaneous analysis of Coproporphyrin I and other porphyrins
Welcome to the technical support center for the simultaneous analysis of Coproporphyrin I and other porphyrins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of porphyrins.
Question: Why am I seeing poor resolution between this compound and Coproporphyrin III isomers?
Answer: The separation of this compound (CP-I) and Coproporphyrin III (CP-III) isomers is a common challenge in porphyrin analysis.[1][2] Several factors can contribute to poor resolution:
-
Inadequate Chromatographic Conditions: The choice of column and mobile phase is critical. A reversed-phase C18 column is commonly used.[3] Gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often employed for successful separation.[3][4] Optimization of the gradient profile is crucial for resolving these isomers.[2]
-
Sample Matrix Effects: The presence of interfering substances in the sample matrix can affect peak shape and resolution.[5] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize these effects.[6]
-
Incorrect pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the porphyrins and their interaction with the stationary phase. Fine-tuning the pH can significantly improve separation.[7]
Question: My porphyrin peaks are broad and tailing. What could be the cause?
Answer: Peak broadening and tailing can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to broad peaks. Try diluting the sample or reducing the injection volume.
-
Column Contamination: Accumulation of matrix components on the column can degrade its performance. It is important to use a guard column and to periodically wash the column with a strong solvent.
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic solvent and buffer concentration, should be optimized for the specific porphyrins being analyzed.
-
Secondary Interactions: Porphyrins can interact with active sites on the column packing material, leading to peak tailing. Using a column with end-capping can help minimize these interactions.
Question: I am experiencing low signal intensity or no peaks for my porphyrin standards. What should I check?
Answer: Low or no signal can be a frustrating issue. Here are some potential causes and solutions:
-
Sample Degradation: Porphyrins are light and temperature sensitive.[[“]] Ensure that samples and standards are always protected from light by using amber vials or wrapping containers in aluminum foil.[9][10][11] They should be stored at appropriate temperatures (refrigerated or frozen) to prevent degradation.[[“]][10]
-
Detector Settings (Fluorescence): If using a fluorescence detector, ensure the excitation and emission wavelengths are correctly set for the porphyrins of interest. Porphyrins generally absorb light strongly around 410 nm.[12]
-
Mass Spectrometer Parameters (LC-MS/MS): For LC-MS/MS analysis, check the ionization source parameters (e.g., spray voltage, gas flows) and the multiple reaction monitoring (MRM) transitions for each analyte.[13]
-
Extraction Efficiency: Inefficient sample extraction will result in low recovery and consequently, low signal. The extraction method, whether liquid-liquid extraction or solid-phase extraction, should be optimized and validated.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to porphyrin analysis.
What is the best way to prepare urine samples for porphyrin analysis?
For urine samples, a simple dilution or a solid-phase extraction (SPE) is common.[6][12] A one-step extraction with acidification using formic acid followed by centrifugation has also been reported to be effective.[14] It is crucial to protect the urine sample from light immediately after collection.[10][11] For normalization of results, especially with spot urine samples, creatinine (B1669602) levels are measured.[6][11]
What are the recommended storage conditions for porphyrin samples?
Porphyrin samples (urine, blood, plasma, feces) are sensitive to light and temperature.[[“]] They should be protected from light at all times by using opaque containers or wrapping them in aluminum foil.[9][10][15] Samples should be refrigerated or frozen if not analyzed immediately.[[“]][10] For whole blood samples, storage at 4°C is recommended, and they should not be frozen.[10]
Which analytical technique is better for porphyrin analysis: HPLC with fluorescence detection or LC-MS/MS?
Both techniques are widely used and have their advantages:
-
HPLC with Fluorescence Detection: This is considered a gold standard method due to the natural fluorescence of porphyrins.[12] It offers good sensitivity and is a robust technique for routine analysis.[3][7]
-
LC-MS/MS: This method provides higher specificity and sensitivity, which is particularly useful for complex matrices and low-level quantification.[13][16] It allows for the simultaneous determination of a wide range of porphyrins and their precursors.[13]
The choice of technique depends on the specific requirements of the assay, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
How can I quantify this compound and other porphyrins accurately?
Accurate quantification requires the use of a validated analytical method. Key aspects include:
-
Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards.[12]
-
Internal Standard: The use of an appropriate internal standard is recommended to correct for variations in sample preparation and instrument response.
-
Quality Control Samples: Including quality control (QC) samples at different concentration levels in each analytical run is essential to ensure the accuracy and precision of the results.[14]
Experimental Protocols & Data
Table 1: HPLC-Fluorescence Method Parameters for Porphyrin Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | [3] |
| Mobile Phase A | 1.0 M Ammonium Acetate Buffer (pH 5.16) with 10% Acetonitrile | [4][7] |
| Mobile Phase B | Methanol:Acetonitrile (9:1, v/v) | [7] |
| Gradient | Optimized linear gradient | [3][4] |
| Flow Rate | 0.4 - 1.0 mL/min | [4] |
| Detection | Fluorescence | [3][12] |
| Excitation Wavelength | ~400-410 nm | [12] |
| Emission Wavelength | ~600-620 nm |
Table 2: LC-MS/MS Method Parameters for Porphyrin Analysis
| Parameter | Condition | Reference |
| Column | UPLC BEH C18, 1.7 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [4] |
| Gradient | Optimized linear gradient | [4] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | [13][16] |
| Detection | Multiple Reaction Monitoring (MRM) | [13] |
Table 3: Performance Data for Porphyrin Analysis Methods
| Porphyrin | Method | LLOQ | Recovery (%) | Reference |
| This compound | LC-MS/MS | 10.0 pg/mL | - | |
| Coproporphyrin III | LC-MS/MS | 10.0 pg/mL | - | |
| Uroporphyrin | HPLC-ESI-MS | 0.2-3 nM (LOD) | 84-108 | [16] |
| Heptacarboxyporphyrin | HPLC-ESI-MS | 0.2-3 nM (LOD) | 84-108 | [16] |
| Hexacarboxyporphyrin | HPLC-ESI-MS | 0.2-3 nM (LOD) | 84-108 | [16] |
| Pentacarboxyporphyrin | HPLC-ESI-MS | 0.2-3 nM (LOD) | 84-108 | [16] |
| Coproporphyrin | HPLC-ESI-MS | 0.2-3 nM (LOD) | 84-108 | [16] |
Visualized Workflows
Caption: General experimental workflow for porphyrin analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Stacking and separation of coproporphyrin isomers by acetonitrile-salt mixtures in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
- 10. Porphyrins/Porphyria analysis (Urine/Faecal/Blood specimens) - uhbpathology.com [uhbpathology.com]
- 11. porphyriafoundation.org [porphyriafoundation.org]
- 12. shimadzu.com [shimadzu.com]
- 13. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Porphyrin tests [testguide.adhb.govt.nz]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Validation of Coproporphyrin I as a Clinical Biomarker for OATP1B Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the early and accurate assessment of a new drug's potential to cause drug-drug interactions (DDIs) is paramount. Inhibition of the hepatic uptake transporters, Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3), is a significant cause of such interactions. In recent years, endogenous biomarkers have emerged as a powerful tool to evaluate OATP1B-mediated DDIs in early clinical development. This guide provides a comprehensive comparison of Coproporphyrin I (CP-I) with other alternatives, supported by experimental data and detailed methodologies, to validate its role as a robust clinical biomarker for OATP1B inhibition.
Executive Summary
This compound (CP-I) has been extensively validated as a sensitive, specific, and selective endogenous biomarker for the clinical assessment of OATP1B inhibition.[1][2] Its plasma concentrations increase in a dose-dependent manner in response to OATP1B inhibitors. Clinical studies have demonstrated a strong correlation between the increase in plasma CP-I levels and the magnitude of DDIs with known OATP1B substrates. While other biomarkers, such as Coproporphyrin III (CP-III) and certain bile acids, have been investigated, CP-I has consistently shown superior performance, particularly in its selectivity for OATP1B1. Regulatory agencies and industry consortiums are increasingly recommending the use of CP-I in early phase clinical trials to inform the risk of OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies.
Comparative Data on OATP1B Biomarkers
The following tables summarize quantitative data from clinical studies, comparing the performance of CP-I with other potential biomarkers in the presence of OATP1B inhibitors.
Table 1: Comparison of this compound and Coproporphyrin III in Response to OATP1B Inhibition
| OATP1B Inhibitor | Dose | Biomarker | Change in AUC (Ratio) | Change in Cmax (Ratio) | Reference |
| Rifampin | 600 mg | CP-I | 2.8 - 3.7 fold | - | [3] |
| CP-III | 2.4 - 3.1 fold | - | [3] | ||
| Glecaprevir/Pibrentasvir | 300/120 mg | CP-I | Increased with inhibitor exposure | Increased with inhibitor exposure | [4][5][6] |
| CP-III | No significant change | Modest correlation | [4][5][6] |
Table 2: Performance of this compound vs. Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) in Detecting OATP1B1 Genetic Variants
| OATP1B1 Function Group (based on SLCO1B1 genotype) | Biomarker | Change in Fasting Plasma Concentration (vs. Normal Function) | Area Under the Precision-Recall Curve (AUPRC) for detecting poor function | Area Under the Receiver Operating Characteristic Curve (AUROC) for detecting poor function | Reference |
| Poor | CP-I | 68% increase | 0.388 | 0.888 | [7][8] |
| GCDCA-3G | - | 0.777 | 0.988 | [7][8] | |
| Decreased | CP-I | 7% increase | - | - | [7][8] |
| Increased | CP-I | 10% decrease | - | - | [7][8] |
| Highly Increased | CP-I | 23% decrease | - | - | [7][8] |
Note: While some studies suggest GCDCA-3G may be a more sensitive biomarker for OATP1B1 activity, CP-I is also considered a highly effective and extensively validated biomarker.[7]
Experimental Protocols
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of CP-I in human plasma.
a. Sample Preparation:
-
Thaw human plasma samples (collected in K2EDTA tubes) on ice.
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., ¹⁵N₄-labeled CP-I).[9]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for solid-phase extraction (SPE) or supported liquid extraction (SLE).[9]
-
For SPE, use a mixed-mode anion exchange sorbent.[10][11] Condition the SPE plate, load the sample, wash with an appropriate solvent, and elute the analytes.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 or similar reversed-phase column.[10]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic component (e.g., acetonitrile).[10][11]
-
Set a suitable flow rate and column temperature (e.g., 60°C).[10]
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transition for CP-I (e.g., m/z 655.3 → 596.3) and its internal standard.[10]
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
c. Data Analysis:
-
Construct a calibration curve using known concentrations of CP-I standards.
-
Quantify the CP-I concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro OATP1B1 Inhibition Assay using Transfected HEK293 Cells
This assay is used to determine the inhibitory potential of a test compound on OATP1B1-mediated transport of CP-I.
a. Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably transfected with the SLCO1B1 gene (encoding OATP1B1) and mock-transfected HEK293 cells (as a negative control) in appropriate culture medium.[12][13]
-
Seed the cells in 24- or 96-well plates and allow them to reach confluence.[13][14]
b. Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Pre-incubate the cells for a defined period (e.g., 10-60 minutes) with the test compound at various concentrations or a vehicle control.[13]
-
Initiate the uptake by adding a solution containing CP-I (as the probe substrate) and the test compound.[15] A fluorescent derivative of CP-I can also be used for easier detection.[15]
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.[14]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of CP-I using a validated analytical method (e.g., LC-MS/MS or fluorescence detection).
c. Data Analysis:
-
Calculate the OATP1B1-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-transfected cells.
-
Determine the half-maximal inhibitory concentration (IC₅₀) of the test compound by plotting the percentage of inhibition of OATP1B1-specific uptake against the concentration of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: OATP1B-mediated uptake of this compound and its inhibition.
Caption: Workflow for assessing OATP1B DDI risk using CP-I.
Conclusion
The evidence strongly supports the validation of this compound as a primary clinical biomarker for assessing OATP1B-mediated drug-drug interactions. Its sensitivity, selectivity, and the wealth of supporting clinical data make it an invaluable tool in modern drug development. By incorporating the measurement of CP-I in early clinical trials, researchers can make more informed decisions regarding the DDI potential of new chemical entities, ultimately enhancing drug safety and streamlining the development process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins [mdpi.com]
- 14. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Coproporphyrin I Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of coproporphyrin I (CP-I) is crucial, particularly in the context of assessing the activity of hepatic organic anion-transporting polypeptides (OATPs). This guide provides a detailed comparison of the two primary analytical methods used for CP-I determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD).
Coproporphyrins are endogenous biomarkers proposed for evaluating the functional activity of hepatic OATP1B1 and OATP1B3.[1][2] These transporters play a critical role in the disposition of various drugs, and their inhibition can lead to drug-drug interactions (DDIs).[3][4] Therefore, robust and reliable methods for quantifying CP-I in biological matrices such as plasma and urine are essential for drug development and clinical research.[5]
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and HPLC-FD for CP-I analysis depends on the specific requirements of the study, including desired sensitivity, selectivity, and available instrumentation. Below is a summary of the performance characteristics of each method based on published validation data.
| Parameter | LC-MS/MS | HPLC-Fluorescence |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL - 20 pg/mL[6][7] | 7 nmol/L (~4.6 ng/mL) - 2.03 nmol/L (~1.33 ng/mL)[5][8] |
| Calibration Range | 0.02 - 100 ng/mL[6] | 10 - 400 nmol/L (~6.5 - 262 ng/mL)[5] |
| Matrix | Human Plasma, Urine[4] | Human Urine[5][9] |
| Precision (CV%) | < 9% (Inter-day)[6] | < 5% (Inter- and Intra-day)[5] |
| Accuracy (%) | 84.3 - 103.9% (Inter-day)[6] | 95 - 99%[5] |
| Selectivity | High (based on mass-to-charge ratio) | High (based on fluorescence properties) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and HPLC-Fluorescence methods.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations of CP-I.
-
Sample Preparation:
-
Chromatographic Separation:
-
Reversed-phase HPLC or UPLC is used for separation.
-
A C18 column is commonly used.[6] For example, a Waters Acquity UPLC BEH C18 column (1.7µm, 2.1 x 100 mm) can be utilized.
-
The mobile phase typically consists of a gradient of an aqueous component (e.g., 10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic component (e.g., acetonitrile).[6]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) positive mode.
-
The mass transition monitored for CP-I is typically m/z 655.3 → 596.3.[6]
-
HPLC with Fluorescence Detection (HPLC-FD) for this compound in Urine
This method is robust, simple, and rapid, making it suitable for routine and research purposes.[5]
-
Sample Preparation:
-
A straightforward sample preparation involves adjusting the pH of the urine sample to below 2.5, followed by centrifugation. The resulting supernatant is then directly injected into the HPLC system.[10]
-
-
Chromatographic Separation:
-
Chromatographic separation is achieved on a reverse-phase C18 column (e.g., 5µm; 4.8mm x 250mm).[5]
-
The mobile phase is a mixture of acetonitrile (B52724) and an acetate (B1210297) buffer (e.g., 0.015M, pH 4).[5]
-
-
Fluorescence Detection:
Conclusion
Both LC-MS/MS and HPLC-FD are powerful techniques for the quantification of this compound. LC-MS/MS provides superior sensitivity, making it the method of choice for applications requiring the detection of very low concentrations of CP-I in plasma. HPLC-FD, on the other hand, offers a simpler, more cost-effective, and rapid alternative, particularly for urine samples where CP-I concentrations are generally higher. The selection of the most appropriate method should be based on the specific research question, the biological matrix being analyzed, and the available resources.
References
- 1. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 2. aliribio.com [aliribio.com]
- 3. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. eaglebio.com [eaglebio.com]
Performance of Coproporphyrin I Versus Other Endogenous OATP1B1 Biomarkers: A Comparative Guide
Introduction
The organic anion-transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3) are critical hepatic uptake transporters that govern the disposition of a wide range of endogenous substances and clinically important drugs, including statins and certain antivirals. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of substrate drugs and an increased risk of toxicity. Consequently, regulatory agencies mandate the evaluation of the OATP1B1/1B3 inhibition potential of investigational drugs.
Endogenous biomarkers, molecules naturally present in the body, offer a powerful tool for assessing OATP1B activity in early clinical development. By measuring changes in the plasma concentrations of these biomarkers, researchers can gain insights into a drug's potential to cause OATP1B-mediated DDIs without the need to administer a separate probe drug. Among the proposed biomarkers, coproporphyrin I (CPI) has emerged as one of the most promising and well-validated candidates.[1][2]
This guide provides an objective comparison of the performance of CPI against other endogenous biomarkers for OATP1B1. It summarizes key experimental data, details the methodologies used in pivotal studies, and presents a logical workflow for incorporating these biomarkers into drug development programs.
Data Presentation: Quantitative Comparison of Biomarker Performance
The performance of endogenous OATP1B1 biomarkers can be evaluated in two primary contexts: their ability to distinguish individuals with genetically determined differences in transporter function and their sensitivity to drug-induced inhibition.
Biomarker Performance in Detecting OATP1B1 Genetic Variants
A key method for validating an OATP1B1 biomarker is to assess its ability to differentiate individuals with reduced transporter function due to genetic polymorphisms in the SLCO1B1 gene (which encodes OATP1B1). The SLCO1B1 c.521T>C variant, for instance, leads to decreased OATP1B1 activity. The following table compares the performance of CPI and other biomarkers in identifying individuals with poor OATP1B1 function (e.g., SLCO1B1 c.521C/C homozygotes). Performance is measured by the Area Under the Receiver Operating Characteristic curve (AUROC) and the Area Under the Precision-Recall Curve (AUPRC). An AUROC value of 1.0 indicates perfect classification, while 0.5 suggests random chance.
| Biomarker | Performance Metric | Value (95% Confidence Interval) | Study Population |
| This compound (CPI) | AUROC | 0.888 (0.851, 0.919) | 356 Healthy Finnish Volunteers |
| AUPRC | 0.388 (0.197, 0.689) | 356 Healthy Finnish Volunteers | |
| Coproporphyrin III (CPIII) | AUROC | 0.731 (0.682, 0.776) | 356 Healthy Finnish Volunteers |
| AUPRC | 0.080 (0.049, 0.203) | 356 Healthy Finnish Volunteers | |
| Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) | AUROC | 0.988 | 356 Healthy Finnish Volunteers |
| AUPRC | 0.777 | 356 Healthy Finnish Volunteers | |
| Data sourced from a study evaluating biomarkers in a cohort of 356 healthy Finnish volunteers stratified by SLCO1B1 genotype.[1][3][4] |
These data indicate that while CPI is a strong biomarker for detecting genetically determined poor OATP1B1 function, GCDCA-3G demonstrates even higher sensitivity and specificity.[1][4] Both CPI and GCDCA-3G significantly outperform CPIII.[3]
Biomarker Response to OATP1B1 Inhibition
The sensitivity of a biomarker is also determined by the magnitude of its response to OATP1B1 inhibition by drugs. The table below summarizes the fold-change in plasma concentrations (AUC or Cmax ratio) of various biomarkers following the administration of known OATP1B inhibitors.
| Biomarker | Inhibitor (Dose) | Performance Metric | Fold-Change vs. Baseline | Study Population |
| This compound (CPI) | Rifampin (600 mg) | AUC Ratio (0-24h) | 2.8 to 3.7 | Healthy Volunteers (Mixed Ethnicity)[5] |
| Glecaprevir/Pibrentasvir | Cmax Ratio | 1.95 (Formulation A) | Healthy Volunteers[6] | |
| Glecaprevir/Pibrentasvir | AUC Ratio (0-16h) | 2.11 (Formulation A) | Healthy Volunteers[6] | |
| Cyclosporin A (100 mg/kg) | AUC Ratio | 2.6 | Cynomolgus Monkeys[7] | |
| Coproporphyrin III (CPIII) | Rifampin (600 mg) | AUC Ratio (0-24h) | 2.4 to 3.1 | Healthy Volunteers (Mixed Ethnicity)[5] |
| Glecaprevir/Pibrentasvir | Cmax Ratio | 1.25 (Formulation A) | Healthy Volunteers[6] | |
| Glecaprevir/Pibrentasvir | AUC Ratio (0-16h) | 1.15 (Formulation A) | Healthy Volunteers[6] | |
| Cyclosporin A (100 mg/kg) | AUC Ratio | 5.2 | Cynomolgus Monkeys[7] | |
| Direct Bilirubin | Rifampicin (600 mg) | AUC Ratio | ~2.5 | Healthy Volunteers[8] |
| GCDCA-S | Rifampicin (600 mg) | AUC Ratio | ~3.5 | Healthy Volunteers[8] |
| Hexadecanedioate | Rifampicin (600 mg) | AUC Ratio | ~2.0 | Healthy Volunteers[8] |
These results consistently show that CPI is highly responsive to OATP1B inhibition.[5] Studies comparing CPI and CPIII demonstrate that CPI is a more sensitive and superior biomarker for evaluating OATP1B1 inhibition in a clinical setting.[9][10] For instance, after administration of the OATP1B1 inhibitor glecaprevir, the increase in CPI exposure was significantly more pronounced than the change in CPIII exposure.[6][9]
Experimental Protocols
Protocol 1: Assessing Biomarker Performance Based on SLCO1B1 Genotype
This methodology is based on a study that evaluated the performance of CPI, CPIII, and other biomarkers in a cohort of 356 healthy Finnish volunteers.[3][4]
-
Study Population: 356 healthy volunteers from a Finnish cohort.
-
Genotyping: Participants were genotyped for the SLCO1B1 gene. Based on decreased-function (5 and *15) and increased-function (14) haplotypes, they were stratified into five functional groups: poor, decreased, normal, increased, and highly increased OATP1B1 function.[4]
-
Blood Sampling: Fasting plasma samples were collected from all participants.
-
Bioanalysis: Plasma concentrations of CPI and CPIII were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Statistical Analysis: The performance of each biomarker to detect individuals with poor OATP1B1 function (c.521C/C genotype) was assessed by calculating the AUROC and AUPRC.[3] The fasting plasma concentration of CPI was found to be 68% higher in the poor function group compared to the normal function group.[1][4]
Protocol 2: Assessing Biomarker Response to OATP1B1 Inhibition with Rifampin
This protocol describes a clinical study to evaluate the effect of a strong OATP1B1 inhibitor, rifampin, on endogenous biomarker levels.
-
Study Design: An open-label, fixed-sequence study in healthy volunteers of mixed ethnicities (black, white, and Hispanic).[5]
-
Drug Administration: Subjects received a single oral dose of 600 mg rifampin.[5]
-
Pharmacokinetic Sampling: Blood samples were collected predose and at multiple time points up to 24 hours postdose for the quantification of CPI and CPIII.
-
Data Analysis: The area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24h) was calculated for CPI and CPIII before and after rifampin administration. The AUC ratio (postdose AUC / predose AUC) was determined to quantify the magnitude of inhibition. After administration, AUC values for CPI were observed to be 2.8- to 3.7-fold higher than predose levels across the different ethnic groups.[5]
Protocol 3: Bioanalytical Method for Coproporphyrins in Human Plasma
Accurate quantification of coproporphyrins is crucial for their use as biomarkers. A typical validated bioanalytical method is described below.
-
Method: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[11]
-
Sample Preparation: Due to the low endogenous concentrations, a sample preparation step such as solid-phase extraction is typically employed to extract the analytes from the plasma matrix (e.g., 100 µL plasma).[12]
-
Calibration: A surrogate matrix is often used to prepare calibration standards to overcome interferences from ubiquitous endogenous porphyrins in human plasma.[11] Quality control samples are prepared in both the surrogate matrix and plasma to ensure parallelism.[11]
-
Validation: The method is validated according to regulatory guidance (e.g., US FDA guidance for bioanalytical method validation), with a typical lower limit of quantification (LLOQ) ranging from 0.01 to 0.1 ng/mL for both CPI and CPIII.[12]
-
Special Handling: Porphyrins are susceptible to photodegradation, requiring that samples be protected from light during collection, processing, and analysis.[11]
Visualization of Biomarker Application
OATP1B DDI Risk Assessment Workflow
The following diagram illustrates a decision-making workflow, as proposed by pharmaceutical industry consortia, for using CPI to assess OATP1B-mediated DDI risk during drug development.[13][14] This approach integrates CPI measurements from early clinical studies to guide decisions on the necessity of conducting dedicated DDI studies.
Decision tree for OATP1B DDI risk assessment using CPI.
This workflow demonstrates how an early assessment of CPI can stratify the DDI risk of a new drug candidate. A CPI Cmax ratio of less than 1.25 is associated with the absence of OATP1B-mediated DDIs with no false negative predictions.[13][15] Ratios between 1.25 and 2.0 suggest a weak interaction that may warrant further investigation, while a ratio of 2.0 or greater indicates a higher probability of a clinically relevant DDI, often prompting a dedicated clinical DDI study.[13][15]
Conclusion
This compound has been extensively validated as a sensitive and specific endogenous biomarker for OATP1B1 activity. Experimental data consistently demonstrates its superiority over CPIII for assessing OATP1B1-mediated DDIs and genetic polymorphisms.[3][9] While other biomarkers, such as the bile acid conjugate GCDCA-3G, may offer even greater sensitivity for detecting genetic variants, CPI provides a robust and reliable signal in response to drug-induced inhibition.[1]
The integration of CPI measurements into early clinical development, guided by a clear decision-making framework, allows for a more efficient and data-driven approach to DDI risk assessment. This strategy can help prioritize resources, avoid unnecessary clinical studies, and ultimately contribute to the development of safer medicines.[13]
References
- 1. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotype, Ethnicity, and Drug–Drug Interaction Modeling as Means of Verifying Transporter Biomarker PBPK Model: The Coproporphyrin‐I Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose‐Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC-MS/MS bioanalysis of human plasma coproporphyrins as potential biomarkers for organic anion-transporting polypeptide-mediated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. certara.com [certara.com]
- 15. researchgate.net [researchgate.net]
Comparative Assessment of Coproporphyrin I in Diverse Patient Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Coproporphyrin I (CP I) levels across various patient populations, supported by experimental data and detailed methodologies. CP I, a byproduct of the heme biosynthesis pathway, serves as a critical biomarker in diagnosing and monitoring certain metabolic disorders and assessing drug-transporter interactions.
This compound is an isomer of Coproporphyrin III, the direct precursor of protoporphyrinogen (B1215707) IX in the heme synthesis pathway.[1] Under normal physiological conditions, the synthesis of CP I is minimal. However, in certain pathological states, its production and subsequent excretion in urine and feces are significantly elevated.[2] This accumulation is a key diagnostic indicator for several porphyrias and can also signify altered liver function or inhibition of specific drug transporters.
Data Presentation: Quantitative Comparison of this compound Levels
The following tables summarize the quantitative data on this compound levels in urine and plasma across different patient populations, providing a clear comparison for clinical and research applications.
Table 1: Urinary this compound Levels in Healthy Individuals and Patients with Porphyrias.
| Patient Population | Urinary this compound Levels | Predominant Isomer | Reference(s) |
| Healthy Individuals | 7.1 - 48.7 mcg/g creatinine | Isomer III | [3] |
| 0 - 15 µg/L | Isomer III | [4] | |
| Total (I + III): 100-300 mcg/24 hours | Isomer III | [5] | |
| Congenital Erythropoietic Porphyria (CEP) | Markedly Increased (Proportion of CP I: 90.0 +/- 1.9%) | Isomer I | [1] |
| Acute Hepatic Porphyrias (AIP, HCP, VP) | Proportion of CP I: 13.2 +/- 5.3% | Isomer III (80.9 +/- 5.2%) | [1] |
| Chronic Hepatic Porphyrias (e.g., PCT) | Proportion of CP I: 31.4 +/- 11.5% | Isomer III (62.2 +/- 10.9%) | [1] |
| Hereditary Coproporphyria (HCP) | Markedly increased during acute attacks | Isomer III | [6][7] |
Table 2: Plasma this compound as a Biomarker for OATP1B1 Transporter Function.
| Patient/Subject Group | Condition | Plasma this compound Levels | Reference(s) |
| Healthy Volunteers | Normal OATP1B1 function | Baseline | [8] |
| Healthy Volunteers | OATP1B1 inhibition (e.g., by Glecaprevir) | Increased Cmax and AUC | [8] |
| Individuals with SLCO1B1 c.521T>C polymorphism | Reduced OATP1B1 function | Significantly associated with higher CP I levels | [9] |
| Patients with Chronic Kidney Disease (CKD) | Altered OATP1B activity | ~31% higher plasma exposure | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and analytical procedures for this compound, the following diagrams are provided.
Caption: Heme synthesis pathway showing the formation of this compound.
Caption: General workflow for this compound quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the quantification of this compound in urine and plasma.
Quantification of Urinary this compound by HPLC with Fluorescence Detection
This method is suitable for the routine analysis of urinary porphyrins.
1. Sample Preparation:
-
Collect a 24-hour or first-morning void urine sample. Protect from light.
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify the clear supernatant with hydrochloric acid (HCl).
-
No further extraction is typically required for this direct injection method.[10]
2. Chromatographic Conditions:
-
HPLC System: A binary gradient HPLC system equipped with a fluorescence detector.[11]
-
Column: Reversed-phase C18 column (e.g., BDS-Hypersil™ C18, 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) mixture (e.g., 9:1 v/v), adjusted to pH 5.16.[10]
-
Mobile Phase B: Methanol and acetonitrile mixture (e.g., 9:1 v/v).[10]
-
Gradient Elution: A gradient program is used to separate the different porphyrins.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 150 µL.[10]
3. Fluorescence Detection:
-
Excitation Wavelength: ~400-405 nm.
-
Emission Wavelength: ~620-625 nm.[12]
4. Quantification:
-
A multi-level calibration curve is prepared using commercial lyophilized porphyrin standards.[13]
-
The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.
Quantification of Plasma this compound by LC-MS/MS
This highly sensitive and specific method is ideal for quantifying the low concentrations of this compound found in plasma, particularly for studies on drug transporter-mediated interactions.
1. Sample Preparation:
-
Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Thaw plasma samples and add a stable isotope-labeled internal standard (e.g., CP-I-¹⁵N₄).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode anion exchange sorbent (e.g., Oasis MAX 96-well plate) is commonly used.[14][15]
-
Wash the SPE plate to remove interfering substances.
-
Elute the porphyrins from the SPE plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[14]
2. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Ace Excel 2 C18 PFP, 3 µm, 2.1 × 150 mm).[14][15]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.[14][15]
-
Gradient Elution: A gradient program is employed for optimal separation.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3. Quantification:
-
A calibration curve is constructed using charcoal-stripped human plasma spiked with known concentrations of CP-I standards and the internal standard.[8]
-
The concentration of CP-I in the plasma samples is calculated from the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification (LLOQ) can reach as low as 20 pg/mL.[14][15]
References
- 1. Composition of urinary coproporphyrin isomers I-IV in human porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Coproporphyrin (CP) I - Porphyrins, Quantitative, Random Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 6. blog.healthmatters.io [blog.healthmatters.io]
- 7. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Anion Transporter Polypeptide 1B1 Polymorphism Modulates the Extent of Drug–Drug Interaction and Associated Biomarker Levels in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chromsystems.com [chromsystems.com]
- 12. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Coproporphyrin I and Midazolam as DDI Probes
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of drug development, a thorough understanding of a new chemical entity's potential for drug-drug interactions (DDIs) is paramount for ensuring patient safety and therapeutic efficacy. Central to this evaluation is the use of probe substrates to assess the activity of key metabolic enzymes and drug transporters. This guide provides a detailed head-to-head comparison of two widely utilized DDI probes: Coproporphyrin I (CPI), an endogenous biomarker for Organic Anion Transporting Polypeptide 1B (OATP1B), and midazolam, an exogenous probe for Cytochrome P450 3A4 (CYP3A4) activity.
Executive Summary
This compound and midazolam serve as sensitive and specific probes for two of the most clinically relevant pathways in drug metabolism and disposition. CPI, a byproduct of heme synthesis, has emerged as a valuable endogenous biomarker for assessing the inhibition of OATP1B transporters, which are crucial for the hepatic uptake of many drugs.[1][2] Its endogenous nature allows for the assessment of DDI potential without the need to administer an external probe drug, offering a significant advantage in early clinical development.[1][3] Midazolam, a short-acting benzodiazepine, is the gold-standard probe substrate for evaluating the induction and inhibition of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans.[4][5][6] This guide will delve into the mechanistic basis of their use, present quantitative data from clinical and in-vitro studies, detail experimental protocols, and provide visual aids to clarify their roles in DDI assessment.
At a Glance: CPI vs. Midazolam
| Feature | This compound (CPI) | Midazolam |
| Target Pathway | Organic Anion Transporting Polypeptide 1B (OATP1B1/1B3) | Cytochrome P450 3A4 (CYP3A4) |
| Probe Type | Endogenous Biomarker | Exogenous Probe Substrate |
| Primary Application | Assessing inhibition of hepatic drug uptake | Assessing inhibition and induction of drug metabolism |
| Key Advantage | No need to administer an external probe, can be monitored in early clinical studies.[1][3] | Well-established, highly sensitive to CYP3A4 modulation.[4][6] |
| Limitations | Can be influenced by genetic polymorphisms of OATP1B1 and renal function.[2][7] | Requires administration of an external drug, potential for pharmacodynamic effects at therapeutic doses. |
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for CPI and midazolam in the context of DDI studies. These values are indicative and can vary based on the specific inhibitor/inducer and experimental conditions.
Table 1: Clinical DDI Data with Inhibitors (AUC Ratio)
| Probe | Inhibitor | Inhibitor Dose | Fold-Increase in AUC (Geometric Mean Ratio) | Reference |
| This compound | Rifampin | 600 mg | 2.8 - 3.7 | [8] |
| Glecaprevir/Pibrentasvir | 300/120 mg | Increased with increasing GLE exposure | [3] | |
| Cyclosporin A | 100 mg/kg (preclinical) | 2.6 - 5.2 | [8] | |
| Midazolam | Atuliflapon | 125 mg | 1.56 | [9] |
| PA-824 | 400 mg | ~0.84 (decrease) | [10] | |
| Ketoconazole | 200 mg | 11.4 - 13.4 (oral) | [11] | |
| Ketoconazole | 400 mg | 17.0 - 19.7 (oral) | [11] |
Table 2: In Vitro Inhibition Data (IC50/Ki)
| Probe | System | Inhibitor | IC50 / Ki (µM) | Reference |
| This compound | OATP1B1-expressing cells | Glecaprevir | 0.017 | [3] |
| OATP1B3-expressing cells | Glecaprevir | 0.064 | [3] | |
| OATP1B1-expressing cells | Pibrentasvir | 1.3 | [3] | |
| Midazolam | Human Liver Microsomes | Ketoconazole | Varies with substrate concentration | [12] |
| Recombinant CYP3A4 | Progesterone | Allosteric effector, alters product ratio | [5] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in the disposition of this compound and the metabolism of midazolam.
Caption: Hepatic uptake of this compound via OATP1B transporters.
Caption: Metabolism of midazolam by the CYP3A4 enzyme.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of DDIs. Below are generalized protocols for in vivo and in vitro studies using CPI and midazolam.
This compound: In Vivo DDI Study Protocol
Objective: To assess the inhibitory effect of an investigational drug on OATP1B transporters by measuring changes in endogenous CPI plasma concentrations.
Study Design: A single-sequence or crossover study in healthy volunteers.
-
Screening and Baseline:
-
Screen subjects for eligibility, including genotyping for relevant SLCO1B1 polymorphisms.
-
Collect pre-dose blood samples on multiple days to establish a stable baseline for CPI concentrations.
-
-
Treatment Period:
-
Administer the investigational drug at the desired dose and frequency.
-
Collect serial blood samples over a 24-hour period (e.g., at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on the first day of dosing and at steady-state.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma CPI concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for CPI, including Cmax and AUC, for both baseline and treatment periods.
-
Determine the geometric mean ratios of Cmax and AUC (with and without the investigational drug) to quantify the magnitude of OATP1B inhibition.
-
Caption: Workflow for a clinical DDI study using this compound.
Midazolam: In Vivo DDI Study Protocol
Objective: To evaluate the inhibitory or inductive effect of an investigational drug on CYP3A4 activity using midazolam as a probe substrate.
Study Design: A two-period, fixed-sequence crossover study in healthy volunteers.
-
Period 1 (Baseline):
-
Administer a single oral or intravenous dose of midazolam (e.g., 2 mg oral).
-
Collect serial blood samples over a 24-hour period.
-
-
Washout Period:
-
A sufficient washout period to ensure complete elimination of midazolam.
-
-
Period 2 (Treatment):
-
Administer the investigational drug for a specified duration to reach steady-state.
-
On the last day of investigational drug administration, co-administer a single dose of midazolam.
-
Collect serial blood samples over a 24-hour period.
-
-
Sample Analysis:
-
Analyze plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam (B1197787), using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for midazolam (e.g., AUC, Cmax, clearance).
-
Determine the geometric mean ratios of these parameters (with and without the investigational drug) to assess the extent of CYP3A4 inhibition or induction.
-
Caption: Workflow for a clinical DDI study using midazolam.
In Vitro Inhibition Assay Protocols
This compound (OATP1B1/1B3 Inhibition):
-
Cell Culture: Use HEK293 cells stably transfected with OATP1B1 or OATP1B3.
-
Assay Preparation: Plate cells in a 96-well plate. Pre-incubate cells with the investigational drug at various concentrations.
-
Substrate Addition: Add this compound to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular concentration of CPI using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the investigational drug.
Midazolam (CYP3A4 Inhibition):
-
System Preparation: Use human liver microsomes or recombinant CYP3A4 enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a NADPH-generating system, and the investigational drug at various concentrations.
-
Substrate Addition: Add midazolam to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of 1'-hydroxymidazolam using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the investigational drug.
Conclusion
Both this compound and midazolam are indispensable tools in the assessment of drug-drug interaction potential. The choice between them is dictated by the specific objective of the study. CPI offers a non-invasive and clinically efficient method to evaluate OATP1B inhibition, particularly in early-phase clinical trials. Midazolam remains the definitive probe for characterizing the impact of a new drug on CYP3A4, the most critical enzyme in drug metabolism. A comprehensive DDI assessment strategy will often involve in vitro screening followed by judiciously designed clinical studies using these and other relevant probe substrates, guided by a thorough understanding of the investigational drug's pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret DDI studies with confidence.
References
- 1. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 544 Unlocking Midazolam’s Potential as a Biomarker for CYP3A4 Phenoconversion in Pediatric Burn and Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A drug-drug interaction study and physiologically based pharmacokinetic modelling to assess the effect of an oral 5-lipoxygenase activating protein inhibitor on the pharmacokinetics of oral midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Pharmacokinetic Interaction between PA-824 and Midazolam in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Coproporphyrin I Measurement: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of Coproporphyrin I (CPI), a critical endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATPs). The data and protocols presented are compiled from various scientific publications, offering insights into the performance of different methodologies across research laboratories.
This compound, along with Coproporphyrin III (CP-III), has emerged as a significant biomarker for assessing drug-drug interactions and the impact of investigational drugs on OATP1B1 and OATP1B3 transporters in the liver.[1][2][3] Accurate and reproducible measurement of CPI is therefore crucial for clinical and preclinical studies. This guide summarizes key performance data from different high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS or UPLC-QTOF/MS) methods, providing a baseline for inter-laboratory comparison.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for CPI quantification in human plasma and urine, as reported in peer-reviewed literature. These parameters are essential for evaluating the robustness and sensitivity of an assay.
Table 1: Comparison of Analytical Methods for this compound in Human Plasma
| Parameter | Method 1 (Njumbe Ediage et al.) | Method 2 (Kandoussi et al.) | Method 3 (King-Ahmad et al.) | Method 4 (Iusuf et al.) | Method 5 (Zhang et al.) |
| Instrumentation | UHPLC-MS/MS | Not Specified | Not Specified | UPLC-QTOF/MS | LC-MS/MS |
| Sample Volume | 200 µL | 100 µL | 200 µL | 150 µL | 200 µL |
| LLOQ (ng/mL) | 0.02 | 0.05 | 0.1 | 0.02 | 0.01 |
| Calibration Range | Not Specified | Not Specified | Not Specified | Not Specified | 0.01 - 5 ng/mL |
| Within-run Precision (%CV) | <15% at relevant concentrations | Not Specified | Not Specified | 1.60 - 5.04% | Not Specified |
| Run-to-run Precision (%CV) | <15% at relevant concentrations | Not Specified | Not Specified | 5.43 - 5.67% | Not Specified |
| Within-run Accuracy (%) | Not Specified | Not Specified | Not Specified | 91.7 - 113.3% | Not Specified |
| Run-to-run Accuracy (%) | Not Specified | Not Specified | Not Specified | 97.3 - 102.0% | Not Specified |
| Reference | [4] | [4] | [4] | [5][6] |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation.
Table 2: Comparison of Analytical Methods for this compound in Human Urine
| Parameter | Method 1 (Lee et al.) |
| Instrumentation | UHPLC-MS/MS |
| Calibration Range | 1 - 100 ng/mL |
| Within-run Precision (%CV) | < 6.70% |
| Between-run Precision (%CV) | < 9.90% |
| Within-run Accuracy (%) | 97.98 - 112.6% |
| Between-run Accuracy (%) | 94.35 - 109.1% |
| Recovery (%) | 52 - 69.74% |
| Reference | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for comparing data across laboratories. Below are summaries of key experimental protocols cited in this guide.
Method 1: UPLC-QTOF/MS for Human Plasma (Iusuf et al.) [4][5][6]
-
Sample Preparation: Solid-phase extraction is employed to pretreat the human plasma samples.[6]
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (UPLC-QTOF/MS) is used for analysis.[6]
-
Internal Standard: Isotopically labeled CPI (e.g., CP-I-¹⁵N₄) is used as an internal standard to ensure accuracy.[2]
-
Validation: The method is validated based on the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[4][5] Validation includes assessment of accuracy, precision, selectivity, and stability.[4]
Method 2: UHPLC-MS/MS for Human Urine (Lee et al.) [7]
-
Sample Preparation: The specifics of sample preparation are not detailed in the abstract but would typically involve dilution and filtration.
-
Instrumentation: An ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) method is utilized.[7]
-
Internal Standard: CP-I ¹⁵N₄ and CP-III d₈ are used as internal standards. A 13.25 M formic acid solution is used as the working solution for the internal standards to prevent isobaric interference.[7]
-
Validation: The method demonstrated good linearity, precision, and accuracy in both between-run and within-run assays. Stability of CPI and CP-III was also confirmed.[7]
Signaling Pathways and Experimental Workflows
To visualize the experimental process and logical flow of an inter-laboratory comparison for CPI measurement, the following diagrams are provided.
Caption: Experimental workflow for a formal inter-laboratory comparison study.
Caption: Logical flow from sample to result in CPI bioanalysis.
References
- 1. Endogenous this compound and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aliribio.com [aliribio.com]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
PBPK Model Validation for Predicting Coproporphyrin I-Based Drug-Drug Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of physiologically based pharmacokinetic (PBPK) models for predicting drug-drug interactions (DDIs) based on the endogenous biomarker Coproporphyrin I (CP-I). The validation of these models against clinical data is crucial for their application in drug development to prospectively assess the DDI risk associated with inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3.
Predictive Performance of CP-I PBPK Models
The predictive accuracy of PBPK models for CP-I is a critical aspect of their validation. This is typically assessed by comparing the model-predicted changes in CP-I plasma concentrations (Cmax) and area under the curve (AUC) with clinically observed data from DDI studies with known OATP1B inhibitors.
Recent studies have focused on developing and harmonizing CP-I PBPK models to improve their predictive power. A harmonized model has demonstrated the ability to successfully predict CP-I plasma baseline levels in a large cohort of 731 subjects, with 97% of the predictions falling within a 1.5-fold error margin of the observed data[1][2][3]. Furthermore, the predictive performance for DDIs with weak, moderate, and strong OATP1B inhibitors has been evaluated. For inhibitors such as probenecid, low-dose cyclosporine, and rifampicin (B610482), over 76% of the predicted CP-I Cmax and AUC ratios were within the Guest criterion for acceptance[1][2].
One key application of these models is the estimation of in vivo inhibition constants (Ki) for OATP1B, which can differ significantly from in vitro values. The in vivo OATP1B Ki values estimated using the CP-I PBPK model have been shown to be up to nine-fold lower than those determined in vitro[1][2]. Utilizing these in vivo derived Ki values has been shown to improve the prediction of DDIs for other OATP1B substrates, such as statins[4][5][6]. For instance, a PBPK model incorporating in vivo Ki values derived from CP-I data successfully reproduced the dose-dependent DDI effects of cyclosporine on pitavastatin (B1663618) and rosuvastatin, a feat not achieved using in vitro Ki values[6][7][8].
The table below summarizes the predictive performance of a validated CP-I PBPK model in predicting the effects of various OATP1B inhibitors on CP-I pharmacokinetics.
| Inhibitor | Dose | Predicted AUCR (Ratio) | Observed AUCR (Ratio) | Predicted CmaxR (Ratio) | Observed CmaxR (Ratio) | Reference |
| Rifampicin | 600 mg | 6.8 | 6.5 | 8.2 | 7.9 | [4] |
| Rifampicin | 300 mg | 4.5 | 4.8 | 5.5 | 5.4 | [4] |
| Cyclosporine | 100 mg | 3.5 | 3.2 | 4.5 | 4.1 | [1] |
| Cyclosporine | 20 mg | 1.8 | 1.7 | 2.1 | 2.0 | [1][6] |
| Probenecid | 1000 mg | 1.6 | 1.5 | 1.7 | 1.6 | [1] |
AUCR: Area Under the Curve Ratio (with inhibitor / without inhibitor) CmaxR: Maximum Concentration Ratio (with inhibitor / without inhibitor)
Experimental Protocols
The validation of these PBPK models relies on robust clinical DDI studies. A typical experimental protocol for these studies is as follows:
Study Design: A single-center, open-label, two-period, fixed-sequence study in healthy adult volunteers.
Phase 1: Baseline (Control)
-
Subjects undergo a baseline pharmacokinetic assessment of endogenous CP-I.
-
Serial blood samples are collected over a 24-hour period to determine the baseline plasma concentration-time profile of CP-I.
-
Urine samples may also be collected to assess renal clearance of CP-I.
Phase 2: Inhibition
-
After a washout period, subjects are administered a single oral dose of an OATP1B inhibitor (e.g., rifampicin, cyclosporine).
-
At a specified time relative to the inhibitor administration, serial blood samples are again collected over a 24-hour period to determine the post-dose plasma concentration-time profile of CP-I.
-
The dose of the inhibitor is chosen to represent a weak, moderate, or strong interaction potential. For example, rifampicin at 300 mg and 600 mg has been used to evaluate dose-dependent effects[4][5][9].
Sample Analysis:
-
Plasma and urine concentrations of CP-I are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC and Cmax for CP-I are calculated for both the baseline and inhibition phases using non-compartmental analysis.
-
The AUCR and CmaxR are then determined to quantify the magnitude of the DDI.
Genetic and Demographic Data Collection:
-
Subjects are often genotyped for relevant polymorphisms, such as in the SLCO1B1 gene (e.g., c.521T>C), as these can significantly impact CP-I levels and the extent of DDIs[1][10].
-
Demographic data, including ethnicity and sex, are also collected and analyzed as covariates in the PBPK models[1][10].
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and the model validation workflow, the following diagrams are provided.
Caption: OATP1B-mediated disposition of this compound.
The diagram above illustrates the key pathways involved in the disposition of CP-I. It is synthesized as a byproduct of heme synthesis and is primarily cleared through hepatic uptake by OATP1B1 and OATP1B3 transporters, followed by biliary excretion via MRP2. A smaller fraction is eliminated through renal excretion. OATP1B inhibitors block the hepatic uptake, leading to increased plasma concentrations of CP-I.
Caption: Workflow for PBPK model validation of CP-I DDIs.
This workflow outlines the systematic process of validating a PBPK model for CP-I. It begins with the collection of necessary data, followed by model development and simulation of CP-I pharmacokinetics. The simulated results are then compared with observed clinical data to validate the model's predictive performance. If the model does not meet the validation criteria, it undergoes refinement through parameter optimization before being applied for the prediction of DDIs for investigational drugs.
References
- 1. Genotype, Ethnicity, and Drug–Drug Interaction Modeling as Means of Verifying Transporter Biomarker PBPK Model: The Coproporphyrin‐I Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotype, Ethnicity, and Drug-Drug Interaction Modeling as Means of Verifying Transporter Biomarker PBPK Model: The Coproporphyrin-I Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically-based pharmacokinetic model-based translation of OATP1B-mediated drug-drug interactions from this compound to probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically‐based pharmacokinetic model‐based translation of OATP1B‐mediated drug–drug interactions from this compound to probe drugs - ProQuest [proquest.com]
- 8. Physiologically‐based pharmacokinetic model‐based translation of OATP1B‐mediated drug–drug interactions from this compound to probe drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter-Individual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Predictive Performance of Coproporphyrin I for Drug-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) remains a leading cause of acute liver failure and a significant challenge in drug development and post-market surveillance. The identification of sensitive and specific biomarkers is critical for early detection, risk assessment, and mechanistic understanding of DILI. This guide provides a comprehensive comparison of Coproporphyrin I (CPI), an emerging biomarker, with established and other novel biomarkers for predicting DILI.
Executive Summary
This compound is a sensitive and specific endogenous biomarker for the inhibition of hepatic organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B1/1B3). Inhibition of these transporters is a key mechanism of DILI for a variety of drugs. While CPI shows excellent promise in predicting this specific type of liver injury, its predictive performance for DILI arising from other mechanisms is less established. This guide presents available data comparing CPI with traditional liver biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) (TBIL), as well as other emerging biomarkers including microRNA-122 (miR-122), glutamate (B1630785) dehydrogenase (GLDH), and Keratin-18 (K18).
Comparative Performance of DILI Biomarkers
The predictive performance of a biomarker is crucial for its clinical utility. The following tables summarize the available quantitative data for CPI and its comparators in the context of liver injury.
Table 1: Performance of this compound as a Biomarker for OATP1B Inhibition
| Clinical Study Parameter | Drug/Condition | Fold-Change in CPI (AUC or Cmax Ratio) | Reference |
| Strong OATP1B Inhibition | Rifampin (600 mg) | 2.8 - 3.7 | [1] |
| Moderate OATP1B Inhibition | Cyclosporine (100 mg/kg) | 2.6 - 5.2 | |
| Mild OATP1B Inhibition | Pitavastatin | 1.4 | [2] |
| OATP1B1 Genetic Polymorphism (Poor Function) | SLCO1B1 c.521T>C | 1.68 (68% higher) | [3] |
Table 2: Comparative Diagnostic Performance of DILI Biomarkers
| Biomarker | AUC-ROC | Sensitivity (%) | Specificity (%) | DILI Cohort Characteristics | Reference(s) |
| This compound (CPI) | 0.888 | - | - | Genetically defined poor OATP1B1 function | [3] |
| microRNA-122 (miR-122) | 0.95 | 85 | 93 | Heterogeneous DILI cases | [4] |
| Glutamate Dehydrogenase (GLDH) | 0.936 | 90 | 85 | Acute DILI patients | [2] |
| Keratin-18 (K18) (Total) | 0.76 - 0.832 | - | - | DILI patients (prognosis of death/transplant) | [1][5] |
| Caspase-cleaved K18 (ccK18) | 0.778 - 0.98 | - | - | DILI vs. Autoimmune Hepatitis | [5][6] |
| Alanine Aminotransferase (ALT) | - | - | - | Standard comparator in most DILI studies | [1][2][4] |
| Total Bilirubin (TBIL) | - | - | - | Standard comparator in most DILI studies | [1][2][4] |
Note: Direct head-to-head comparative studies of CPI against other DILI biomarkers across diverse DILI etiologies are limited. The data presented for CPI primarily reflects its performance in the context of OATP1B-mediated liver injury.
Signaling Pathways and Mechanisms
OATP1B Inhibition and CPI Elevation
This compound is a byproduct of heme synthesis and is cleared from the blood primarily by the liver via OATP1B1 and OATP1B3 transporters. When these transporters are inhibited by a drug, CPI accumulates in the plasma, serving as a sensitive indicator of this inhibition. This mechanism is a known risk factor for DILI for drugs that are substrates of OATP1B.
References
- 1. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of glutamate dehydrogenase (GLDH) as a diagnostic and prognostic marker in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of cytokeratin-18 as a biomarker for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of diagnostic and prognostic candidate biomarkers in drug-induced liver injury vs. other forms of acute liver damage - Destina Genomics [destinagenomics.com]
A Head-to-Head Comparison of Urinary and Plasma Coproporphyrin I as Biomarkers for OATP1B Inhibition
An essential guide for researchers and drug development professionals on the utility of urinary and plasma coproporphyrin I in assessing drug-drug interactions and liver transporter activity.
In the realm of drug development and clinical research, the accurate assessment of a new chemical entity's potential to cause drug-drug interactions (DDIs) is paramount. A key mechanism underlying many such interactions is the inhibition of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). This compound (CPI), an endogenous byproduct of heme synthesis, has emerged as a sensitive and specific biomarker for the activity of these transporters.[1][2] An increase in CPI concentrations can signal OATP1B inhibition, providing a valuable tool for early clinical assessment.[1]
This guide provides a comprehensive comparison of the two primary matrices in which CPI is measured: urine and plasma. By examining quantitative data from key studies, detailing experimental protocols, and visualizing the underlying biological pathways, we aim to equip researchers with the knowledge to select the most appropriate biomarker strategy for their needs.
Quantitative Comparison of Biomarker Performance
The central question for researchers is how well changes in urinary and plasma CPI correlate with the inhibition of OATP1B transporters. The following tables summarize key quantitative data from both preclinical and clinical studies, demonstrating the response of each biomarker to known OATP1B inhibitors.
| Preclinical Study: Cynomolgus Monkeys | |||
| OATP1B Inhibitor | Matrix | Biomarker | Fold Increase in AUC |
| Cyclosporin A (100 mg/kg) | Plasma | This compound | 2.6 |
| Urine | This compound | 1.6 - 4.3 | |
| Rifampicin (15 mg/kg) | Plasma | This compound | 2.7 |
| Urine | This compound | 1.6 - 4.3 | |
| Data from a study evaluating CPI and CPIII as functional markers of OATP1B activity in preclinical species.[3] |
| Clinical Study: Healthy Human Volunteers | ||||
| OATP1B Inhibitor | Matrix | Biomarker | Fold Increase in Cmax | Fold Increase in AUC₀₋₂₄h |
| Rifampicin (RIF) | Plasma | This compound | 5.7 | - |
| Rifampicin + Rosuvastatin | Plasma | This compound | 5.7 | 4.0 |
| Rifampicin (RIF) | Plasma | Coproporphyrin III | 5.4 | - |
| Rifampicin + Rosuvastatin | Plasma | Coproporphyrin III | 6.5 | 3.3 |
| This clinical study demonstrates that both plasma CPI and CPIII are sensitive biomarkers for OATP inhibition.[4][5][6] The data also suggests that CPI in both plasma and urine are appropriate endogenous biomarkers that reliably reflect OATP inhibition.[4][5][6] |
The Biological Pathway of this compound Transport and OATP1B Inhibition
This compound, a product of heme synthesis in the liver, is transported into hepatocytes from the bloodstream primarily by OATP1B1 and OATP1B3.[1][7] Under normal conditions, it is then predominantly excreted into the bile. When a drug inhibits OATP1B transporters, the uptake of CPI from the blood into the liver is reduced. This leads to an accumulation of CPI in the plasma. The elevated plasma concentrations can result in increased urinary excretion, although biliary excretion remains the main clearance pathway.[7] This mechanism is the basis for using both plasma and urinary CPI as biomarkers for OATP1B-mediated DDIs.
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its use as a biomarker. Below are detailed methodologies for the analysis of CPI in both plasma and urine.
Analysis of this compound and III in Human Plasma via LC-MS/MS
This method is adapted from validated assays for the quantification of CPI and CPIII as endogenous biomarkers for OATP-mediated DDIs.[4][8]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., stable isotope-labeled CPI).
-
Perform protein precipitation by adding an organic solvent such as acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for further processing. For increased sensitivity, a solid-phase extraction (SPE) step using a mixed-mode anion exchange sorbent can be employed.[9]
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Ace Excel 2 C18 PFP, 3µm, 2.1x150mm) is suitable.[9]
-
Mobile Phase A: 10mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B over a suitable run time to separate CPI and CPIII from other endogenous components.
-
Column Temperature: 60°C.[9]
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using charcoal-stripped human plasma spiked with known concentrations of CPI standards.[10]
-
The concentration of CPI in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantification (LLOQ) for this method can reach as low as 0.02 ng/mL.[9]
-
Analysis of Urinary this compound and III via HPLC with Fluorescence Detection
This protocol is based on established methods for the quantification of urinary porphyrins for clinical diagnostics.[11]
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
No extensive pre-treatment is typically required. Samples can be stabilized and centrifuged to remove particulate matter.[12]
-
Add an internal standard if necessary.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Symmetry® C18, 5µm, 4.8mm x 250mm).[11]
-
Mobile Phase: A gradient mixture of acetonitrile and an acetate (B1210297) buffer (e.g., 0.015M, pH 4).[11]
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
-
Fluorescence Detection:
-
Quantification:
-
Prepare calibration standards in a suitable matrix (e.g., mobile phase or synthetic urine).
-
The concentration of urinary CPI is determined from the peak area of the analyte in the chromatogram relative to the calibration curve.
-
This method can achieve an LLOQ of approximately 7 nmol/L for urinary CPI.[11]
-
Discussion and Recommendations
Both plasma and urinary this compound have been shown to be valuable biomarkers for assessing OATP1B transporter function. The choice between them may depend on the specific context of the study, logistical considerations, and the desired sensitivity.
Plasma this compound:
-
Advantages: Plasma CPI has been more extensively studied and validated in the context of drug development for predicting DDIs.[1][2] It generally exhibits a more pronounced fold-change in response to OATP1B inhibitors compared to urinary CPI, potentially offering greater sensitivity.[3][5] The collection of plasma samples is often more straightforward in a clinical trial setting than 24-hour urine collection.
-
Considerations: Requires blood draws, which are invasive. The analytical method (LC-MS/MS) is highly sensitive but may require more specialized equipment and expertise compared to HPLC-fluorescence.
Urinary this compound:
-
Advantages: Urine collection is non-invasive, which can be a significant advantage in certain patient populations or study designs. Urinary CPI is a well-established diagnostic marker for Rotor syndrome, a condition of complete OATP1B1/1B3 deficiency, underscoring its direct link to the function of these transporters.[7]
-
Considerations: The fold-change in urinary CPI in response to OATP1B inhibition may be less pronounced than that observed in plasma.[3] The potential for variability in urine concentration necessitates normalization to creatinine, adding a step to the analysis. The logistics of timed or 24-hour urine collection can be more complex than single blood draws.
For the primary purpose of assessing the DDI potential of an investigational drug in a clinical trial setting, plasma this compound is currently the more established and arguably more sensitive biomarker. Its use is supported by a larger body of evidence and recommendations from regulatory bodies and industry consortia.[2]
However, urinary this compound remains a valuable, non-invasive alternative, particularly in preclinical studies, in specific patient populations where blood draws are challenging, or when investigating conditions with profound OATP1B dysfunction like Rotor syndrome.
Ultimately, the decision to use urinary versus plasma CPI should be guided by the specific research question, the required level of sensitivity, and practical considerations of the study design. In some cases, the parallel assessment of both may provide the most comprehensive understanding of a drug's impact on OATP1B-mediated transport.
References
- 1. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 9. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromsystems.com [chromsystems.com]
A Comparative Guide to the Specificity of Coproporphyrin I as an Endogenous Biomarker for OATP1B Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of Coproporphyrin I (CPI) as an endogenous biomarker for the hepatic transporters OATP1B1 and OATP1B3. The function of these transporters is critical in the disposition of many drugs, and predicting their inhibition is a key aspect of drug development. This document compares the performance of CPI against other potential biomarkers, supported by experimental data and detailed methodologies, to aid in the assessment of drug-drug interaction (DDI) risk.
The Role of Endogenous Biomarkers for OATP1B Assessment
Organic anion transporting polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are located on the basolateral membrane of human hepatocytes and are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs like statins.[1][2] Inhibition of OATP1B transporters by a co-administered drug can lead to elevated plasma concentrations of substrate drugs, increasing the risk of adverse effects.[1]
Regulatory agencies recommend evaluating the potential for investigational drugs to inhibit OATP1B transporters.[3] Traditionally, this is assessed in dedicated clinical DDI studies using probe drugs (e.g., rosuvastatin, pravastatin). However, using an endogenous biomarker—a substance already present in the body—offers a more streamlined approach. An ideal endogenous biomarker should be a selective substrate for the target transporter. When the transporter is inhibited, the biomarker's plasma concentration should increase in a manner that correlates with the exposure change of a probe drug.
Coproporphyrins, metabolites of heme biosynthesis, have emerged as leading candidates.[4] This guide focuses on evaluating the specificity and sensitivity of this compound (CPI) in this role.
References
- 1. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Drug Transporter Interactions: A Guide to the Coproporphyrin I Biomarker Assay
For researchers, scientists, and drug development professionals, understanding a new drug candidate's potential for drug-drug interactions (DDIs) is paramount. Inhibition of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, is a significant concern as it can lead to altered pharmacokinetics of co-administered drugs and potential toxicity. This guide provides a comprehensive overview of the Coproporphyrin I (CPI) biomarker assay, a robust and reproducible method for assessing OATP1B inhibition, and compares it with other available biomarkers.
This compound, an endogenous substance, has emerged as a sensitive and specific biomarker for the clinical assessment of OATP1B-mediated DDIs.[1][2] Its utility lies in its direct correlation with the inhibition of these transporters, offering a valuable tool in early clinical development to de-risk drug candidates and inform the need for dedicated DDI studies.[1][3]
Unveiling OATP1B Inhibition with this compound
The mechanism by which CPI acts as a biomarker for OATP1B inhibition is rooted in its physiological disposition. CPI is a substrate of OATP1B1 and OATP1B3 transporters located on the sinusoidal membrane of hepatocytes. These transporters facilitate the uptake of CPI from the blood into the liver for subsequent biliary excretion. When a drug inhibits OATP1B transporters, the hepatic uptake of CPI is reduced, leading to an increase in its plasma concentration. This elevation in plasma CPI levels serves as a direct indicator of the extent of OATP1B inhibition.
Reproducibility and Robustness: A Look at the Data
The reliability of the CPI biomarker assay is underscored by its performance across various studies. The assay, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, demonstrates high precision and accuracy.
| Performance Metric | Study 1[3] | Study 2[4] | Study 3[5] |
| Matrix | Human Plasma | Human Urine | Human Plasma |
| Calibration Curve Range | 0.0500 - 5.00 ng/mL | 1 - 100 ng/mL | Not Specified |
| Intra-assay Precision (%CV) | ≤ 4.9% | < 9.899% | < 15% (interday) |
| Inter-assay Precision (%CV) | ≤ 4.9% | < 9.899% | < 15% |
| Accuracy (% Bias) | Not Specified | 94.35% to 109.1% | Not Specified |
| Internal Standard | CP‐I‐¹⁵N₄ | CP-I ¹⁵N₄ | Isotopically labeled |
Table 1: Comparison of CPI Assay Performance Metrics from Different Studies.
A Step-by-Step Guide: The Experimental Protocol
The following provides a generalized experimental workflow for the quantification of CPI in human plasma using LC-MS/MS. Specific parameters may vary between laboratories.
Detailed Methodology:
-
Sample Collection and Handling: Collect whole blood in tubes containing an anticoagulant (e.g., K2 EDTA). Process to plasma by centrifugation. Given that coproporphyrins are photosensitive, it is crucial to protect samples from light during collection, processing, and storage.[6]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is commonly employed to remove plasma proteins and interferences.
-
Internal Standard Addition: An isotopically labeled internal standard (e.g., CP‐I‐¹⁵N₄) is added to the samples, calibrators, and quality control (QC) samples to correct for variability during sample preparation and analysis.[3][4]
-
LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. Chromatographic separation is achieved on a suitable column, followed by detection using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of CPI in the unknown samples are then determined from this curve.
Beyond CPI: A Comparative Look at Other Biomarkers
While CPI is a highly specific biomarker for OATP1B inhibition, other biomarkers are utilized to assess broader drug-induced liver injury (DILI).
| Biomarker | Mechanism | Advantages | Limitations |
| This compound (CPI) | Inhibition of hepatic OATP1B transporters[1] | High sensitivity and specificity for OATP1B inhibition.[1][3] Endogenous, avoiding the need to dose a probe drug. | Specific to OATP1B-mediated interactions, not a general DILI marker. |
| Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) | Released from damaged hepatocytes[7] | Widely used and established markers of liver injury. | Lack of specificity; can be elevated due to non-liver related issues.[8][9] Not sensitive for early or mild injury.[10] |
| Bilirubin | Impaired liver function (uptake, conjugation, or excretion)[7] | Indicates a more severe liver injury, as reflected in Hy's Law.[10] | Elevation occurs late in the progression of liver injury.[11] |
| microRNA-122 (miR-122) | Highly abundant and specific to hepatocytes; released upon injury[7][11] | More sensitive and specific for liver injury than ALT/AST.[9] Can detect injury earlier.[7] | Still an emerging biomarker; standardization of assays is ongoing. |
| Keratin-18 (K18) | Released from apoptotic and necrotic hepatocytes[11] | Can differentiate between modes of cell death (apoptosis vs. necrosis).[12] | Not specific to DILI; elevated in other liver diseases.[11] |
| Glutamate Dehydrogenase (GLDH) | A mitochondrial enzyme released upon hepatocyte necrosis[12] | A marker of mitochondrial dysfunction, providing mechanistic insight.[12] | Can be elevated in healthy individuals treated with non-injurious drugs.[12] |
Table 2: Comparison of CPI with Other Biomarkers for Liver Injury.
Conclusion: The Role of CPI in Modern Drug Development
The this compound biomarker assay offers a robust, reproducible, and sensitive tool for assessing the risk of OATP1B-mediated drug-drug interactions. Its use in early clinical development can provide critical information to guide decision-making, potentially reducing the need for extensive clinical DDI studies.[2][13] While other biomarkers provide valuable information on general liver injury, the specificity of CPI for OATP1B inhibition makes it an indispensable part of the modern drug development toolkit for characterizing the DDI potential of new chemical entities.
References
- 1. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. dovepress.com [dovepress.com]
- 10. Biomarkers of idiosyncratic drug-induced liver injury (DILI) - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diapharma.com [diapharma.com]
- 13. aliribio.com [aliribio.com]
Bridging Preclinical and Clinical Data with Coproporphyrin I: A Guide to Assessing OATP1B-Mediated Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
The accurate translation of preclinical findings to clinical outcomes is a cornerstone of successful drug development. One of the key challenges in this process is predicting drug-drug interactions (DDIs), particularly those involving hepatic transporters. This guide focuses on Coproporphyrin I (CP-I), a sensitive and specific endogenous biomarker for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 and 1B3 (OATP1B1/3). By monitoring CP-I levels, researchers can gain valuable insights into the potential for an investigational drug to cause harmful DDIs, thereby bridging the gap between preclinical and clinical assessments.
The Role of this compound as a Biomarker
Coproporphyrins are byproducts of the heme synthesis pathway. While normally cleared from the blood by the liver, inhibition of OATP1B transporters leads to an increase in circulating levels of CP-I. This makes CP-I a valuable tool for assessing the DDI potential of new drug candidates. Emerging evidence and recommendations from regulatory bodies support the use of CP-I to inform the risk of OATP1B-mediated DDIs. Monitoring CP-I in early clinical studies can help prioritize, delay, or even replace the need for dedicated DDI studies.
Preclinical and Clinical Data Synopsis
Numerous studies have demonstrated a strong correlation between the inhibition of OATP1B transporters by various drugs and a corresponding increase in plasma CP-I concentrations. This relationship holds true across preclinical species and in human clinical trials, highlighting the translational utility of CP-I.
Preclinical Evidence
In preclinical models, the administration of known OATP1B inhibitors has been shown to significantly elevate plasma CP-I levels. For instance, in cynomolgus monkeys, the OATP1B inhibitors cyclosporin (B1163) A and rifampicin (B610482) led to marked increases in the area under the curve (AUC) of plasma CP-I. Similarly, in mice lacking the Oatp1a/1b gene cluster, plasma concentrations of CP-I were substantially higher than in wild-type mice, further solidifying the role of these transporters in CP-I clearance.
| Species | OATP1B Inhibitor | Dose | CP-I Plasma AUC Increase (fold) | Reference |
| Cynomolgus Monkey | Cyclosporin A | 100 mg/kg, oral | 2.6 | |
| Cynomolgus Monkey | Rifampicin | 15 mg/kg, oral | 2.7 | |
| Oatp1a/1b knockout mice | - | - | 7.1 - 18.4 |
Clinical Data
Clinical studies in healthy human volunteers have consistently shown that administration of OATP1B inhibitors results in a dose-dependent increase in plasma CP-I levels. This effect has been observed with a range of inhibitors, from strong (e.g., rifampicin) to weak. A significant correlation has been established between the increase in CP-I exposure and the increase in exposure of co-administered OATP1B substrate drugs. For example, a CP-I maximum concentration ratio (Cmax R) of less than 1.25 is associated with an absence of OATP1B-mediated DDIs (AUC ratio < 1.25), with no false negative predictions reported.
| OATP1B Inhibitor | Dose | Subject Population | CP-I Cmax Ratio | CP-I AUC Ratio | Reference |
| Glecaprevir/Pibrentasvir | 300/120 mg | Healthy Volunteers | Increased with increasing GLE exposure | Increased with increasing GLE exposure | |
| Cedirogant | 375 mg once daily | Healthy Participants | No increase | No increase |
Experimental Protocols
The accurate measurement of CP-I in biological matrices is crucial for its use as a biomarker. The most common and robust analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
A small volume of human plasma (typically 100-200 µL) is used for the assay.
-
An internal standard, such as a stable isotope-labeled CP-I, is added to the plasma sample to ensure accuracy and precision.
-
The sample is then subjected to a protein precipitation step, often using a solvent like acetonitrile, to remove larger molecules.
-
Further purification is achieved through solid-phase extraction (SPE) or liquid-liquid extraction to isolate the porphyrins and remove interfering substances.
2. Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 or similar reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile) is employed to separate CP-I from other components in the sample.
3. Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify CP-I and its internal standard based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.
4. Quantification:
-
A calibration curve is generated using known concentrations of CP-I standards.
-
The concentration of CP-I in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantification for sensitive assays can be as low as 0.01 to 0.02 ng/mL.
Visualizing the Mechanism and Workflow
To better understand the biological basis and practical application of using CP-I as a biomarker, the following diagrams illustrate the key pathway and a proposed decision-making workflow.
Safety Operating Guide
Proper Disposal of Coproporphyrin I: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Coproporphyrin I, a naturally occurring porphyrin, requires careful handling and disposal to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) may classify it as non-hazardous, its nature as a photosensitizing agent and potential for being a combustible solid necessitates its treatment as chemical waste. Adherence to proper disposal protocols is crucial to mitigate any potential risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material and clean the area with an appropriate absorbent material. Avoid direct exposure to light, as porphyrins are photosensitive.
Operational and Disposal Plan
The disposal of this compound should follow a systematic process of identification, segregation, and collection by a licensed hazardous waste disposal service.
Step 1: Waste Identification and Classification
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as chemical waste.
Step 2: Waste Segregation
Segregate this compound waste from other laboratory waste streams.
-
Solid Waste: Collect solid this compound, contaminated PPE, and lab supplies in a designated, leak-proof container clearly labeled "this compound Waste - Solid."
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-proof container labeled "this compound Waste - Liquid." Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Labeling and Storage
Properly label all waste containers with the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation. Store the sealed containers in a designated satellite accumulation area (SAA) away from direct light and heat sources.[1] The SAA should be a secure location, and containers must be kept closed except when adding waste.
Step 4: Arranging for Professional Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| Molecular Weight | 654.7 g/mol | PubChem |
| Storage Temperature | Room Temperature (protect from light) | Frontier Specialty Chemicals |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[3] |
Experimental Protocols
In most laboratory settings, chemical treatment or neutralization of this compound prior to disposal is not recommended due to the potential for generating other hazardous byproducts. The primary and safest protocol is collection and disposal by a professional waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Coproporphyrin I in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, its photosensitive nature necessitates careful handling to prevent degradation and potential phototoxic effects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all suppliers, its photosensitivity is a key consideration.[2] Porphyrins can be potent photosensitizers, meaning they can become toxic when exposed to light. Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile gloves | Standard laboratory grade. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | N95 Respirator (US) | Recommended by some suppliers, particularly when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Work Area: Conduct all handling of this compound, especially in its powdered form, in a well-ventilated area, preferably within a chemical fume hood.
-
Light Protection: Minimize exposure to light. Use a dimly lit room or work in a designated low-light area.
-
Weighing: If weighing the solid, do so in an area protected from direct light. Use amber-colored weigh boats or cover standard weigh boats with aluminum foil.
2. Dissolving and Solution Preparation:
-
Solvent Selection: Refer to your specific experimental protocol for the appropriate solvent.
-
Container: Use amber-colored vials or glassware to prepare and store solutions. If amberware is unavailable, wrap standard glassware in aluminum foil.
-
Dissolution: Add the solvent to the weighed this compound powder. Mix gently until fully dissolved. Avoid vigorous shaking to minimize aerosol formation.
3. Storage of Solutions:
-
Temperature: Store this compound solutions at room temperature, unless otherwise specified by the manufacturer or your experimental protocol.[3]
-
Light Protection: Crucially, all stored solutions must be protected from light to prevent degradation.[3][4]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste containing this compound, including unused solids, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be treated as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[5]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound".[5]
-
Storage: Store waste containers in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour this compound waste down the drain.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][7] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
| Spill | For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material. Place all cleanup materials in a sealed container for disposal as hazardous waste. |
Toxicological and Chemical Properties
Limited specific toxicological data for this compound is publicly available. However, as a porphyrin, its photosensitizing properties are the primary concern. The product is chemically stable under standard ambient conditions (room temperature).[1]
Logical Relationship of Photosensitization
Caption: Mechanism of this compound photosensitization.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Showing Compound this compound (FDB022159) - FooDB [foodb.ca]
- 3. This compound dihydrochloride | [frontierspecialtychemicals.com]
- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 531-14-6 | Benchchem [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
